Syk Inhibitor II
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNFLNSVHWCZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726695-51-8 | |
| Record name | Syk inhibitor II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726695518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syk Inhibitor II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY3UC4XFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Central Role of Spleen Tyrosine Kinase (Syk) in B-Cell Function
An In-depth Technical Guide on the Mechanism of Action of Syk Inhibitor II in B-cells
Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that serves as a critical signaling mediator in a variety of hematopoietic cells, most notably B lymphocytes.[1][2] Within B-cells, Syk is indispensable for transducing signals originating from the B-cell receptor (BCR).[3][4] Upon antigen binding, the BCR initiates a signaling cascade that governs the cell's fate, including proliferation, differentiation, survival, and antibody production.[3][5] Dysregulation of BCR signaling and persistent Syk activity are implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[5][6][] Consequently, Syk has emerged as a significant therapeutic target, and the development of small molecule inhibitors, such as this compound, represents a promising strategy for treating these conditions.[6][8][9] This guide provides a detailed examination of the mechanism of action of this compound in B-cells, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action: Competitive Inhibition of a Master Regulator
The primary mechanism of action for Syk inhibitors, including this compound, is the competitive inhibition of ATP binding to the kinase domain of Syk.[6][][10] By occupying the ATP-binding site, the inhibitor prevents the phosphorylation and subsequent activation of Syk, effectively halting the propagation of downstream signals.[6]
The B-Cell Receptor (BCR) Signaling Cascade
-
Initiation: Antigen binding to the surface immunoglobulin (Ig) of the BCR induces receptor clustering. This brings the BCR-associated co-receptor molecules, CD79a and CD79b, into proximity.[5]
-
ITAM Phosphorylation: The cytoplasmic domains of CD79a and CD79b contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). A Src-family kinase, typically Lyn, phosphorylates the tyrosine residues within these ITAMs.[5][11]
-
Syk Recruitment and Activation: The doubly phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk.[] This binding relieves Syk's autoinhibited conformation and leads to its activation and autophosphorylation, making it a fully competent kinase.[][11]
-
Signal Propagation: Activated Syk phosphorylates a multitude of downstream adaptor proteins and enzymes, creating a "signalosome." Key substrates include:
-
BLNK/SLP-65: A central adaptor protein that, upon phosphorylation by Syk, recruits other signaling molecules.[5][12]
-
Phospholipase C gamma 2 (PLCγ2): Activation of PLCγ2 by Syk (and Btk) leads to the hydrolysis of PIP2 into IP3 and DAG. This triggers calcium (Ca²⁺) mobilization and activates Protein Kinase C (PKC).[5][]
-
PI3K Pathway: Syk can phosphorylate adaptor proteins like BCAP and the co-receptor CD19, leading to the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[12][13] This activates the AKT/mTOR pathway, which is crucial for cell survival and proliferation.[][14]
-
MAPK Pathway: The BCR signalosome also activates the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, involving kinases like ERK, which plays a role in cell proliferation and differentiation.[][13]
-
Intervention by this compound
This compound, a cell-permeable pyrimidine-carboxamide compound, acts as a selective and reversible ATP-competitive inhibitor of Syk.[10] By binding to the ATP pocket of the Syk kinase domain, it prevents Syk from phosphorylating its downstream targets. This blockade at a pivotal point in the cascade leads to the comprehensive shutdown of BCR-mediated signaling. The direct consequences include the inhibition of BLNK phosphorylation, prevention of PLCγ2 activation, abrogation of calcium flux, and suppression of the PI3K/AKT and MAPK/ERK pathways.[][11][14] Ultimately, this disruption of pro-survival and proliferative signals can induce cell-cycle arrest and apoptosis in B-cells that are dependent on tonic or ligand-induced BCR signaling.[11][15]
Quantitative Data: Potency of Syk Inhibitors
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Inhibitor Name | Target(s) | Reported IC50 | Cell/Assay Type |
| This compound | Syk | 41 nM [10] | In vitro kinase assay |
| This compound | Band 3 Tyr Phosphorylation | 1.72 µM [16] | Diamide-treated erythrocytes |
| R406 (active metabolite of Fostamatinib) | Syk | Ki = 30 nM[] | ATP-competitive kinase assay |
| P505-15 (PRT062607) | Syk | 0.64 µM[16] | Diamide-treated erythrocytes |
| Entospletinib (GS-9973) | Syk | N/A | Used in cell-based assays[17][18] |
| Cerdulatinib (PRT062070) | Syk, JAK1/3 | N/A | Active in DLBCL cell lines[15] |
| BI 1002494 | Syk | 0.8 nM[19] | In vitro kinase assay |
| BAY 61-3606 | Syk | N/A | Used in cell-based assays[20] |
Note: IC50 values can vary significantly based on the assay conditions, such as ATP concentration, substrate used, and whether the assay is biochemical or cell-based.
Key Experimental Protocols
The mechanism of Syk inhibitors is elucidated through a series of biochemical and cell-based assays.
In Vitro Syk Kinase Assay (Luminescent)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Syk.
Objective: To determine the IC50 of this compound against recombinant Syk kinase.
Methodology:
-
Reagents & Materials: Recombinant human Syk enzyme, a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1 peptide), ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), this compound (serially diluted), and a detection reagent like ADP-Glo™ (Promega).[2][21]
-
Procedure: a. Add kinase buffer, recombinant Syk enzyme, and the specific substrate to the wells of a 96-well plate. b. Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and incubate briefly. c. Initiate the kinase reaction by adding a defined concentration of ATP (often near the Km for ATP). Incubate at 30°C for a specified time (e.g., 40-60 minutes). d. Stop the reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ assay, for example, first depletes remaining ATP, then converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[2]
-
Data Analysis: Luminescence is measured using a microplate reader. The data is normalized to controls and plotted as percent inhibition versus inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.
Cellular Phospho-Syk Analysis (Western Blot)
This assay determines if the inhibitor can block Syk autophosphorylation within a cellular context.
Objective: To assess the effect of this compound on BCR-induced Syk activation in B-cell lines (e.g., Ramos, DG75).
Methodology:
-
Cell Culture & Treatment: Culture B-cell lines to a suitable density. Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
BCR Stimulation: Stimulate the B-cells by cross-linking the BCR with an anti-IgM or anti-IgD antibody for a short period (e.g., 5-20 minutes).[12]
-
Cell Lysis: Pellet the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. Determine total protein concentration using a BCA or Bradford assay.[20]
-
Western Blotting: a. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. b. Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-pSyk Y525/526). d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.[20]
-
Data Analysis: Re-probe the blot with an antibody for total Syk and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities using densitometry to determine the ratio of phosphorylated Syk to total Syk.
Cellular Apoptosis Assay (Annexin V Staining)
This assay measures the downstream consequence of Syk inhibition on cell survival.
Objective: To determine if this compound induces apoptosis in Syk-dependent B-cell lymphoma lines.
Methodology:
-
Cell Culture & Treatment: Plate B-cell lymphoma cells (e.g., DLBCL lines) and treat with increasing concentrations of this compound or vehicle control for a longer duration (e.g., 24-72 hours).[17]
-
Cell Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V Binding Buffer. c. Add a fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD. d. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive. Compare the percentage of apoptotic cells in inhibitor-treated samples to the vehicle control.[22]
-
Visualizations: Pathways and Processes
BCR Signaling and Syk Inhibition
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a luminescent in vitro assay to determine Syk inhibitor potency.
Logical Flow: From Inhibition to Cellular Outcome
Caption: Logical progression from the molecular action of this compound to cellular effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.com [promega.com]
- 3. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. biorbyt.com [biorbyt.com]
- 11. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SYK inhibition modulates distinct PI3K/AKT- dependent survival pathways and cholesterol biosynthesis in diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of novel Btk and Syk inhibitors on platelet functions alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pardon Our Interruption [opnme.com]
- 20. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Dual Syk/JAK Inhibition: A Technical Guide for Drug Discovery Professionals
An In-depth Whitepaper on the Core Principles, Preclinical Evaluation, and Therapeutic Potential of Dual Spleen Tyrosine Kinase and Janus Kinase Inhibitors.
Executive Summary
The concomitant inhibition of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs) represents a promising therapeutic strategy for a range of hematological malignancies and inflammatory disorders. By targeting two distinct and critical signaling pathways, dual Syk/JAK inhibitors offer the potential for broader efficacy and a modified safety profile compared to single-target agents. This technical guide provides a comprehensive overview of the scientific rationale, key molecular players, and the preclinical and clinical evaluation of dual Syk/JAK inhibitors. We delve into the intricacies of the Syk and JAK-STAT signaling pathways, present detailed experimental protocols for inhibitor characterization, and summarize key quantitative data for prominent dual inhibitors, Cerdulatinib and ASN002. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and immunology.
Introduction: The Rationale for Dual Syk/JAK Inhibition
Syk and JAK kinases are pivotal mediators of intracellular signaling cascades that govern the proliferation, differentiation, and survival of both normal and malignant cells, particularly those of hematopoietic origin.
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase, Syk is a critical component of B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, Syk is activated and initiates a downstream cascade involving PLCγ2, BTK, and PI3K, ultimately leading to B-cell activation, proliferation, and survival. Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies.
-
Janus Kinases (JAKs): The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases are essential for signal transduction from cytokine receptors. Upon cytokine binding, JAKs auto- and trans-phosphorylate, leading to the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell growth. The JAK-STAT pathway is frequently hyperactivated in various cancers and autoimmune diseases.
The strategic advantage of dual Syk/JAK inhibition lies in the simultaneous blockade of these two convergent and often complementary pathways. This approach can lead to a more profound and durable therapeutic effect by targeting both the intrinsic survival signals within malignant cells (e.g., BCR signaling) and the extrinsic pro-survival and pro-inflammatory signals from the tumor microenvironment (e.g., cytokine signaling).
Key Dual Syk/JAK Inhibitors: A Quantitative Overview
Two prominent examples of dual Syk/JAK inhibitors that have progressed to clinical development are Cerdulatinib and ASN002 (Gusacitinib). Their inhibitory profiles against the target kinases are summarized below.
| Kinase | Cerdulatinib IC50 (nM) | ASN002 (Gusacitinib) IC50 (nM) |
| Syk | 32[1] | 5[2][3] |
| JAK1 | 12[1] | 46[2][3] |
| JAK2 | 6[1] | 4[2][3] |
| JAK3 | 8[1] | 11[2][3] |
| TYK2 | 0.5[1] | 8[2][3] |
Table 1: Biochemical IC50 Values of Cerdulatinib and ASN002 against Syk and JAK Family Kinases.
Cerdulatinib has also been evaluated in a Phase 2a clinical trial (NCT01994382) for relapsed/refractory peripheral T-cell lymphoma (PTCL), demonstrating an overall response rate (ORR) of 36.2%.[4] In patients with the angioimmunoblastic T-cell lymphoma (AITL) subtype, the ORR was 51.9%.[4] ASN002 has shown significant efficacy in a rat model of collagen-induced arthritis and has demonstrated rapid and significant improvement in patients with chronic hand eczema in a Phase 2b study.[3][5]
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of dual Syk/JAK inhibitors stems from their ability to modulate key signaling nodes within cancer cells and the surrounding microenvironment.
References
- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASN002, a Novel Dual SYK/JAK Inhibitor, Demonstrates Strong Efficacy in a Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
Syk Inhibitor II: A Technical Guide to Downstream Signaling Pathway Effects
For Researchers, Scientists, and Drug Development Professionals
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that serves as a central mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR).[1][2][] Its activation triggers a cascade of downstream signaling events essential for cellular responses such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[1][4][5] Consequently, Syk has emerged as a significant therapeutic target for a range of autoimmune disorders, allergic conditions, and hematological malignancies.[1][]
Syk Inhibitor II is a cell-permeable, ATP-competitive pyrimidine-carboxamide compound that selectively and reversibly blocks Syk kinase activity.[2][6][7][8][9][10] This guide provides an in-depth technical overview of the downstream effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.
Data Presentation: Quantitative Effects of this compound
This compound demonstrates high potency for Syk while exhibiting significantly lower activity against other kinases, highlighting its selectivity. The following table summarizes its inhibitory concentrations across various biochemical and cellular assays.
| Target/Process | Metric | Value | Cell/System | Reference |
| Syk Kinase | IC50 | 41 nM | Biochemical Assay | [2][6][7][8][9][10] |
| FcεRI-mediated 5-HT Release | IC50 | 460 nM | Rat Basophilic Leukemia (RBL-2H3) cells | [2][6][7] |
| Band 3 Tyrosine Phosphorylation | IC50 | 1.72 µM | Diamide-treated Erythrocytes | [11] |
| Passive Cutaneous Anaphylaxis | ID50 | 13.2 mg/kg, s.c. | In vivo (mice) | [6][7] |
| Off-Target Kinases | ||||
| Protein Kinase Cε (PKCε) | IC50 | 5.1 µM | Biochemical Assay | [2][6][7] |
| Protein Kinase CβII (PKCβII) | IC50 | 11 µM | Biochemical Assay | [2][7] |
| Zeta-chain associated protein kinase 70 (ZAP-70) | IC50 | 11.2 µM | Biochemical Assay | [2][6][7] |
| Bruton's tyrosine kinase (Btk) | IC50 | 15.5 µM | Biochemical Assay | [2][6][7] |
| Interleukin-2-inducible T-cell kinase (Itk) | IC50 | 22.6 µM | Biochemical Assay | [2][6][7] |
Downstream Signaling Pathways Modulated by this compound
Syk's primary role is to couple activated immunoreceptors to downstream signaling cascades.[4][12] By inhibiting Syk, this compound effectively disrupts these pathways at a critical juncture.
Fc Receptor (FcR) Signaling Pathway
Fc receptor signaling is fundamental in mediating inflammatory responses to immune complexes and in allergic reactions via the high-affinity IgE receptor (FcεRI).[1][5][13] Upon receptor aggregation by immune complexes, Src family kinases phosphorylate tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the receptor's signaling subunits.[14] This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment, activation, and subsequent autophosphorylation.[14][]
Activated Syk then phosphorylates and activates key downstream effectors, including:
-
Phospholipase Cγ (PLCγ): Leads to the generation of IP3 and DAG, resulting in calcium mobilization and PKC activation.[]
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[][16]
-
Ras/MAPK Pathway: Influences cell proliferation and differentiation.[][16]
-
NF-κB Pathway: A crucial regulator of immune and inflammatory gene expression.[]
This compound blocks these outcomes by preventing the initial activation and phosphorylation cascade mediated by Syk.
B-Cell Receptor (BCR) Signaling Pathway
BCR signaling is essential for B-cell development, activation, and differentiation into antibody-producing plasma cells.[17] Similar to FcR signaling, antigen binding to the BCR induces the phosphorylation of ITAMs on the CD79a and CD79b accessory molecules by Src-family kinases like Lyn.[18] Syk is recruited to these phosphorylated ITAMs and becomes activated.[18]
Activated Syk then phosphorylates adaptor proteins such as BLNK (B-cell linker protein), which serves as a scaffold to assemble a larger signaling complex.[18] This leads to the activation of downstream pathways, including Btk, PLCγ2, PI3K/Akt, and MAPK, ultimately promoting B-cell survival and proliferation.[18][19] this compound disrupts this entire cascade by preventing the initial Syk-mediated signal amplification.
Experimental Protocols & Workflows
The characterization of this compound and its downstream effects relies on a variety of biochemical and cell-based assays.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Syk kinase.
Methodology: A typical protocol involves a reaction mixture containing recombinant Syk kinase, a specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP, often radiolabeled with [γ-³³P]ATP.[7][20]
-
A reaction solution is prepared containing recombinant Syk kinase (20–200 ng), a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT), a substrate peptide, and [γ-³³P]ATP.[7]
-
This compound, dissolved in a suitable solvent like DMSO, is added to the reaction wells at various concentrations.[7]
-
The reaction is initiated and allowed to proceed at room temperature for a set time (e.g., 60 minutes) to allow for tyrosine phosphorylation of the substrate.[7]
-
The reaction is stopped, and the amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or by capturing the substrate on a filter membrane and measuring radioactivity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Alternative Detection: Non-radioactive methods are also common, such as luminescence-based assays (e.g., Kinase-Glo®) that measure ATP consumption.[4][20] In this format, as Syk uses ATP, the amount of remaining ATP is inversely proportional to kinase activity.[4]
Western Blotting for Phosphorylation Analysis
This technique is used to detect changes in the phosphorylation state of Syk and its downstream targets within cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., SH-SY5Y neuroblastoma cells, primary CLL cells) are cultured and then treated with this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 to 24 hours).[16][19]
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing detergents (e.g., Triton X-100 or Nonidet P-40) and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[16][21]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).[11]
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-Syk (Tyr525), anti-phospho-Akt, anti-phospho-ERK1/2).[16][19]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The signal is detected using a chemiluminescent substrate or fluorescence imaging system.[11]
-
-
Analysis: The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., GAPDH) to normalize the data. Densitometric analysis is performed to quantify the reduction in phosphorylation.[16]
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 4. promega.com [promega.com]
- 5. How Do SYK Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. purdue.edu [purdue.edu]
A Technical Guide to Second-Generation Selective Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of second-generation selective inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator in various immune signaling pathways. This document details the mechanism of action, quantitative data, and key experimental protocols for prominent second-generation Syk inhibitors, including Entospletinib and Lanraplenib, as well as the dual Syk/FLT3 inhibitor, Mivavotinib (TAK-659).
Core Concepts: The Role of Syk in Immunity and Disease
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR), Fc receptors, and integrins. Its activation triggers a cascade of downstream signaling events that are essential for cellular adhesion, innate and adaptive immune responses, osteoclast maturation, and platelet activation. Consequently, dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune diseases and hematological malignancies.
Second-generation Syk inhibitors have been developed to offer greater selectivity and improved pharmacokinetic profiles compared to their predecessors, aiming to enhance therapeutic efficacy while minimizing off-target effects.
Quantitative Data on Second-Generation Syk Inhibitors
The following tables summarize key quantitative data for Entospletinib (GS-9973), Lanraplenib (GS-9876), and Mivavotinib (TAK-659), facilitating a comparative analysis of their potency and selectivity.
Table 1: In Vitro Potency of Second-Generation Syk Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Entospletinib (GS-9973) | Syk | 7.7[1][2] | 7.6[3] | Cell-free/Biochemical | [1][2][3] |
| Lanraplenib (GS-9876) | Syk | 9.5[4][5] | Not Reported | Not Specified | [4][5] |
| Mivavotinib (TAK-659) | Syk | 3.2[6][7] | Not Reported | Kinase Assay | [6][7][8] |
| FLT3 | 4.6[6][9] | Not Reported | Kinase Assay | [6][9] |
Table 2: Cellular Activity of Second-Generation Syk Inhibitors
| Inhibitor | Cell-Based Assay | EC50 (nM) | Cell Line/Type | Reference |
| Lanraplenib (GS-9876) | Inhibition of anti-IgM mediated CD69 expression | 112 ± 10 | Human B-cells | [4][5] |
| Inhibition of anti-IgM mediated CD86 expression | 164 ± 15 | Human B-cells | [4][5] | |
| Inhibition of anti-IgM/anti-CD40 co-stimulated B-cell proliferation | 108 ± 55 | Human B-cells | [4][5] | |
| Inhibition of IC-stimulated TNFα release | 121 ± 77 | Human macrophages | [4] | |
| Inhibition of IC-stimulated IL-1β release | 9 ± 17 | Human macrophages | [4] | |
| Mivavotinib (TAK-659) | Inhibition of hematopoietic-derived cell line growth | 11 - 775 | Various | [9] |
Table 3: Summary of Key Clinical Trial Results
| Inhibitor | Indication | Phase | Key Outcomes | Reference |
| Entospletinib (GS-9973) | Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | 2 | ORR: 61.0%; Median PFS: 13.8 months.[3] | [3] |
| Newly Diagnosed AML (with decitabine) | 2 | Composite CR rate (TP53 mutant): 13.3%; Composite CR rate (complex karyotype): 30.8%.[10] | [10] | |
| Relapsed/Refractory AML (monotherapy) | 1b/2 | 3 patients with MLL-r achieved CR.[11] | [11] | |
| Lanraplenib (GS-9876) | Lupus Membranous Nephropathy | 2 | High dropout rate, no reduction in urine protein observed.[12] | [12] |
| Cutaneous Lupus Erythematosus | 2 | Primary endpoint (change in CLASI-A score) not met.[13][14] | [13][14] | |
| Sjögren's Syndrome | 2 | Primary and secondary endpoints not met.[15][16] | [15][16] | |
| Mivavotinib (TAK-659) | Relapsed/Refractory Acute Myeloid Leukemia (AML) | 1b | 5 complete responses (4 with incomplete count recovery).[17] | [17][18] |
| Relapsed/Refractory B-Cell Lymphoma | 1 | DLBCL ORR: 28%; Follicular Lymphoma ORR: 89%.[19] | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and characterization of second-generation Syk inhibitors are provided below.
Syk Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro enzymatic activity of Syk and the potency of inhibitors.
Materials:
-
Recombinant Syk enzyme
-
Biotinylated peptide substrate (e.g., poly-GT-biotin)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
HTRF Detection Buffer (containing EDTA to stop the reaction)
-
Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing Syk enzyme and the biotinylated substrate in the kinase reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding HTRF detection buffer containing EDTA.
-
Add the Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate at room temperature to allow for binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.
-
Calculate IC50 values by plotting the HTRF ratio against the inhibitor concentration.
-
Western Blot for Phosphorylated Syk (pSyk)
This protocol details the detection of Syk phosphorylation in cellular lysates, a key indicator of Syk activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody: Rabbit anti-phospho-Syk (Tyr525/526).
-
Primary antibody: Mouse or rabbit anti-total Syk.
-
HRP-conjugated anti-rabbit and/or anti-mouse secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Treat cells with stimuli (e.g., anti-IgM) and/or inhibitors as required.
-
Lyse cells on ice using lysis buffer with inhibitors.
-
Clear the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary anti-pSyk antibody overnight at 4°C.[21]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an anti-total Syk antibody to normalize for protein loading.
-
Flow Cytometry for B-cell Activation Markers (CD69 and CD86)
This protocol outlines the measurement of B-cell activation by quantifying the cell surface expression of activation markers.
Materials:
-
Isolated primary human B-cells or a B-cell line.
-
Cell culture medium.
-
Stimulating agent (e.g., anti-IgM F(ab')2 fragments).
-
Test inhibitor.
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cells in appropriate medium.
-
Pre-incubate cells with the test inhibitor at various concentrations.
-
Stimulate the cells with anti-IgM.
-
Incubate for a specified time (e.g., 24 hours).
-
-
Staining:
-
Harvest the cells and wash with staining buffer.
-
Resuspend the cells in staining buffer containing the fluorochrome-conjugated antibodies.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Gate on the CD19-positive B-cell population.
-
Quantify the percentage of cells expressing CD69 and CD86 and the mean fluorescence intensity (MFI) of these markers.
-
Calculate EC50 values based on the inhibition of marker upregulation.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Syk inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAK-659 hydrochloride | JAK | FLT | VEGFR | Syk | TargetMol [targetmol.com]
- 8. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 9. Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. - ASCO [asco.org]
- 10. Entospletinib with decitabine in acute myeloid leukemia with mutant TP53 or complex karyotype: A phase 2 substudy of the Beat AML Master Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. rmdopen.bmj.com [rmdopen.bmj.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Filgotinib or lanraplenib in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren’s syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 18. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Syk Inhibitor II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signal transduction pathways of various immune cells, including B cells, mast cells, neutrophils, and macrophages.[1][2] Its central role in orchestrating immune and inflammatory responses has positioned it as a compelling therapeutic target for a spectrum of diseases, from autoimmune disorders and allergic reactions to hematological malignancies.[3] Syk Inhibitor II, a potent and selective ATP-competitive inhibitor, has been instrumental in the preclinical validation of Syk as a druggable target. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Chemical Structure and Core Scaffold
This compound belongs to the class of pyrimidine-5-carboxamide derivatives.[4] The core scaffold consists of a central pyrimidine ring with critical substitutions at the 2, 4, and 5 positions that are essential for its inhibitory activity and selectivity.
Chemical Name: 2-[(2-aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide[5]
Quantitative Biological Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Notes |
| Syk | 41 | Potent and primary target.[5] |
| PKCε | 5,100 | ~124-fold less potent than against Syk.[5] |
| PKCβII | 11,000 | ~268-fold less potent than against Syk.[5] |
| ZAP-70 | 11,200 | ~273-fold less potent than against Syk.[5] |
| Btk | 15,500 | ~378-fold less potent than against Syk.[5] |
| Itk | 22,600 | ~551-fold less potent than against Syk.[5] |
Cellular and In Vivo Activity
| Assay | IC50 / ID50 | Notes |
| 5-HT release from RBL-2H3 cells | 460 nM (IC50) | Demonstrates cellular activity in a mast cell model.[5] |
| Passive Cutaneous Anaphylaxis (mice) | 13.2 mg/kg (ID50) | Shows in vivo efficacy in an allergy model.[4] |
| Band 3 Tyrosine Phosphorylation in erythrocytes | 1.72 µM (IC50) | Indicates activity in a model relevant to malaria.[2] |
Structure-Activity Relationship (SAR) Analysis
The potent and selective inhibitory activity of this compound is attributed to specific structural features of its pyrimidine-5-carboxamide scaffold.[4]
-
2-Position Aminoethylamino Moiety: This group is crucial for the compound's potent Syk inhibitory activity. Modifications to this group generally lead to a significant loss of potency.[4]
-
4-Position Anilino Moiety: The anilino group at this position, particularly with a meta-substituent on the phenyl ring (in this case, trifluoromethyl), is preferred for optimal activity.[4]
-
5-Position Carboxamide: The carboxamide group at this position is a key feature of this chemical series and contributes to the overall binding affinity.
The ATP-competitive mechanism of action indicates that this compound binds to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its substrates.[3]
Signaling Pathways
Syk is a central node in multiple signaling pathways, particularly those downstream of immunoreceptors.
References
- 1. promega.com [promega.com]
- 2. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Targets of Syk Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular targets of Syk Inhibitor II, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). For clarity and comparative purposes, this document also includes data on the well-characterized Syk inhibitor, BAY 61-3606, which is sometimes referred to as Syk Inhibitor IV.
Core Target: Spleen Tyrosine Kinase (Syk)
This compound is a cell-permeable, ATP-competitive pyrimidine-carboxamide compound that selectively and reversibly inhibits Spleen Tyrosine Kinase (Syk).[1][2][3][4][5] Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[6][7][8][9] By binding to the ATP-binding site of Syk, these inhibitors prevent its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades that are crucial for immune cell activation, proliferation, and the release of inflammatory mediators.[6]
Quantitative Data: Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and BAY 61-3606 against their primary target and a panel of other kinases.
Table 1: In Vitro Potency of this compound (CAS 726695-51-8)
| Target | IC50 | Assay Type |
| Syk | 41 nM | In vitro kinase assay |
| PKCε | 5.1 µM | In vitro kinase assay |
| PKCβII | 11 µM | In vitro kinase assay |
| ZAP-70 | 11.2 µM | In vitro kinase assay |
| Btk | 15.5 µM | In vitro kinase assay |
| Itk | 22.6 µM | In vitro kinase assay |
Data sourced from Cayman Chemical and MedchemExpress.[1][2]
Table 2: In Vitro Potency and Selectivity of BAY 61-3606
| Target | Ki | IC50 | Assay Type |
| Syk | 7.5 nM | 10 nM | In vitro kinase assay |
| Lyn | >5,400 nM | - | In vitro kinase assay |
| Fyn | >12,500 nM | - | In vitro kinase assay |
| Src | >6,250 nM | - | In vitro kinase assay |
| Itk | >4,700 nM | - | In vitro kinase assay |
| Btk | >5,000 nM | - | In vitro kinase assay |
| CDK9 | - | 37 nM | In vitro kinase assay |
Data sourced from various suppliers and research articles.
Table 3: Cellular Activity of this compound and BAY 61-3606
| Inhibitor | Cellular Effect | Cell Type | IC50 / ID50 |
| This compound | 5-HT (serotonin) release | RBL-2H3 cells | 460 nM |
| Passive cutaneous anaphylaxis | Mice | 13.2 mg/kg (s.c.) | |
| BAY 61-3606 | Histamine release | Human mast cells | 5.1 nM |
| Tryptase release | Human mast cells | 5.5 nM | |
| Hexosaminidase release | RBL-2H3 cells | 46 nM | |
| Serotonin release | Rat peritoneal mast cells | 17 nM | |
| B-cell proliferation (anti-IgM induced) | Mouse splenic B-cells | 58 nM |
Data sourced from Cayman Chemical, MedchemExpress, and research articles.[1][2]
Experimental Protocols
In Vitro Syk Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.
Materials:
-
Recombinant Syk enzyme
-
Syk substrate (e.g., a biotinylated peptide corresponding to the activation loop of Syk)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound or BAY 61-3606
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the Syk inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of diluted Syk enzyme to each well.
-
Add 2 µL of a mixture of the Syk substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for Syk.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Serotonin Release Assay (RBL-2H3 Cells)
This protocol describes the measurement of IgE-mediated serotonin release from rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
This compound
-
Triton X-100 (for cell lysis and total serotonin release)
-
Serotonin ELISA kit or other detection method
Procedure:
-
Seed RBL-2H3 cells in a 24-well plate and grow to confluence.
-
Sensitize the cells by incubating with anti-DNP IgE overnight.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells by adding DNP-HSA to the wells. For a negative control, add buffer only. For a positive control for total serotonin, lyse the cells with Triton X-100.
-
Incubate for 30-60 minutes at 37°C.
-
Collect the supernatants.
-
Measure the serotonin concentration in the supernatants using a serotonin ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of serotonin release relative to the total serotonin content and determine the IC50 of the inhibitor.
Signaling Pathway and Experimental Workflow Visualizations
Syk Signaling in B-Cell Receptor (BCR) Pathway
Caption: Syk's role in the B-Cell Receptor signaling cascade.
Syk Signaling in FcεRI Pathway in Mast Cells
Caption: The FcεRI signaling pathway in mast cells leading to degranulation.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescent in vitro kinase inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase, a critical mediator of immune signaling. Its ability to block Syk activity translates to the inhibition of cellular processes such as degranulation and cytokine release, making it a valuable tool for research in immunology and inflammation. The provided data and protocols offer a foundation for further investigation and drug development efforts targeting the Syk signaling pathway. It is important to note that while highly selective, off-target effects, as demonstrated with BAY 61-3606 and CDK9, should be considered in the interpretation of experimental results.
References
- 1. Release of serotonin from RBL-2H3 cells by the Escherichia coli peptide toxin STb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. criver.com [criver.com]
- 4. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]
The Role of Syk Inhibitor II in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in hematopoietic cells. Its involvement in a multitude of cellular processes, including immunoreceptor signaling, cellular adhesion, and proliferation, has rendered it an attractive therapeutic target for a range of diseases, from inflammatory and autoimmune disorders to malignancies. Syk Inhibitor II is a potent and selective, cell-permeable, ATP-competitive, and reversible inhibitor of Syk. This technical guide provides an in-depth overview of the biological function and cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Introduction to Spleen Tyrosine Kinase (Syk)
Syk is a crucial mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This interaction leads to the activation of Syk's kinase domain, initiating a cascade of downstream signaling events that ultimately regulate cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.
This compound: A Selective Kinase Inhibitor
This compound is a pyrimidine-carboxamide compound that exhibits high selectivity for Syk kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain and preventing the phosphorylation of its substrates.
Quantitative Data on Kinase Selectivity and Cellular Activity
The efficacy and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant quantitative data.
| Target Kinase | IC50 (nM) [1] |
| Syk | 41 |
| PKCε | 5,100 |
| PKCβII | 11,000 |
| ZAP-70 | 11,200 |
| Btk | 15,500 |
| Itk | 22,600 |
Table 1: In vitro kinase selectivity of this compound.
| Cellular/In Vivo Activity | IC50 / ID50 | Reference |
| FcεRI-mediated 5-HT release in RBL-2H3 cells | 460 nM (IC50) | [1] |
| Passive cutaneous anaphylaxis in mice | 13.2 mg/kg (ID50) | [1] |
| Inhibition of band 3 tyrosine phosphorylation in erythrocytes | 1.72 µM (IC50) | [2] |
Table 2: Cellular and in vivo efficacy of this compound.
Biological Functions and Cellular Targets of this compound
By inhibiting Syk kinase activity, this compound modulates a range of biological processes. Its primary cellular target is Syk, but its effects cascade to various downstream signaling pathways.
Inhibition of FcεRI-Mediated Signaling and Allergic Responses
In mast cells and basophils, the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) by allergens triggers a signaling cascade heavily dependent on Syk. Syk activation leads to the release of histamine, serotonin, and other inflammatory mediators, culminating in an allergic response. This compound effectively blocks this pathway, as demonstrated by its inhibition of FcεRI-mediated serotonin release in RBL-2H3 cells and its suppression of passive cutaneous anaphylaxis in mice.[1]
References
role of Syk in autoantibody-mediated inflammation
An In-depth Technical Guide on the Role of Spleen Tyrosine Kinase (Syk) in Autoantibody-Mediated Inflammation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that serves as a critical signaling hub in a multitude of immune cells. Its central role in transducing signals from immunoreceptors, particularly Fc receptors (FcR) and B-cell receptors (BCR), places it at the heart of the inflammatory cascade driven by autoantibodies. In numerous autoimmune diseases, such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and immune thrombocytopenia (ITP), autoantibodies form immune complexes that engage Fc receptors on myeloid cells, B cells, and mast cells, triggering potent, Syk-dependent inflammatory responses. This guide provides a detailed examination of the molecular mechanisms of Syk activation in this context, the downstream signaling pathways it governs, its specific role in various autoimmune pathologies, and the therapeutic potential of Syk inhibition.
The Core Mechanism: Syk Activation by Autoantibody-Immune Complexes
Autoantibody-mediated inflammation is initiated when autoantibodies bind to self-antigens, forming immune complexes (ICs). These ICs subsequently engage Fc receptors on the surface of various immune cells, including macrophages, neutrophils, mast cells, and B cells.
The activation of Syk is a canonical process that follows FcR clustering by ICs:
-
ITAM Phosphorylation: The cytoplasmic tails of FcR-associated signaling subunits, such as the FcRγ chain, contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor clustering, Src-family kinases phosphorylate the two tyrosine residues within these ITAMs.[1][2]
-
Syk Recruitment and Binding: Syk possesses two tandem amino-terminal SH2 (Src Homology 2) domains that specifically recognize and bind to the dual-phosphorylated ITAMs (p-ITAMs).[3][4] This interaction recruits Syk from the cytoplasm to the receptor complex at the plasma membrane.
-
Syk Activation: Once bound to the p-ITAM, Syk undergoes a conformational change and is subsequently phosphorylated by Src-family kinases and through autophosphorylation.[5][6] This phosphorylation fully activates its kinase domain, enabling it to phosphorylate downstream substrates and propagate the inflammatory signal.
Diagram: Syk Signaling Pathway in FcγR-Mediated Inflammation
References
- 1. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mouse Ocilrp2/Clec2i negatively regulates LPS-mediated IL-6 production by blocking Dap12-Syk interaction in macrophage [frontiersin.org]
- 6. Evaluation of effectiveness of two dosing regimens of fostamatinib compared to placebo in patients with rheumatoid arthritis (RA) who are taking disease modifying anti-rheumatic drug (DMARD) but not responding. [astrazenecaclinicaltrials.com]
Syk Inhibitor II effect on cytokine production
An In-depth Technical Guide on the Core Effects of Syk Inhibitor II on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction pathways of various immune cells, including B cells, mast cells, neutrophils, and macrophages.[1] Its activation is a critical step in the cascade leading to diverse cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[1] Syk inhibitors, by blocking the enzymatic activity of Syk, serve as potent modulators of the immune response, making them a subject of intense research and a promising class of therapeutic agents for a range of inflammatory and autoimmune diseases.[1] This guide provides a detailed overview of the effects of this compound and other closely related selective Syk inhibitors on cytokine production, complete with quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
Syk inhibitors, including this compound and BAY 61-3606, are ATP-competitive inhibitors that bind to the kinase domain of Syk.[1][2] This binding prevents the phosphorylation and subsequent activation of Syk, thereby disrupting downstream signaling cascades.[1] A primary consequence of this inhibition is the suppression of transcription factors such as NF-κB and AP-1, which are crucial for the expression of a wide array of pro-inflammatory cytokine genes.[3][4]
Quantitative Data on Cytokine Modulation
The following tables summarize the quantitative effects of Syk inhibitors on cytokine production across various experimental models.
Table 1: Effect of Syk Inhibitors on Pro-inflammatory Cytokine Production in Macrophages
| Cell Type | Stimulant | Syk Inhibitor | Inhibitor Concentration | Target Cytokine/Mediator | Observed Effect | Reference |
| RAW264.7 Macrophages | LPS (100 ng/mL) | Syk Inhibitor | >1.5 µmol/L | NO Production | Significant Inhibition (P<0.01) | [3][4] |
| RAW264.7 Macrophages | LPS (100 ng/mL) | Syk Inhibitor | Low concentrations | TNF-α | Significant Inhibition (P<0.01) | [3][4] |
| RAW264.7 Macrophages | LPS (100 ng/mL) | Syk Inhibitor | Low concentrations | IL-6 | Significant Inhibition (P<0.01) | [3][4] |
| BV2 Microglial Cells | LPS (100 ng/mL) | BAY 61-3606 | 10 nM or 100 nM | TNF-α (mRNA) | No significant change | [5] |
| BV2 Microglial Cells | LPS (100 ng/mL) | BAY 61-3606 | 10 nM or 100 nM | IL-1β (mRNA) | Significant reduction | [5] |
| BV2 Microglial Cells | LPS (100 ng/mL) | BAY 61-3606 | 10 nM or 100 nM | IL-6 (mRNA) | Significant reduction | [5] |
| BV2 Microglial Cells | LPS | BAY 61-3606 | Not specified | IL-6 Release | Decreased by ~45% | [6] |
| BV2 Microglial Cells | LPS | BAY 61-3606 | Not specified | TNF-α Release | Increased by ~80% | [6] |
| Mouse Brain Tissue (TBI model) | Traumatic Brain Injury | BAY 61-3606 | 3 mg/kg | TNF-α, IL-6, IL-1β | Significantly suppressed expression | [7] |
| Human Monocytes | FcγR crosslinking | RO9021 | IC50: 63 ± 19 nM | TNF-α | Inhibition of production | [8] |
Table 2: Effect of Syk Inhibitors on Anti-inflammatory Cytokine Production
| Cell Type | Stimulant | Syk Inhibitor | Inhibitor Concentration | Target Cytokine | Observed Effect | Reference |
| Mouse Brain Tissue (TBI model) | Traumatic Brain Injury | BAY 61-3606 | 3 mg/kg | IL-10 | Promoted expression | [7] |
Table 3: IC50 Values of Syk Inhibitors on Immune Cell Functions
| Inhibitor | Cell Type | Function | IC50 Value | Reference |
| BAY 61-3606 | RBL-2H3 Mast Cells | Hexosaminidase Release | 46 nM | [2] |
| BAY 61-3606 | Rat Peritoneal Mast Cells | Serotonin Release | 17 nM | [2] |
| BAY 61-3606 | Human Basophils (Healthy) | Degranulation | 10 nM | [2][9] |
| BAY 61-3606 | Human Basophils (Atopic) | Degranulation | 8.1 nM | [2][9] |
| This compound | RBL-2H3 Cells | 5-HT Release | 460 nM | [10] |
| R406 | Syk Kinase | Kinase Activity | 41 nM | [10] |
| Entospletinib (GS-9973) | Syk Kinase | Kinase Activity | 7.7 nM | [10] |
| PRT062607 (P505-15) | Syk Kinase | Kinase Activity | 1 nM | [10] |
Signaling Pathways
The inhibition of Syk impacts several key signaling pathways integral to cytokine production.
Caption: General Syk signaling pathway leading to cytokine production.
Syk is activated downstream of various immunoreceptors, including Toll-like receptor 4 (TLR4).[11] Upon ligand binding, Syk is recruited and activated, initiating a cascade that leads to the activation of transcription factors like NF-κB, which is essential for the expression of pro-inflammatory genes.[11][12]
Caption: Syk's role in the TLR4 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the effect of Syk inhibitors on cytokine production.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage-like cell lines such as RAW264.7 or BV2 microglial cells are commonly used.[3][4][5]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor and Stimulant Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blotting or RT-qPCR).
-
After reaching a suitable confluency (e.g., 70-80%), the cells are pre-treated with varying concentrations of this compound or another specific Syk inhibitor for a period of 1-2 hours.
-
Following pre-treatment, cells are stimulated with an inflammatory agent, most commonly Lipopolysaccharide (LPS) at a concentration of approximately 100 ng/mL, for a specified duration (e.g., 6-24 hours).[3][4][5]
-
Cytokine Quantification using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine concentrations in culture supernatants.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.
-
The collected supernatants and a series of standards of known concentrations are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.
-
A substrate is introduced, which reacts with the enzyme to produce a measurable color change.
-
The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[6]
-
Gene Expression Analysis by RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of cytokine genes.
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the target cytokine genes and a reference gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Protein Expression Analysis by Western Blotting
Western blotting is employed to detect the expression levels of key signaling proteins and inflammatory enzymes.
-
Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Syk, IκBα, iNOS, COX-2).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to HRP. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical experimental workflow for studying Syk inhibitor effects.
Conclusion
This compound and other selective Syk inhibitors are potent modulators of cytokine production in immune cells. By targeting the ATP-binding site of Syk, these compounds effectively block downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to a significant reduction in the expression and release of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The data clearly indicate that the efficacy of these inhibitors is dose-dependent and varies with the cell type and stimulus. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Syk inhibition in managing inflammatory and autoimmune disorders.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. [Anti-inflammatory effect of Syk inhibitor in LPS stimulated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syk inhibitors protect against microglia-mediated neuronal loss in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Selectivity Profile of Syk Inhibitor II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Spleen Tyrosine Kinase (Syk) Inhibitor II, a potent and ATP-competitive inhibitor of Syk. This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this compound. Herein, we present its activity against a panel of kinases, detailed experimental protocols for assessing kinase inhibition, and a visualization of the Syk signaling pathway.
Introduction to Syk and its Inhibition
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors in hematopoietic cells.[1] It is a key mediator in B-cell receptor (BCR) signaling, Fc receptor (FcR) signaling in mast cells, macrophages, and neutrophils, and is implicated in cellular adhesion and innate immune recognition.[1][2][3] Dysregulation of Syk signaling is associated with various autoimmune diseases, allergic reactions, and hematological malignancies, making it an attractive therapeutic target.[4]
Syk Inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that acts as a selective and reversible inhibitor of Syk.[5] Its mechanism of action involves competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[2][5]
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. This compound has been profiled against a panel of kinases to determine its specificity.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against Syk and a selection of other protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase | IC50 (nM) | Fold Selectivity vs. Syk |
| Syk | 41 | 1 |
| PKCε | 5,100 | 124 |
| PKCβII | 11,000 | 268 |
| ZAP-70 | 11,200 | 273 |
| Btk | 15,500 | 378 |
| Itk | 22,600 | 551 |
Data sourced from Cayman Chemical product information sheet.[5]
As the data indicates, this compound is highly selective for Syk, with significantly higher IC50 values for other tested kinases, demonstrating a favorable selectivity profile.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for commonly used in vitro kinase assays that can be employed to assess the potency and selectivity of compounds like this compound.
In Vitro Kinase Inhibition Assays
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Detailed Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), the Syk enzyme, the substrate (e.g., a generic tyrosine kinase substrate), and the test compound (this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's ATP pocket. When both are bound, a FRET signal is generated. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (this compound) in kinase buffer.
-
Prepare a 3X solution of the Syk kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the fluorescent tracer in kinase buffer.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
References
- 1. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the ATP-Competitive Binding Mechanism of Syk Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ATP-competitive binding mechanism of Spleen Tyrosine Kinase (Syk) Inhibitor II, a potent and selective inhibitor of Syk. Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a significant target for therapeutic intervention in autoimmune diseases, allergic reactions, and certain cancers.[1] Syk Inhibitor II has been identified as a cell-permeable, pyrimidine-carboxamide compound that reversibly blocks Syk activity in an ATP-competitive manner.[2][3]
Core Concepts of Syk Inhibition by this compound
This compound exerts its inhibitory effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of the Syk kinase domain.[1][2][3] This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signal transduction cascades that are dependent on Syk activity.[1] The competitive nature of this inhibition is a key characteristic, indicating that the inhibitor's efficacy can be influenced by intracellular ATP concentrations.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.
| Target Kinase | IC50 | Reference |
| Syk | 41 nM | [2][3][4][5] |
| PKCε | 5.1 µM | [2][3][4] |
| PKCβII | 11 µM | [2][3][4] |
| ZAP-70 | 11.2 µM | [2][3][4] |
| Btk | 15.5 µM | [2][3][4] |
| Itk | 22.6 µM | [2][3][4] |
ATP-Competitive Binding Mechanism
The binding of this compound to the ATP-binding pocket of the Syk kinase domain is a reversible process. While a specific co-crystal structure of Syk with this compound is not publicly available, the binding mode can be inferred from the structures of Syk in complex with other ATP-competitive inhibitors. These inhibitors typically form hydrogen bonds with the hinge region of the kinase and occupy the hydrophobic pocket where the adenine ring of ATP would normally bind.
Syk Signaling Pathway and Point of Inhibition
Syk is a central node in various signaling pathways, particularly downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors.[6] Upon receptor activation, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and becomes activated. Activated Syk then phosphorylates a multitude of downstream effector molecules, including phospholipase C gamma (PLCγ), Vav, and the p85 subunit of PI3-kinase, leading to cellular responses like proliferation, differentiation, and inflammation.[6] this compound blocks these downstream events by preventing the initial Syk-mediated phosphorylation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a representative method for determining the IC50 value of this compound.
1. Materials:
-
Recombinant human Syk kinase
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the Syk inhibitor dilutions to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the recombinant Syk kinase to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
While specific SPR data for this compound is not publicly available, the following provides a general workflow for characterizing the binding kinetics of a small molecule inhibitor to a kinase. This technique can determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase. Its mechanism of action involves the direct competition with ATP for binding to the kinase's active site, leading to the inhibition of downstream signaling pathways crucial for various immune responses. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working on the modulation of Syk activity for therapeutic purposes. Further studies, including the determination of a co-crystal structure and detailed kinetic analysis, would provide even greater insight into the precise molecular interactions governing the potent and selective inhibition of Syk by this compound.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Syk Inhibitor II: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (Syk) has emerged as a significant therapeutic target in a range of immunological and oncological diseases. Syk Inhibitor II, a potent and selective ATP-competitive inhibitor, has demonstrated notable activity in preclinical models. This technical guide provides a detailed overview of the available pharmacokinetic and pharmacodynamic properties of this compound, alongside relevant experimental protocols and an examination of the Syk signaling pathway. Due to the limited public availability of comprehensive pharmacokinetic data for this compound, this document also includes comparative data for other clinically relevant Syk inhibitors to provide a broader context for researchers in the field.
Introduction to this compound
This compound is a cell-permeable, pyrimidine-carboxamide compound that demonstrates high selectivity and reversible inhibition of Spleen Tyrosine Kinase.[1][2] It functions in an ATP-competitive manner and has been utilized in preclinical studies to investigate the role of Syk in various cellular processes, particularly in the context of allergic reactions and immune responses.[1][3]
Pharmacodynamic and Efficacy Data for this compound
| Parameter | Value | Cell/Model System | Description |
| IC | 41 nM | Cell-free enzyme assay | Concentration required for 50% inhibition of Syk kinase activity.[1][2] |
| IC | 460 nM | RBL-2H3 cells | Concentration required for 50% inhibition of FcεRI-mediated serotonin release from rat basophilic leukemia cells.[1][2] |
| ID | 13.2 mg/kg (s.c.) | ICR Mice | Dose required for 50% inhibition of the passive cutaneous anaphylaxis reaction.[1][2] |
Selectivity Profile:
This compound exhibits significantly less potency against other kinases, highlighting its selectivity.
| Kinase | IC |
| PKCε | 5.1[1][2] |
| PKCβII | 11[1][2] |
| ZAP-70 | 11.2[1][2] |
| Btk | 15.5[1][2] |
| Itk | 22.6[1][2] |
Reference Pharmacokinetic Data of Other Clinically Studied Syk Inhibitors
To provide a comparative framework, the following table summarizes the pharmacokinetic properties of Fostamatinib (the prodrug of R406) and Entospletinib, two Syk inhibitors that have undergone clinical investigation.
| Parameter | Fostamatinib (active metabolite R406) | Entospletinib (GS-9973) | Species |
| Bioavailability | Data not explicitly provided; rapidly and extensively converted to R406.[4] | Orally bioavailable. | Human |
| T | ~2 hours (for R406) | 2-3 hours | Human[5] |
| Half-life (t | 12-21 hours (for R406) | Approximately 9 hours (at doses ≥200 mg) | Human[4] |
| Metabolism | Fostamatinib is a prodrug rapidly metabolized to the active moiety R406. | Information not detailed in provided results. | Human[4] |
| Special Notes | Steady-state achieved after 3-4 days of twice-daily dosing. Food delays T | Exposures plateau at doses ≥600 mg twice-daily. | Human |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice (General Protocol)
This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound in mice.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a test compound in mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., saline, DMSO/Cremophor emulsion)
-
Male/Female mice (strain as appropriate, e.g., BALB/c or C57BL/6)
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer the test compound to mice via the desired route (e.g., oral gavage, intravenous injection). A typical study includes both routes to determine absolute bioavailability.
-
Doses should be selected based on efficacy and toxicity data.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Blood can be collected via various methods, such as retro-orbital sinus, submandibular vein, or tail vein sampling.
-
-
Plasma Preparation:
-
Process the collected blood samples to separate plasma by centrifugation.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
C
max(Maximum plasma concentration) -
T
max(Time to reach Cmax) -
AUC (Area under the plasma concentration-time curve)
-
t
1/2(Half-life) -
Clearance
-
Volume of distribution
-
Bioavailability (F%)
-
-
Passive Cutaneous Anaphylaxis (PCA) Assay in Mice
This in vivo assay is used to evaluate the anti-allergic activity of a compound.
Objective: To assess the ability of a test compound to inhibit IgE-mediated mast cell degranulation in vivo.
Materials:
-
Anti-DNP IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin) antigen
-
Evans blue dye
-
Test compound (e.g., this compound)
-
Vehicle
-
Male/Female ICR mice
Procedure:
-
Sensitization:
-
Inject mice intradermally in the ear pinna with anti-DNP IgE to sensitize the local mast cells.
-
-
Compound Administration:
-
Administer the test compound (e.g., subcutaneously) at a specified time before the antigen challenge (e.g., 30 minutes).
-
-
Antigen Challenge and Dye Extravasation:
-
After the designated pre-treatment time, intravenously inject a mixture of DNP-HSA and Evans blue dye.
-
-
Evaluation:
-
After a set time (e.g., 20-30 minutes), sacrifice the mice and excise the ear tissue.
-
Extract the Evans blue dye from the ear tissue using a solvent (e.g., formamide).
-
Quantify the amount of extravasated dye by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Analysis:
-
Calculate the percentage of inhibition of the allergic reaction by comparing the dye extravasation in the compound-treated group to the vehicle-treated control group.
-
Determine the ID
50value, which is the dose of the compound that causes 50% inhibition.
-
Syk Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of Syk in immune cell signaling and a typical workflow for evaluating Syk inhibitors.
Caption: Syk Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for a Syk Inhibitor.
References
- 1. This compound [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Effect of Syk Inhibitor II on Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Spleen Tyrosine Kinase (Syk) in mast cell degranulation and the inhibitory effects of Syk Inhibitor II. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Introduction to Syk and Mast Cell Activation
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, initiated by the cross-linking of the high-affinity IgE receptor (FcεRI), triggers a signaling cascade that results in the release of pre-formed mediators, such as histamine and β-hexosaminidase, from intracellular granules—a process known as degranulation. Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, plays a pivotal and essential role in the initiation and propagation of these intracellular signals.[1][2] Upon FcεRI aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor, leading to its activation and the subsequent phosphorylation of a multitude of downstream substrates.[2] This cascade ultimately culminates in the release of inflammatory mediators. Given its central role, Syk has emerged as a key therapeutic target for allergic and inflammatory diseases.
This compound: A Potent Modulator of Mast Cell Function
This compound (CAS: 726695-51-8) is a cell-permeable, pyrimidine-carboxamide compound that acts as a selective and reversible ATP-competitive inhibitor of Syk.[3][4][5] It has demonstrated significant potential in modulating mast cell function by directly targeting the kinase activity of Syk.
Quantitative Data on Syk Inhibitor Efficacy
The following table summarizes the in vitro efficacy of this compound and other notable Syk inhibitors on mast cell degranulation and related processes. This data is crucial for comparing the potency of these compounds and for designing in vitro and in vivo experiments.
| Inhibitor Name | Target | Assay Type | Cell Type | IC50 / Ki Value | Reference(s) |
| This compound | Syk | Enzymatic Assay | - | IC50 = 41 nM | [3][4][5] |
| 5-HT Release | In vitro cell-based assay | RBL-2H3 | IC50 = 460 nM | [3][4] | |
| BAY 61-3606 | Syk | Enzymatic Assay | - | Ki = 7.5 nM | [6][7] |
| Degranulation | In vitro cell-based assay | Mast Cells | IC50 = 5-46 nM | [6][7] | |
| R406 | Syk | Enzymatic Assay | - | Ki = 30 nM | [8] |
| FcεRI-dependent | In vitro cell-based assay | Primary Human Mast Cells | EC50 = 43 nM | [8] | |
| R112 | Syk | Enzymatic Assay | - | Ki = 96 nM | [9] |
| Tryptase Release | In vitro cell-based assay | Mast Cells | EC50 = 353 nM | [9] | |
| LAS189386 | Syk | Enzymatic Assay | - | IC50 = 7.2 nM | [10] |
| Degranulation | In vitro cell-based assay | LAD2 Cells | IC50 = 56 nM | [10] | |
| GSK2646264 | Histamine Release | Ex vivo human skin model | Skin Mast Cells | IC50 = 0.7 µM | [11] |
Syk Signaling Pathway in Mast Cell Degranulation
The activation of Syk initiates a complex signaling cascade. The diagram below illustrates the key components and their interactions, providing a visual guide to the pathway leading from FcεRI cross-linking to mast cell degranulation.
References
- 1. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. BAY 61-3606 |CAS:732983-37-8 Probechem Biochemicals [probechem.com]
- 7. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Studies of Investigational Spleen Tyrosine Kinase (SYK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that serves as a crucial mediator in the signaling pathways of various immune cells.[1] It plays a pivotal role in coupling activated immunoreceptors to downstream signaling events that regulate a host of cellular responses, including proliferation, differentiation, and phagocytosis. SYK is activated by immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of receptors such as B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3] This activation triggers a cascade of downstream signaling, making SYK a critical node in both adaptive and innate immunity.
Given its central role in immune function, aberrant SYK signaling has been implicated in the pathogenesis of numerous autoimmune diseases, inflammatory disorders, and hematological malignancies.[2][4] Consequently, SYK has emerged as a highly attractive therapeutic target. The development of small molecule inhibitors that can selectively block SYK activity represents a promising strategy for treating these conditions.[1][4] This technical guide provides an in-depth overview of the preclinical evaluation of several key investigational SYK inhibitors, summarizing their quantitative data, detailing common experimental methodologies, and visualizing the core biological and experimental pathways.
The SYK Signaling Pathway
SYK is integral to signal transduction downstream of receptors that utilize ITAMs.[2][5] The canonical pathway is initiated upon receptor engagement (e.g., by an antigen or immune complex), which leads to the phosphorylation of ITAM tyrosine residues by Src-family kinases. SYK, containing two SH2 domains, is then recruited to the phosphorylated ITAMs, leading to its own activation.
Once active, SYK phosphorylates a range of downstream adaptor proteins and enzymes, including PLCγ and PI3K.[3] This initiates signaling cascades that result in the activation of key transcription factors like NF-κB and NFAT, culminating in diverse cellular responses such as cytokine production, degranulation, and proliferation.[2][3]
Investigational SYK Inhibitors: Preclinical Data
A number of SYK inhibitors are currently in various stages of development. Their preclinical characterization involves determining their potency and selectivity through enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency. The following tables summarize the reported preclinical data for several prominent investigational SYK inhibitors.
Table 1: Enzymatic Potency of Investigational SYK Inhibitors
| Compound | Developer/Originator | SYK Enzymatic IC50 (nM) | Notes |
| Fostamatinib (R406) | Rigel Pharmaceuticals | 41 | Active metabolite of the approved prodrug Fostamatinib.[6] |
| Entospletinib (GS-9973) | Gilead Sciences | 7.7 | Orally bioavailable and selective inhibitor.[7][8] |
| Lanraplenib (GS-9876) | Gilead Sciences | 9.5 | Second-generation inhibitor with properties suitable for once-daily dosing.[9][10] |
| Sovleplenib (HMPL-523) | HUTCHMED | 25 | Highly potent and selective oral inhibitor.[4] |
| Mivavotinib (TAK-659) | Takeda Oncology | 3.2 | Dual inhibitor of SYK and FMS-like tyrosine kinase 3 (FLT3). |
| Cerdulatinib | Portola Pharmaceuticals | 32 | Dual inhibitor of SYK and Janus Kinases (JAK).[2] |
Table 2: Kinase Selectivity Profile for Cerdulatinib and Sovleplenib
| Compound | Target Kinase | IC50 (nM) |
| Cerdulatinib | SYK | 32 |
| JAK1 | 12 | |
| JAK2 | 6 | |
| JAK3 | 8 | |
| TYK2 | 0.5 | |
| Sovleplenib | SYK | 25 |
| FLT3 | 63 | |
| KDR | 390 | |
| LYN | 921 |
Data for Table 1 and 2 sourced from multiple references.[2][4][6][7][8][9][10]
Preclinical Experimental Protocols & Methodologies
The preclinical assessment of SYK inhibitors relies on a tiered approach, moving from initial enzymatic assays to more complex cellular and in vivo models.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified SYK protein. A common method is the ADP-Glo™ Luminescent Kinase Assay.
Detailed Methodology (ADP-Glo™ Assay Principle): The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is performed first, allowing SYK to phosphorylate a substrate using ATP, thereby generating ADP. After the reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a "Kinase Detection Reagent" is added, which converts the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a light signal that is directly proportional to the initial kinase activity. The potency of an inhibitor is determined by measuring the reduction in the luminescent signal at various inhibitor concentrations.
Cellular Assays
Cell-based assays are used to determine an inhibitor's efficacy in a more biologically relevant context. These assays measure the inhibition of SYK-dependent signaling pathways within intact cells.
Detailed Methodology (BCR-Mediated B-Cell Proliferation Assay):
-
Cell Culture: Human B-cell lymphoma lines (e.g., Ramos cells), which rely on BCR signaling, are cultured under standard conditions.
-
Treatment: Cells are pre-incubated with various concentrations of the SYK inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulation: The B-cell receptor is cross-linked and activated using an anti-IgM antibody to stimulate the SYK pathway and induce proliferation.
-
Incubation: The cells are incubated for 48-72 hours to allow for proliferation.
-
Quantification: Cell viability or proliferation is measured using a standard method, such as an MTS or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.
-
Analysis: The results are used to calculate a cellular EC50 value, representing the concentration of inhibitor required to reduce the proliferative response by 50%.
In Vivo Animal Models
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of an investigational drug. For SYK inhibitors, models of autoimmune diseases like arthritis are commonly used.
Detailed Methodology (Rat Collagen-Induced Arthritis - CIA Model):
-
Model Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by intradermal immunization with an emulsion of bovine type II collagen and an adjuvant (Incomplete Freund's Adjuvant). A booster injection is typically given 7-10 days later.
-
Treatment Groups: Once arthritis is established (typically 10-14 days post-initial immunization), animals are randomized into vehicle control and treatment groups.
-
Drug Administration: The investigational SYK inhibitor (e.g., Entospletinib, Sovleplenib) is administered orally once or twice daily at various dose levels (e.g., 1-30 mg/kg).[2][7]
-
Efficacy Assessment: Disease progression is monitored for several weeks. Key endpoints include:
-
Clinical Arthritis Score: A visual scoring system to assess inflammation, swelling, and redness in each paw.
-
Paw Volume/Thickness: Measured using plethysmometers or calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess pannus formation, cartilage damage, and bone resorption.
-
-
Data Analysis: The efficacy of the inhibitor is determined by its ability to reduce the arthritis score and other signs of inflammation compared to the vehicle-treated group. Dose-response relationships are established to determine the effective dose (ED50).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cerdulatinib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and profiling of a selective and efficacious Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Syk Inhibitor II: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Syk Inhibitor II, a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's properties, mechanism of action, and its application in experimental settings.
Compound Profile: this compound
This compound is a pyrimidine-carboxamide derivative that demonstrates high selectivity for Syk kinase. Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅F₃N₆O | [1][2] |
| Molecular Weight | 340.30 g/mol | [1][2] |
| CAS Number | 726695-51-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO and DMF | [3] |
Mechanism of Action and Biological Activity
This compound functions as a reversible, ATP-competitive inhibitor of Syk, a non-receptor tyrosine kinase crucial for signaling pathways in various immune cells.[3] By binding to the ATP-binding site of Syk, the inhibitor prevents the phosphorylation and subsequent activation of the kinase, thereby disrupting downstream signaling cascades.[3]
The inhibitory activity of this compound has been quantified in several studies, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line / Assay Condition | Reference(s) |
| IC₅₀ (Syk) | 41 nM | In vitro kinase assay | [4] |
| IC₅₀ (5-HT release) | 460 nM | RBL-2H3 cells | [4] |
| IC₅₀ (PKCε) | 5.1 µM | In vitro kinase assay | [4] |
| IC₅₀ (PKCβII) | 11 µM | In vitro kinase assay | [4] |
| IC₅₀ (ZAP-70) | 11.2 µM | In vitro kinase assay | [4] |
| IC₅₀ (Btk) | 15.5 µM | In vitro kinase assay | [4] |
| IC₅₀ (Itk) | 22.6 µM | In vitro kinase assay | [4] |
| ID₅₀ (Passive Cutaneous Anaphylaxis) | 13.2 mg/kg (s.c.) | In vivo (mice) | [4] |
Key Signaling Pathways
Syk plays a pivotal role in intracellular signaling in hematopoietic cells. Its inhibition by this compound has significant effects on pathways downstream of B-cell receptors (BCR) and Fc receptors.
B-Cell Receptor (BCR) Signaling
Upon antigen binding, the BCR aggregates, leading to the phosphorylation of ITAMs within the cytoplasmic tails of Igα and Igβ by Src-family kinases. This creates docking sites for Syk, which, upon binding, becomes activated and phosphorylates downstream targets, initiating a cascade that results in B-cell proliferation, differentiation, and antibody production. This compound blocks this cascade at the level of Syk activation.
Fc Receptor (FcR) Signaling in Mast Cells
In mast cells, the aggregation of high-affinity IgE receptors (FcεRI) by antigen-IgE complexes initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators. Similar to BCR signaling, this process is dependent on the activation of Syk following the phosphorylation of ITAMs in the FcεRI γ-chains. This compound effectively blocks this pathway, preventing mast cell degranulation.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro Syk Kinase Assay
This protocol outlines a method to determine the inhibitory activity of this compound on purified Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ATP
-
Syk substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing a final concentration of DMSO (e.g., 1%).
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the Syk enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection reagent.[5]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using appropriate software.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol describes a method to assess the effect of this compound on IgE-mediated degranulation of RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
This compound
-
DNP-BSA (antigen)
-
PIPES buffer or similar physiological buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃)
-
96-well plates
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE (e.g., 0.5 µg/mL).[6]
-
The next day, wash the cells with buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate degranulation by adding DNP-BSA (e.g., 20 ng/mL) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[6]
-
Carefully collect the supernatant from each well.
-
To a new plate, add the supernatant and the pNAG substrate solution.
-
Incubate the plate to allow for the enzymatic reaction.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm to quantify the amount of released β-hexosaminidase.
-
Calculate the percentage of degranulation inhibition relative to the stimulated control.
Western Blot Analysis of Syk Phosphorylation
This protocol details the detection of phosphorylated Syk in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., Ramos, RBL-2H3)
-
This compound
-
Stimulating agent (e.g., anti-IgM for B-cells, antigen for mast cells)
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Syk and anti-total-Syk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired density and treat with this compound or vehicle for a specified time.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Syk to confirm equal protein loading.
Conclusion
This compound is a valuable tool for studying Syk-mediated signaling pathways in various cellular contexts. Its high potency and selectivity make it an excellent choice for in vitro and in vivo investigations into the role of Syk in immune cell function and disease. The protocols and data presented in this guide are intended to facilitate the effective use of this inhibitor in research settings.
References
The Discovery and Development of Syk Inhibitor II: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and development history of Syk Inhibitor II, a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk). For comparative purposes, this guide also includes data on BAY 61-3606, another well-characterized preclinical Syk inhibitor.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells.[1] It is a key mediator of signaling downstream of immunoreceptors, including the B-cell receptor (BCR) and Fc receptors found on mast cells, neutrophils, and macrophages.[2][3] Upon receptor activation, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex, leading to its activation and the initiation of downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, and the release of inflammatory mediators. Given its central role in immune and inflammatory responses, Syk has emerged as an attractive therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.
Discovery and Preclinical Development of this compound
This compound, also identified as compound 9a in its discovery publication, emerged from a focused research effort to identify novel anti-allergic agents targeting Syk.[1]
Lead Identification and Optimization
The discovery of this compound was detailed by Hisamichi et al. in a 2005 article in Bioorganic & Medicinal Chemistry. The research began with the identification of 4-anilinopyrimidine-5-carboxamides as a promising scaffold for Syk inhibition.[1] Through systematic structure-activity relationship (SAR) studies, researchers found that introducing an aminoethylamino moiety at the 2-position of the pyrimidine ring was crucial for potent Syk inhibitory activity. Further investigation into substitutions on the 4-position anilino moiety revealed that a meta-position substituent was preferred.[1]
This optimization process led to the synthesis of this compound (compound 9a): 2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide . This compound demonstrated potent and highly selective inhibition of Syk.[1]
Development Status
Following its initial characterization, this compound served as a valuable tool compound for preclinical research into the roles of Syk in various biological processes. However, a review of publicly available literature does not indicate that this specific compound has advanced into formal clinical trials. The broader field of Syk inhibitors has seen other molecules, such as Fostamatinib (Tavalisse), successfully navigate clinical development and receive regulatory approval for certain indications.[2][3][4]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo potency and selectivity of this compound and, for comparison, BAY 61-3606.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 / Ki (nM) | Assay Type | Reference(s) |
| This compound | Syk | 41 (IC50) | Kinase Assay | [1] |
| PKCε | 5,100 (IC50) | Kinase Assay | ||
| PKCβ2 | 11,000 (IC50) | Kinase Assay | ||
| ZAP-70 | 11,200 (IC50) | Kinase Assay | ||
| Btk | 15,500 (IC50) | Kinase Assay | ||
| Itk | 22,600 (IC50) | Kinase Assay | ||
| BAY 61-3606 | Syk | 10 (IC50) | Kinase Assay | [5] |
| Syk | 7.5 (Ki) | Kinase Assay | [5] | |
| Lyn | >4,700 (Ki) | Kinase Assay | ||
| Fyn | >4,700 (Ki) | Kinase Assay | ||
| Src | >4,700 (Ki) | Kinase Assay | ||
| Itk | >4,700 (Ki) | Kinase Assay | ||
| Btk | >4,700 (Ki) | Kinase Assay |
Table 2: Cellular and In Vivo Activity
| Compound | Assay Model | Endpoint | IC50 / ID50 | Reference(s) |
| This compound | RBL-2H3 Cells | 5-HT Release | 460 nM (IC50) | [1] |
| Mouse Passive Cutaneous Anaphylaxis (PCA) | Inhibition of Reaction | 13.2 mg/kg (s.c.) (ID50) | [1] | |
| BAY 61-3606 | RBL-2H3 Cells | Hexosaminidase Release | 46 nM (IC50) | |
| Rat Peritoneal Mast Cells | Serotonin Release | 17 nM (IC50) | ||
| Ramos Human B-Cells | Intracellular Ca2+ Increase | 81 nM (IC50) | ||
| Mouse Splenic B-Cells | Proliferation | 58 nM (IC50) | ||
| Human Monocytic U937 Cells | Superoxide Production | 52 nM (IC50) | ||
| Rat Passive Cutaneous Anaphylaxis (PCA) | Inhibition of Reaction | 8 mg/kg (p.o.) (ED50) |
Signaling Pathways and Mechanism of Action
Syk inhibitors act by competitively binding to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Syk Signaling in Mast Cells (FcεRI Pathway)
In mast cells, the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) by an antigen triggers the phosphorylation of ITAMs in the receptor's γ-chains by Src family kinases like Lyn. This creates docking sites for the tandem SH2 domains of Syk. Recruited Syk is then activated and proceeds to phosphorylate a host of downstream targets, including LAT and SLP-76, which ultimately leads to an increase in intracellular calcium and the degranulation and release of inflammatory mediators like histamine and serotonin.
Syk Signaling in B-Cells (BCR Pathway)
In B-cells, antigen binding to the B-cell receptor (BCR) complex leads to a similar cascade of events. Src family kinases phosphorylate the ITAMs of the Ig-α/Ig-β (CD79a/b) co-receptors, which then recruit and activate Syk.[1][6] Activated Syk phosphorylates downstream targets such as SLP-65 (BLNK) and Btk, leading to the activation of pathways that control B-cell proliferation, differentiation, and antibody production.[5][7][8]
Key Experimental Protocols
The preclinical characterization of this compound and similar compounds relies on a standard set of in vitro and in vivo assays.
General Experimental Workflow for Inhibitor Characterization
In Vitro Syk Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Syk.
Methodology (Radiometric Assay):
-
Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing recombinant Syk enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
RBL-2H3 Cell Degranulation Assay
Objective: To assess the functional effect of a compound on IgE-mediated mast cell degranulation.
Methodology (β-Hexosaminidase Release):
-
Cell Seeding: Seed rat basophilic leukemia (RBL-2H3) cells in a 24- or 96-well plate and culture overnight.
-
Sensitization: Sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE overnight.
-
Washing: Wash the cells with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for 30-60 minutes.
-
Antigen Challenge: Stimulate the cells by adding DNP-human serum albumin (DNP-HSA) to cross-link the IgE receptors and induce degranulation. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay: In a separate plate, mix the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Incubate to allow for color development.
-
Quantification: Stop the reaction and measure the absorbance at 405 nm. Total release is determined by lysing a set of control cells with Triton X-100.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 value of the inhibitor.
Passive Cutaneous Anaphylaxis (PCA) in Mice
Objective: To evaluate the in vivo efficacy of a compound in a model of type I hypersensitivity.
Methodology:
-
Sensitization: Passively sensitize mice by intradermally injecting a small volume of anti-DNP IgE into one ear pinna.
-
Latent Period: Allow a latent period of 24-48 hours for the IgE to bind to FcεRI on mast cells in the skin.
-
Compound Administration: Administer the test compound (e.g., this compound) via a relevant route (e.g., subcutaneous or oral) at a specified time before antigen challenge.
-
Antigen Challenge: Intravenously inject a solution of DNP-HSA containing Evans blue dye. The antigen will cross-link the IgE on mast cells, causing degranulation and increased vascular permeability.
-
Dye Extravasation: The Evans blue dye will extravasate into the tissue at the site of the reaction.
-
Euthanasia and Tissue Collection: After a defined period (e.g., 30 minutes), euthanize the mice and excise the ear tissue.
-
Dye Extraction: Incubate the ear tissue in a solvent (e.g., formamide) to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (at ~620 nm).
-
Data Analysis: Compare the amount of dye extravasation in the compound-treated group to the vehicle-treated group to calculate the percentage of inhibition and determine the ID50 or ED50 value.[9][10]
Conclusion
This compound, a pyrimidine-5-carboxamide derivative, was discovered through a rational drug design and optimization process, resulting in a potent and selective preclinical tool for studying Syk biology.[1] While it demonstrated promising in vitro and in vivo activity in models of allergic inflammation, it does not appear to have progressed into clinical development. The study of this compound and related compounds like BAY 61-3606 has, however, contributed significantly to the validation of Syk as a therapeutic target, paving the way for the development of other Syk inhibitors that have reached clinical application. This guide provides a comprehensive overview of its discovery, mechanism of action, and the key experimental methodologies used in its evaluation, serving as a valuable resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 'A robust path forward' | Drug Discovery News [drugdiscoverynews.com]
- 3. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Syk kinase inhibitors | New Drugs and Targets for Asthma and COPD | Books Gateway | Karger Publishers [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAY 61-3606, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]
- 9. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
a previously unidentified target, SYK is presenting as an interesting an attractive therapeutic target
Spleen Tyrosine Kinase (SYK): A Pivotal Target in Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Spleen Tyrosine Kinase (SYK) has emerged as a compelling therapeutic target due to its critical role in signaling pathways that govern a multitude of cellular processes.[1][2] Initially recognized for its function in coupling immune cell receptors to intracellular signaling, SYK's involvement is now understood to extend to a wide array of biological functions, making it a key player in various pathological conditions.[1][2][3] Dysregulation of SYK activity is closely linked to the onset and progression of allergic diseases, autoimmune disorders, and certain cancers.[4] This central role has positioned SYK as an attractive focal point for the discovery and development of novel therapeutics.[1][4]
This technical guide provides a comprehensive overview of SYK as a therapeutic target, detailing its signaling pathways, summarizing quantitative data on its inhibitors, and outlining key experimental protocols for its study.
The Central Role of SYK in Cellular Signaling
SYK is a 72 kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[3] It is a crucial mediator of signal transduction downstream of a variety of cell surface receptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and C-type lectins.[3][5] The activation of these receptors by their respective ligands initiates a signaling cascade that is heavily reliant on SYK activity.
Upon receptor engagement, immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex become phosphorylated.[3] SYK, through its two SRC homology 2 (SH2) domains, is recruited to these phosphorylated ITAMs, leading to its activation.[3] Once activated, SYK phosphorylates a range of downstream substrates, triggering multiple signaling pathways that culminate in diverse cellular responses such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[3][5] Key downstream pathways activated by SYK include those leading to the activation of Ca2+ signaling, MAPK activation, and NF-κB activation.[5]
Quantitative Analysis of SYK Inhibitors
The development of small molecule inhibitors targeting SYK has been a major focus of drug discovery efforts. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce SYK's enzymatic activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for several notable SYK inhibitors.
| Inhibitor | Target | IC50 (nM) | Disease Area |
| Fostamatinib (R406) | SYK | 41 | Autoimmune Diseases, Cancer |
| Entospletinib (GS-9973) | SYK | 7.7 | Hematological Malignancies |
| Cerdulatinib (PRT062070) | SYK/JAK | 1.2 (SYK) | Hematological Malignancies |
| TAK-659 | SYK/FLT3 | 0.9 | Hematological Malignancies |
| Sovleplenib (HMPL-523) | SYK | 2.9 | Autoimmune Diseases, Cancer |
Note: IC50 values can vary depending on the specific assay conditions.
Fostamatinib, the first-in-class oral SYK inhibitor, is metabolized to its active form, R406.[6] It has demonstrated efficacy in autoimmune conditions and is approved for the treatment of chronic immune thrombocytopenia (ITP).[7][8] Entospletinib and other second-generation inhibitors have shown promising results in clinical trials for various B-cell malignancies.[6] Sovleplenib is another potent and selective SYK inhibitor currently in clinical development for autoimmune diseases and cancers.[9]
Experimental Protocols for Studying SYK
The investigation of SYK function and the evaluation of its inhibitors rely on a variety of robust experimental assays. These can be broadly categorized into in vitro kinase assays and cell-based assays.
In Vitro SYK Kinase Assay
This assay directly measures the enzymatic activity of purified SYK and is essential for determining the potency of inhibitors. A common method is the ADP-Glo™ Kinase Assay.
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is initiated by adding ATP to a mixture of the SYK enzyme and a suitable substrate. After a defined incubation period, the reaction is stopped, and the remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[10]
Detailed Protocol (based on Promega's ADP-Glo™ Kinase Assay): [10][11]
-
Reagent Preparation:
-
Prepare the SYK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[10]
-
Prepare the ATP and substrate solution in the kinase buffer.
-
Dilute the purified SYK enzyme to the desired concentration in the kinase buffer.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the SYK enzyme.
-
Add the test compound (inhibitor) at various concentrations or a vehicle control.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[10]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[10]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays for SYK Activity
Cell-based assays are crucial for understanding the effects of SYK inhibition in a more physiologically relevant context.
Phospho-SYK Detection Assay:
Principle: This assay measures the phosphorylation of SYK at specific tyrosine residues (e.g., Tyr525/526), which is indicative of its activation state.[12] This can be assessed using techniques like Western blotting or AlphaLISA.
Detailed Protocol (based on AlphaLISA SureFire Ultra): [12]
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., Ramos B-cells, THP-1 monocytes) in a 96-well plate.[12]
-
Treat the cells with a stimulant (e.g., anti-IgM for B-cells, Concanavalin A for monocytes) to activate SYK, in the presence or absence of a SYK inhibitor.[12]
-
Incubate for a specified time (e.g., 10-15 minutes).[12]
-
-
Cell Lysis:
-
Lyse the cells using the provided Lysis Buffer to release the intracellular contents.
-
-
Detection:
-
Transfer the cell lysate to a 384-well OptiPlate.
-
Add the Acceptor mix containing antibodies specific for phosphorylated SYK.
-
Incubate for 1 hour at room temperature.
-
Add the Donor mix and incubate for another hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Envision instrument using standard AlphaLISA settings.
-
The signal generated is proportional to the amount of phosphorylated SYK.
-
Compare the signal from inhibitor-treated cells to control cells to determine the extent of inhibition.
-
Visualizing SYK's Role and Experimental Approaches
To better illustrate the concepts discussed, the following diagrams depict the SYK signaling pathway and a typical experimental workflow for evaluating SYK inhibitors.
Caption: Simplified SYK signaling pathway upon immune receptor activation.
Caption: Experimental workflow for the evaluation of SYK inhibitors.
Conclusion
SYK's integral role in a multitude of signaling pathways, particularly those governing immune and inflammatory responses, firmly establishes it as a significant therapeutic target.[13] The development of potent and selective SYK inhibitors has already yielded promising clinical results, with the potential to address unmet medical needs in a range of diseases.[7][8][14] A thorough understanding of SYK's biological functions, coupled with robust and reproducible experimental methodologies, is paramount for the continued advancement of SYK-targeted therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals dedicated to harnessing the therapeutic potential of SYK inhibition.
References
- 1. Getting Syk: spleen tyrosine kinase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spleen Tyrosine Kinase as a Target Therapy for Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review and prospects of targeted therapies for Spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. revvity.com [revvity.com]
- 13. Spleen tyrosine kinase (Syk) as a novel target for allergic asthma and rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SYK Inhibitors Market, Drug Price, Sales & Clinical Trials Outlook 2030 [researchandmarkets.com]
An In-depth Technical Guide to Syk Inhibitor II and its Role in Immune Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that orchestrates signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI). Its central role in mediating cellular responses such as proliferation, differentiation, and mediator release makes it a compelling therapeutic target for a spectrum of autoimmune diseases, allergic conditions, and hematological malignancies.[1][2] Syk Inhibitor II is a potent, selective, and ATP-competitive small molecule inhibitor of Syk. This document provides a comprehensive technical overview of this compound, its mechanism of action, its effects on immune cell signaling, and detailed protocols for its characterization.
Introduction to Syk and Immune Receptor Signaling
Syk is a cytoplasmic protein tyrosine kinase predominantly expressed in hematopoietic cells.[3] It is a key mediator of immunoreceptor tyrosine-based activation motif (ITAM) signaling.[1] The activation cascade is initiated when cell surface receptors, such as the BCR on B-lymphocytes or FcεRI on mast cells, are cross-linked by their respective ligands (antigens or allergen-IgE complexes). This cross-linking leads to the phosphorylation of ITAMs within the receptor's cytoplasmic tails by Src-family kinases. Syk is then recruited to these phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains, leading to a conformational change and its activation.[1]
Once activated, Syk phosphorylates a multitude of downstream substrates, including adaptor proteins and enzymes, initiating signaling cascades that involve key pathways such as PI3K/Akt, PLCγ, and MAPK. These pathways culminate in diverse cellular responses, including B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells, as well as mast cell degranulation and the release of inflammatory mediators like histamine and serotonin.[1] Given its pivotal position, inhibiting Syk activity presents a powerful strategy to modulate these immune responses.
This compound: A Selective ATP-Competitive Inhibitor
This compound is a cell-permeable, pyrimidine-carboxamide compound that acts as a potent and highly selective inhibitor of Syk kinase.[2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of the Syk kinase domain, preventing the binding of ATP and thereby blocking the phosphotransfer reaction to downstream substrates.[1] This mode of action effectively halts the propagation of the signaling cascade at one of its earliest and most critical points.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-[(2-aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide |
| Molecular Formula | C₁₄H₁₅F₃N₆O |
| Molecular Weight | 340.3 g/mol |
| CAS Number | 726695-51-8 |
Quantitative Data and Biological Activity
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Selectivity vs. Syk | Reference |
| Syk | 41 | - | [2] |
| PKCε | 5,100 | ~124-fold | [2] |
| PKCβII | 11,000 | ~268-fold | [2] |
| ZAP-70 | 11,200 | ~273-fold | [2] |
| Btk | 15,500 | ~378-fold | [2] |
| Itk | 22,600 | ~551-fold | [2] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular and In Vivo Activity
| Assay | Species | Cell Type / Model | Endpoint Measurement | Potency Value | Reference |
| FcεRI-mediated Serotonin (5-HT) Release | Rat | RBL-2H3 Mast Cells | Inhibition of 5-HT release | IC₅₀ = 460 nM | [2] |
| Passive Cutaneous Anaphylaxis (PCA) | Mouse | In vivo allergic reaction | Inhibition of dye leakage | ID₅₀ = 13.2 mg/kg (s.c.) | [2] |
| Band 3 Tyrosine Phosphorylation Inhibition | Human | Erythrocytes (in vitro) | Densitometric analysis | IC₅₀ = 1.72 µM | [4] |
Note: ID₅₀ (Half-maximal inhibitory dose) is the dose of a drug that causes a 50% inhibition of a specific biological response in vivo. s.c. denotes subcutaneous administration.
Table 3: Binding Affinity
| Parameter | Value | Method | Note | Reference |
| Kᵢ | N/A | Experimental | No experimentally determined value found | |
| Est. Kᵢ | 1.50 µM | Computational Docking | This is an estimated value from in silico modeling | [4] |
Note: Kᵢ (Inhibition constant) represents the equilibrium dissociation constant for the inhibitor-enzyme complex. A lower Kᵢ indicates tighter binding and higher affinity.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the critical role of Syk in immune cell signaling and the mechanism of its inhibition.
Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: Mast Cell FcεRI signaling pathway leading to degranulation and its inhibition.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the activity and efficacy of this compound.
In Vitro Syk Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the biochemical potency (IC₅₀) of this compound against purified recombinant Syk kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][5]
Materials:
-
Recombinant human Syk enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, non-binding 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Buffer containing 5% DMSO. The final concentration in the assay should typically range from 1 nM to 10 µM.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add 2 µL of Syk enzyme solution (e.g., 1 ng/µL in Kinase Buffer) and 2 µL of the diluted this compound or vehicle (Kinase Buffer with 5% DMSO for control).
-
Pre-incubation: Incubate the plate at room temperature (25-27°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 4 µL of a substrate/ATP mixture (containing 0.2 µg/µL Poly (Glu, Tyr) substrate and 10 µM ATP in Kinase Buffer) to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 27-30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects Syk kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Western Blot for Syk Phosphorylation in B-Cells
This protocol assesses the ability of this compound to block the activation of Syk in a cellular context by measuring the phosphorylation of Syk at its activation loop tyrosines (Tyr525/526) in stimulated B-lymphocytes.[6][7]
Materials:
-
Ramos cells (human Burkitt's lymphoma B-cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Goat F(ab')₂ anti-human IgM antibody
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (5% w/v BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-Syk (Tyr525/526) and Rabbit anti-total Syk
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture Ramos cells to a density of 1-2 x 10⁶ cells/mL. Pre-treat the cells with various concentrations of this compound (e.g., 100 nM to 5 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding anti-human IgM to a final concentration of 10-12 µg/mL for 2-10 minutes at 37°C. An unstimulated control should be included.
-
Cell Lysis: Pellet the cells by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS. Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes.
-
Lysate Preparation: Clarify the lysates by centrifugation (14,000 x g, 15 min, 4°C). Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples. Denature samples by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody against phospho-Syk (Tyr525/526) (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation.[8] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in Blocking Buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against total Syk.
-
Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated Syk as a ratio to total Syk for each condition.
Flow Cytometry for B-Cell Activation Markers
This protocol measures the effect of this compound on a functional cellular outcome: the upregulation of activation markers on the surface of B-cells following BCR stimulation.[9]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Goat F(ab')₂ anti-human IgM antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
Viability Dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI medium.
-
Inhibitor Treatment: Plate cells (e.g., 1 x 10⁶ cells/well in a 96-well plate). Pre-treat cells with a dose range of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
B-Cell Stimulation: Add anti-human IgM (e.g., 10 µg/mL) to the appropriate wells to stimulate the B-cells. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Staining: a. Harvest the cells and transfer to V-bottom plates or flow cytometry tubes. b. Wash the cells with 200 µL of cold Flow Cytometry Staining Buffer and centrifuge (400 x g, 5 min, 4°C). c. Resuspend the cell pellet in 50 µL of Staining Buffer containing the pre-titrated fluorescently-labeled antibodies against CD19, CD69, and CD86. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 200 µL of Staining Buffer.
-
Viability Staining: Resuspend the cells in 100 µL of Staining Buffer. Just prior to analysis, add a viability dye like 7-AAD to distinguish live from dead cells.
-
Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., >10,000 CD19+ events) for robust analysis.
-
Data Analysis: a. Gate on single, live lymphocytes based on forward and side scatter properties and viability dye exclusion. b. From the live lymphocyte gate, identify the B-cell population (CD19+). c. Analyze the expression of CD69 and CD86 on the CD19+ B-cells. d. Quantify the percentage of activated B-cells (CD69+/CD86+) or the mean fluorescence intensity (MFI) of these markers for each treatment condition.
Conclusion
This compound is a valuable research tool for dissecting the role of Syk in immune receptor signaling. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays. The data presented and protocols provided in this guide offer a robust framework for scientists and researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of Syk-mediated pathways and the development of novel therapeutics for immune-related disorders.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. promega.com [promega.com]
- 4. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 6. Human Phospho-SYK (Y525/Y526) Antibody MAB6459: R&D Systems [rndsystems.com]
- 7. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. B Cell Development and T-Dependent Antibody Response Are Regulated by p38γ and p38δ - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of Syk Inhibitor II Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical characterization of Spleen Tyrosine Kinase (Syk) Inhibitor II binding. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the quantitative aspects of this interaction, the experimental methodologies employed for its characterization, and the underlying signaling pathways.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells.[1][2] Its involvement in downstream signaling pathways makes it a significant therapeutic target for a range of conditions, including autoimmune diseases, allergic reactions, and hematological malignancies. Syk Inhibitor II is a potent and selective, ATP-competitive inhibitor of Syk, making the characterization of its binding mechanism crucial for understanding its therapeutic potential and for the development of future kinase inhibitors.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding of this compound to its target kinase, Syk, as well as its selectivity against other kinases.
| Parameter | Value | Description |
| IC₅₀ (Syk) | 41 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of Syk's enzymatic activity.[1][2][3][4] |
| Mechanism of Inhibition | ATP-competitive | This compound binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[1][3] |
| Kinase | IC₅₀ (µM) |
| PKCε | 5.1 |
| PKCβII | 11 |
| ZAP-70 | 11.2 |
| Btk | 15.5 |
| Itk | 22.6 |
This table demonstrates the selectivity of this compound for Syk over other related kinases.[1]
Syk Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Syk. Upon activation of immunoreceptors, such as the B-cell receptor (BCR) or Fc receptors, Syk is recruited to the receptor complex and activated. This initiates a cascade of downstream signaling events, leading to various cellular responses.
References
In Silico Modeling of Syk Inhibitor II Interaction: A Technical Guide
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells.[1] Its involvement in cellular adhesion, innate immune recognition, and platelet activation makes it a significant therapeutic target for a range of diseases, including autoimmune disorders, hematological malignancies, and allergic conditions.[1][2] Syk inhibitors, by modulating the activity of this kinase, offer a promising therapeutic strategy.[1] Syk Inhibitor II is a potent and selective ATP-competitive inhibitor of Syk.[3] This technical guide provides an in-depth overview of the in silico modeling of the interaction between Syk and this compound, intended for researchers, scientists, and drug development professionals.
Syk Signaling Pathway and Inhibition
Syk is a crucial component of various signaling pathways. In immune cells, upon antigen encounter, Syk is activated and initiates downstream signaling cascades leading to cellular responses like proliferation, differentiation, and cytokine production.[1] The activation of Syk often involves its recruitment to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs).[2][4] Once activated, Syk phosphorylates downstream targets, including phospholipase C gamma (PLCγ) and Vav family proteins, which in turn trigger pathways such as the MAPK and NF-κB pathways, and calcium signaling.[2][5][]
Syk inhibitors, including this compound, typically function by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of Syk and its subsequent activation.[1] This blockage disrupts the downstream signaling cascades, thereby dampening the immune response.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in silico and in vitro studies of Syk inhibitors, providing a comparative view of their efficacy.
Table 1: In Vitro Inhibitory Activity of Syk Inhibitors
| Inhibitor | IC50 (Syk Kinase) | IC50 (5-HT release from RBL-cells) | Reference |
| This compound | 41 nM | 460 nM | [3][7] |
| R406 | 41 nM | - | [8] |
| P505-15 | - | - | [9] |
| Gleevec | - | - | [9] |
| PRT062607 | 1-2 nM | - | [8] |
| Entospletinib (GS-9973) | 7.7 nM | - | [8] |
| Sovleplenib (HMPL-523) | 25 nM | - | [8] |
Note: A lower IC50 value indicates a higher potency.
Table 2: In Silico Docking Analysis of Syk Inhibitors against Syk (PDB ID: 4FL2)
| Ligand | Mean Binding Energy (kcal/mol) | Estimated Free Energy of Binding (kcal/mol) | Estimated Inhibition Constant (Ki) | Reference |
| Gleevec | -10.57 | -10.73 | 13.65 nM | [9] |
| P505-15 | -7.69 | -8.81 | 346.88 nM | [9] |
| R406 | -7.28 | -7.94 | 1.50 µM | [9] |
| This compound | - | - | - | [9] |
Note: More negative binding energy values indicate a higher binding affinity. A lower Ki value indicates a stronger inhibitor.
Table 3: Selectivity of this compound against Other Kinases
| Kinase | IC50 | Reference |
| PKCε | 5.1 µM | [3][7] |
| PKCβII | 11 µM | [7] |
| ZAP-70 | 11.2 µM | [3][7] |
| Btk | 15.5 µM | [3][7] |
| Itk | 22.6 µM | [3][7] |
Note: Higher IC50 values against other kinases indicate greater selectivity for Syk.
Experimental Protocols for In Silico Modeling
This section details the methodologies for key in silico experiments used to model the interaction between Syk and its inhibitors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the Syk kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4PUZ.[10]
-
Remove all water molecules and co-crystallized ligands from the protein structure.[10]
-
Add polar hydrogen atoms and assign charges (e.g., Gasteiger-Marsili charges).[10]
-
Perform energy minimization of the protein structure to relieve any steric clashes.[10]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the Syk protein, typically centered on the ATP-binding pocket.
-
Utilize a docking program (e.g., AutoDock, FlexX) to dock the ligand into the defined binding site.[9][11]
-
Generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.
-
-
Analysis:
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
Protocol:
-
System Setup:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model).
-
Add ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant temperature and pressure (NPT ensemble).[12]
-
Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to observe the stability of the complex.[13][14]
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand over the simulation time.[13][14]
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[14]
-
Examine the interaction energies and hydrogen bond patterns between the inhibitor and the protein throughout the simulation.
-
Binding Free Energy Calculation
These calculations provide a more accurate estimation of the binding affinity.
Protocol:
-
MM/PBSA or MM/GBSA:
-
Use the snapshots from the MD simulation trajectory.
-
Calculate the binding free energy by combining molecular mechanics (MM) energies with Poisson-Boltzmann or Generalized Born surface area (PBSA/GBSA) solvation models.
-
-
Analysis:
-
Decompose the binding free energy into contributions from individual residues to identify key residues for inhibitor binding.
-
In Silico Modeling Workflow
The following diagram illustrates the typical workflow for in silico modeling of a protein-inhibitor interaction.
In silico modeling is a powerful tool for understanding the molecular interactions between Syk and its inhibitors like this compound. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into the binding modes, stability, and affinity of these inhibitors. This information is invaluable for the rational design and optimization of novel and more potent Syk inhibitors for therapeutic use. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers to embark on or advance their studies in this critical area of drug discovery.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. Targeting lipid-protein interaction to treat Syk-mediated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
how to prepare Syk Inhibitor II working solution
Application Notes: Syk Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
Overview
This compound is a potent, selective, and cell-permeable inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] It functions as a reversible and ATP-competitive inhibitor, making it a valuable tool for studying the physiological and pathological roles of Syk.[1][4][5] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR).[1][6] Its involvement in allergic and inflammatory responses, as well as in the proliferation of certain cancer cells, makes it a significant target in drug discovery.[7][8][]
Mechanism of Action
Spleen tyrosine kinase (Syk) is activated upon binding to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of cell surface receptors.[1][4] This interaction initiates a signaling cascade that leads to the activation of downstream pathways, such as the PI3K/Akt and MAPK pathways, culminating in cellular responses like degranulation, cytokine release, and proliferation.[1] this compound exerts its effect by competing with ATP for the binding site in the catalytic domain of Syk, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.[1][5]
Caption: Syk signaling pathway and point of inhibition.
Protocols for Preparing this compound Working Solution
Chemical and Physical Properties
This compound is commercially available in different forms, primarily as a free base and a hydrochloride salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound for accurate molar concentration calculations.
| Property | This compound (Free Base) | This compound (Dihydrochloride) |
| CAS Number | 726695-51-8[1][2] | 227449-73-2[4] |
| Molecular Formula | C₁₄H₁₅F₃N₆O[1][10] | C₁₄H₁₅F₃N₆O • 2HCl[4] |
| Molecular Weight | 340.3 g/mol [1][10] | 413.2 g/mol [4] |
| Appearance | Crystalline solid[1] | Solid |
| Purity | ≥98%[1] | ≥98% |
| Solubility (Max) | DMF: 25 mg/mL[1][3]DMSO: 15 mg/mL[1][3] | DMSO: 30 mg/mL[4]PBS (pH 7.2): 10 mg/mL[4][5]DMF: 2 mg/mL[4]Ethanol: 0.3 mg/mL[4][5] |
| Storage | Store solid at -20°C[1] | Store solid at -20°C |
| Stability | ≥ 4 years (solid at -20°C)[1] | Data not specified, assumed to be stable |
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2 (for hydrochloride salt, if needed)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended to aid dissolution)[5]
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for most in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Step-by-Step Procedure:
-
Pre-dissolution Check: Before opening, briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (in µL) = [Mass of Inhibitor (mg) / Molecular Weight ( g/mol )] x 100,000
Example Calculation (for 1 mg of Free Base, MW = 340.3): Volume of DMSO = [1 mg / 340.3 g/mol ] x 100,000 = 293.9 µL
| Mass of Inhibitor | Volume of DMSO for 10 mM Stock (Free Base, MW 340.3) | Volume of DMSO for 10 mM Stock (HCl Salt, MW 413.2) |
| 1 mg | 293.9 µL | 242.0 µL |
| 5 mg | 1.47 mL | 1.21 mL |
| 10 mg | 2.94 mL | 2.42 mL |
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor. Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[2][5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
-
Preparing the Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Perform serial dilutions using the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the assay should be kept low, typically below 0.1%, to avoid solvent-induced cellular toxicity.[5] Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.
-
Application-Specific Data
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the specific application, cell type, and experimental conditions. The following table summarizes reported potency values, which can serve as a starting point for dose-response experiments.
| Assay Type | System | Potency | Reference |
| Biochemical Assay | Purified Syk Enzyme | IC₅₀ = 41 nM | [1][2][5] |
| Cellular Assay | FcεRI-mediated 5-HT release (RBL-2H3 cells) | IC₅₀ = 460 nM | [1][2][5] |
| Cellular Assay | Band 3 Tyrosine Phosphorylation (Erythrocytes) | IC₅₀ = 1.72 µM | [8] |
| Cellular Assay | P. falciparum growth inhibition (48h) | IC₅₀ ≈ 1-2 µM | [11] |
| Cellular Assay | Inhibition of Syk phosphorylation (T-cell lymphoma) | Effective at 8 µM | [6] |
| In Vivo Assay | Passive Cutaneous Anaphylaxis (Mice) | ID₅₀ = 13.2 mg/kg (s.c.) | [1][4] |
-
IC₅₀: Half-maximal inhibitory concentration.
-
ID₅₀: Half-maximal inhibitory dose.
Selectivity Profile
This compound is highly selective for Syk. Its potency against other kinases is significantly lower, making it a specific tool for interrogating Syk function.
| Kinase Target | IC₅₀ (µM) |
| Syk | 0.041 |
| PKCε | 5.1 |
| PKCβII | 11 |
| ZAP-70 | 11.2 |
| Btk | 15.5 |
| Itk | 22.6 |
| (Data sourced from Cayman Chemical and MedchemExpress)[1][2] |
Safety Precautions
-
This compound is for research use only and is not for human or veterinary use.[1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 6. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 726695-51-8 | BEB69551 | Biosynth [biosynth.com]
- 8. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C14H15F3N6O | CID 9549296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Syk Inhibitor II in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Syk Inhibitor II in preclinical rheumatoid arthritis (RA) models. This document includes a summary of its mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Spleen tyrosine kinase (Syk) is a critical mediator of intracellular signaling downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR). In the context of rheumatoid arthritis, Syk activation in immune cells such as B cells, mast cells, and macrophages contributes to the production of pro-inflammatory cytokines, autoantibody production, and osteoclastogenesis, leading to joint inflammation and destruction.[1][2] Inhibition of Syk has emerged as a promising therapeutic strategy for RA.[1][2]
This compound is a potent and selective, ATP-competitive inhibitor of Syk with an IC50 of 41 nM. It has been shown to block FcεRI-mediated serotonin release in vitro with an IC50 of 460 nM and inhibit passive cutaneous anaphylaxis in mice with an ID50 of 13.2 mg/kg when administered subcutaneously. While specific data on this compound in rheumatoid arthritis models is limited in publicly available literature, this document provides protocols and data extrapolated from studies on other Syk inhibitors with similar mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various Syk inhibitors in preclinical models of rheumatoid arthritis. This data provides an expected range of efficacy for a potent Syk inhibitor like this compound.
Table 1: In Vitro Inhibition of Syk and Cellular Assays
| Compound | Target | IC50 (nM) | Cellular Assay | IC50 (nM) | Reference |
| This compound | Syk | 41 | FcεRI-mediated 5-HT release | 460 | |
| R406 (active metabolite of Fostamatinib) | Syk | 51 | IgE-induced basophil degranulation | 146 | |
| Entospletinib | Syk | 7.5 | BCR-mediated B-cell activation | N/A | |
| GS-9876 | Syk | 16 | N/A | N/A | [3] |
| PRT062607 | Syk | 15 | N/A | N/A | [4] |
| MT-SYK-03 | Syk | 23 | N/A | N/A | [5] |
Table 2: In Vivo Efficacy of Syk Inhibitors in Rodent Models of Arthritis
| Compound | Model | Animal | Dosing Regimen | Key Findings | Reference |
| R406 | Collagen-Induced Arthritis (CIA) | Rat | 10, 30 mg/kg, oral, daily | Dose-dependent reduction in clinical score, paw swelling, and joint damage. | [1] |
| Entospletinib | Antibody-Induced Arthritis | Mouse | 50, 100 mg/kg, oral, twice daily | Dose-dependent reduction in clinical score and ankle thickness. Reduced neutrophil accumulation and cytokine levels in joints. | [6][7] |
| GS-9876 | Collagen-Induced Arthritis (CIA) | Rat | N/A | Dose-responsive efficacy in reducing clinical and histopathology scores. | [3] |
| PRT062607 | Collagen-Induced Arthritis (CIA) | Mouse | 30 mg/kg, oral, daily | Reduced paw inflammation and histopathology score. | [4] |
| Fostamatinib (R788) | Collagen-Induced Arthritis (CIA) | Rat | N/A | Suppressed clinical arthritis, bone erosions, pannus formation, and synovitis. |
Signaling Pathway
The diagram below illustrates the central role of Syk in the signaling pathways that drive inflammation and joint destruction in rheumatoid arthritis.
Caption: Syk signaling pathway in rheumatoid arthritis.
Experimental Protocols
The following are detailed protocols for two common rheumatoid arthritis models, with suggested guidelines for the application of this compound based on data from other Syk inhibitors.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the autoimmune aspects of rheumatoid arthritis.
Experimental Workflow:
Caption: Experimental workflow for CIA model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles
-
Calipers for paw measurement
Procedure:
-
Preparation of Emulsion:
-
Dissolve Bovine Type II Collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with CFA for the primary immunization and with IFA for the booster immunization.
-
-
Induction of Arthritis:
-
On Day 0, immunize mice intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.
-
On Day 21, administer a booster immunization with 100 µL of the collagen/IFA emulsion.
-
-
Treatment:
-
Begin treatment on Day 21 or upon the first signs of arthritis (typically around Day 24-28).
-
Administer this compound (e.g., 10-100 mg/kg, dose to be optimized) or vehicle control daily via oral gavage or another appropriate route.
-
-
Assessment of Arthritis:
-
Monitor mice daily or every other day for signs of arthritis.
-
Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and erythema of the entire paw and digits). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 42), euthanize the mice.
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Dissect the paws for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a rapid onset of inflammation and is useful for screening anti-inflammatory compounds.
Experimental Workflow:
Caption: Experimental workflow for AIA model.
Materials:
-
Lewis rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles
-
Plethysmometer for paw volume measurement
Procedure:
-
Induction of Arthritis:
-
On Day 0, induce arthritis by a single intradermal injection of 100 µL of CFA into the plantar surface of the right hind paw or at the base of the tail.
-
-
Treatment:
-
Prophylactic: Begin treatment on Day 0.
-
Therapeutic: Begin treatment upon the development of secondary, non-injected paw inflammation (typically around Day 8-10).
-
Administer this compound (e.g., 10-100 mg/kg, dose to be optimized) or vehicle control daily via oral gavage or another appropriate route.
-
-
Assessment of Arthritis:
-
Monitor rats daily or every other day.
-
Clinical Score: Score each paw on a scale of 0-4 as described for the CIA model.
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 21), euthanize the rats.
-
Collect blood and tissues for analysis as described in the CIA protocol.
-
Conclusion
This compound, as a potent inhibitor of a key inflammatory kinase, holds significant potential for the treatment of rheumatoid arthritis. The protocols and data presented here provide a framework for its evaluation in relevant preclinical models. Researchers should perform dose-response studies to determine the optimal therapeutic window for this compound in these models. Further investigations into its effects on specific cell types and signaling pathways within the arthritic joint will provide a more comprehensive understanding of its therapeutic potential.
References
- 1. Inflammation and bone erosion are suppressed in models of rheumatoid arthritis following treatment with a novel Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of the SYK Inhibitor, GS-9876, with a JAK Inhibitor Increases Efficacy in a Chronic Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Simultaneous inhibition of JAK and SYK kinases ameliorates chronic and destructive arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SYK and cSrc kinases can protect bone and cartilage in preclinical models of osteoarthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Syk Inhibitor II in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Spleen Tyrosine Kinase (Syk) Inhibitor II in neuroblastoma cell line research. While direct studies on Syk Inhibitor II in neuroblastoma are not extensively published, this document outlines its mechanism of action and provides detailed protocols for its application, drawing upon established methodologies for other potent Syk inhibitors in this cancer type.
Introduction to Syk in Neuroblastoma
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that has emerged as a potential therapeutic target in various cancers, including neuroblastoma.[1][2] Elevated Syk expression has been observed in neuroblastoma tissues, and its activity is linked to key cellular processes such as proliferation, survival, and differentiation.[1][2] Inhibition of Syk has been shown to reduce the viability of neuroblastoma cells, particularly those expressing Syk protein, and can potentiate the effects of conventional chemotherapeutic agents.[1][2] The downstream signaling pathways affected by Syk inhibition in neuroblastoma include the Akt and MAPK/ERK pathways.[1]
This compound: A Potent and Selective Tool
This compound is a cell-permeable, pyrimidine-carboxamide compound that acts as a potent and selective, ATP-competitive inhibitor of Syk.[1][3][4] It has a reported IC50 of 41 nM for Syk, demonstrating high selectivity over other kinases such as PKCε, PKCβII, ZAP-70, Btk, and Itk.[1][4][5]
Data Presentation
The following tables summarize quantitative data from studies using various Syk inhibitors in neuroblastoma cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of Syk Inhibitors on Neuroblastoma Cell Viability
| Inhibitor | Cell Line | Treatment Duration | Effect on Cell Viability | Reference |
| BAY 61-3606 | SH-SY5Y | 48 hours | Significant dose-dependent decrease | [1] |
| R406 | SH-SY5Y | 48 hours | Significant dose-dependent decrease | [1] |
| PRT062607 | SH-SY5Y | 48 hours | Significant dose-dependent decrease | [1] |
| GS-9973 | SH-SY5Y | 48 hours | Significant dose-dependent decrease | [1] |
| R788 (Fostamatinib) | Murine Neuroblastoma Model | Not specified | Decreased tumor progression | [3] |
Table 2: Combination Therapy with Syk Inhibitors
| Syk Inhibitor | Chemotherapeutic Agent | Cell Line | Effect | Reference |
| BAY 61-3606 | Paclitaxel, Cisplatin, Doxorubicin, Temozolomide | SH-SY5Y | Enhanced effect of chemotherapy | [1] |
| R788 (Fostamatinib) | Anti-PDL1 mAb & Radiation | Murine Neuroblastoma Model | Synergistic anti-tumor effect | [6][7] |
Signaling Pathways and Experimental Visualization
Syk Signaling Pathway in Neuroblastoma
Syk activation in neuroblastoma cells can lead to the phosphorylation and activation of downstream signaling molecules, including Akt and ERK1/2, which are crucial for cell survival and proliferation. Inhibition of Syk is expected to block these downstream signals.
Caption: Syk signaling pathway in neuroblastoma and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effects of this compound on a neuroblastoma cell line.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting macrophage Syk enhances responses to immune checkpoint blockade and radiotherapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Syk Inhibitor II: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syk Inhibitor II is a potent and selective, cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[3] By binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.[1][3] This inhibitory action modulates immune responses, making this compound a valuable tool for immunology research and a potential therapeutic target for a range of conditions, including autoimmune diseases, allergic reactions, and hematological malignancies.[3]
These application notes provide detailed protocols for utilizing this compound in key immunology research applications, along with relevant quantitative data and visualizations of the underlying signaling pathways.
Data Presentation
In Vitro Efficacy and Selectivity of this compound
| Target | IC₅₀ (nM) | Cell-Based Assay | IC₅₀ (nM) | In Vivo Model | ID₅₀ (mg/kg) |
| Syk | 41 | FcεRI-mediated 5-HT release (RBL-2H3 cells) | 460 | Passive cutaneous anaphylaxis (mice, s.c.) | 13.2 |
| PKCε | 5,100 | ||||
| PKCβII | 11,000 | ||||
| ZAP-70 | 11,200 | ||||
| Btk | 15,500 | ||||
| Itk | 22,600 |
Source:[1]
Effects of Syk Inhibition on Inflammatory Responses
| Cell Type | Stimulus | Measured Effect | Observation |
| Macrophages (RAW264.7) | LPS | NO production | Inhibition at >1.5 µmol/L |
| Macrophages (RAW264.7) | LPS | iNOS expression | Inhibition at >1.5 µmol/L |
| Macrophages (RAW264.7) | LPS | TNF-α production | Inhibition at lower concentrations |
| Macrophages (RAW264.7) | LPS | IL-6 production | Inhibition at lower concentrations |
| Macrophages (rat peritoneal, THP-1) | LPS | Cytokine release | Decreased |
| B-cell lymphoma cells (sensitive lines) | - | Proliferation | Inhibition, G1-S arrest |
Signaling Pathways
FcεRI Signaling Pathway in Mast Cells
Caption: FcεRI signaling cascade in mast cells.
B-Cell Receptor (BCR) Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling cascade.
Experimental Protocols
In Vitro Assay: Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's buffer (or similar balanced salt solution)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Microplate reader (405 nm)
Protocol:
-
Cell Seeding and Sensitization:
-
Inhibitor Treatment:
-
Wash the sensitized cells twice with pre-warmed Tyrode's buffer.
-
Add Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Antigen Stimulation:
-
Add DNP-BSA antigen to the wells at a final concentration of 100 ng/mL to stimulate degranulation.
-
For controls, include wells with cells and inhibitor but no antigen (spontaneous release) and wells with cells and no inhibitor or antigen.
-
For total release control, lyse a set of untreated cells with 0.1% Triton X-100.
-
Incubate for 30-60 minutes at 37°C.[9]
-
-
β-Hexosaminidase Assay:
-
Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
Add the pNAG substrate solution to each well containing the supernatant and to the wells with the lysed cells.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Sample Absorbance - Spontaneous Release Absorbance) / (Total Release Absorbance - Spontaneous Release Absorbance)] x 100
-
Caption: Mast cell degranulation assay workflow.
In Vitro Assay: B Cell Proliferation (CFSE-Based Assay)
This protocol uses the fluorescent dye CFSE to track B cell proliferation. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the quantification of proliferation by flow cytometry.
Materials:
-
Primary B cells or B cell lines
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
B cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
B cell stimuli (e.g., anti-IgM, anti-CD40, LPS)
-
This compound
-
Flow cytometer
Protocol:
-
CFSE Staining:
-
Prepare a single-cell suspension of B cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[10][11]
-
Quench the staining reaction by adding 5 volumes of cold culture medium containing FBS.
-
Wash the cells three times with culture medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in culture medium.
-
Plate the cells in a 96-well plate.
-
Add this compound at various concentrations (or vehicle control).
-
Add the desired B cell stimulus (e.g., anti-IgM, anti-CD40, LPS).
-
Culture the cells for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Analyze the CFSE fluorescence histogram to identify distinct peaks corresponding to successive generations of cell division.
-
Quantify the percentage of cells that have proliferated and the proliferation index.
-
In Vitro Assay: Cytokine Release (ELISA)
This protocol measures the concentration of specific cytokines released into the cell culture supernatant using a sandwich ELISA.
Materials:
-
Immune cells (e.g., macrophages, PBMCs)
-
Cell culture medium
-
Stimulus (e.g., LPS, anti-CD3/CD28)
-
This compound
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6), including capture antibody, detection antibody, standard, and substrate.
-
96-well ELISA plates
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Coating:
-
Cell Culture and Treatment:
-
Plate the immune cells in a separate 96-well culture plate.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with the appropriate stimulus (e.g., 100 ng/mL LPS for macrophages).[5]
-
Incubate for 24-48 hours.
-
-
ELISA Procedure:
-
Wash the coated ELISA plate and block non-specific binding sites.
-
Centrifuge the cell culture plate and collect the supernatants.
-
Add the cell culture supernatants and a standard curve of the recombinant cytokine to the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the TMB substrate.
-
Incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model of rheumatoid arthritis that shares many pathological features with the human disease.
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for oral or parenteral administration
-
Syringes and needles
Protocol:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[13][14]
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion at a different site near the base of the tail.[14]
-
-
This compound Treatment:
-
Begin treatment with this compound (or vehicle control) at a predetermined time point (e.g., prophylactically from day 0, semi-therapeutically from day 21, or therapeutically upon disease onset).
-
Administer the inhibitor daily via the chosen route (e.g., oral gavage, subcutaneous injection).
-
-
Monitoring of Arthritis:
-
Visually score the severity of arthritis in each paw several times a week, starting from day 21. A common scoring system is:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
Measure paw thickness using a caliper.
-
-
Data Analysis:
-
Calculate the mean arthritis score and paw thickness for each treatment group over time.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a powerful tool for investigating the role of Spleen Tyrosine Kinase in a multitude of immunological processes. The protocols and data presented here provide a foundation for researchers to explore the effects of Syk inhibition in various in vitro and in vivo models of immune and inflammatory diseases. The ability of this compound to modulate key immune cell functions underscores its potential for advancing our understanding of immunology and for the development of novel therapeutic strategies.
References
- 1. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Involvement of Syk protein tyrosine kinase in LPS-induced responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of Syk protein tyrosine kinase in LPS-induced responses in macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 5. [Anti-inflammatory effect of Syk inhibitor in LPS stimulated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Effects of Simvastatin on RBL-2H3 Cell Degranulation [jstage.jst.go.jp]
- 8. biorxiv.org [biorxiv.org]
- 9. A new 3-arylbenzofuran derivative EIE-2 reestablishes Treg-dependent tolerance in rheumatoid arthritis by targeting on Syk induced mTOR and PKCθ imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 11. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Measuring Syk Inhibitor II Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and mast cells.[1] Its involvement in immunoreceptor tyrosine-based activation motif (ITAM) signaling makes it a critical component of B-cell receptor (BCR) and Fc receptor (FcR) mediated responses.[] Dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders, allergic reactions, and B-cell malignancies.[3][4] This has led to the development of Syk inhibitors as potential therapeutic agents.
Syk Inhibitor II is a potent and selective ATP-competitive inhibitor of Syk.[3] This document provides detailed application notes and protocols for cell-based assays to measure the activity of this compound, enabling researchers to assess its efficacy and mechanism of action in relevant cellular contexts.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascades that lead to cellular activation, proliferation, and survival.
Data Presentation
The following tables summarize the reported inhibitory activities of this compound and provide a template for presenting experimental data for other Syk inhibitors in various cell-based assays.
Table 1: Inhibitory Activity of this compound
| Assay Type | Target | Cell Line/System | IC50 |
| Enzymatic Assay | Syk Kinase | - | 41 nM |
| Cell-Based Assay | 5-HT Release | RBL cells | 460 nM |
| Cell-Based Assay | Band 3 Tyrosine Phosphorylation | Erythrocytes | 1.72 µM[5] |
Table 2: Example Inhibitory Activities of Other Syk Inhibitors on B-Cell Proliferation
| Inhibitor | Cell Line | Assay Method | EC50 |
| R406 | DLBCL Cell Lines | MTT Assay | 0.8 - 8.1 µM[5] |
| Entospletinib | SU-DHL-4 | Proliferation Assay | 2.67 µM[6] |
| This compound | e.g., Ramos, SU-DHL-4 | e.g., BrdU, CellTiter-Glo | Data not available in searched literature |
Table 3: Example Induction of Apoptosis by Other Syk Inhibitors in B-Cell Lines
| Inhibitor | Cell Line | Assay Method | Observation |
| R406 | DLBCL Cell Lines | Annexin V/PI Staining | Dose-dependent increase in apoptosis[5] |
| BAY61-3606 | BL41 | Flow Cytometry (morphology) | 70% decrease in viability at 5 µM[7] |
| This compound | e.g., Ramos, BL41 | e.g., Annexin V, Caspase-Glo | Data not available in searched literature |
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway in B-Cells
The following diagram illustrates the central role of Syk in B-cell receptor (BCR) signaling. Upon antigen binding, the BCR aggregates, leading to the phosphorylation of ITAMs within the cytoplasmic tails of CD79a and CD79b by Src-family kinases like Lyn. Syk is recruited to the phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream targets such as BLNK and PLCγ2. This cascade ultimately results in cellular responses like proliferation, differentiation, and antibody production.[1]
Experimental Workflow: Western Blot for Syk Phosphorylation
This diagram outlines the key steps for assessing the inhibitory effect of this compound on Syk phosphorylation in B-cells following BCR stimulation.
References
- 1. researchgate.net [researchgate.net]
- 3. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Syk Inhibitor II in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors.[1][2] Its activation is a key event in numerous cellular processes such as proliferation, differentiation, and immune responses.[2][3] Dysregulation of Syk signaling has been implicated in various diseases, including autoimmune disorders and cancers.[3] Syk Inhibitor II is a potent and selective, ATP-competitive inhibitor of Syk with an IC50 of 41 nM.[4][5] It serves as a valuable tool for investigating the role of Syk in cellular signaling pathways. This document provides a detailed protocol for the use of this compound in Western blot analysis to assess the inhibition of Syk phosphorylation and its effect on downstream signaling events.
Mechanism of Action
This compound selectively and reversibly blocks the kinase activity of Syk by competing with ATP for its binding site.[4] This inhibition prevents the autophosphorylation of Syk and the subsequent phosphorylation of its downstream targets, thereby blocking the propagation of signals originating from upstream receptors.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key values for experimental design.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Syk kinase activity) | 41 nM | Cell-free assay | [4] |
| IC50 (5-HT release) | 460 nM | RBL-2H3 cells | [4] |
| Effective Concentration for Inhibition of Band 3 Phosphorylation | 0.2 µM - 10 µM | Diamide-treated Erythrocytes | [3] |
| IC50 (Band 3 Phosphorylation) | 1.72 µM | Diamide-treated Erythrocytes | [3] |
Signaling Pathway
The following diagram illustrates the central role of Syk in a generalized immunoreceptor signaling pathway and the point of inhibition by this compound. Upon receptor engagement, Src family kinases phosphorylate ITAMs, creating docking sites for Syk. Activated Syk then phosphorylates downstream targets like PLCγ, Vav, and the p85 subunit of PI3K, leading to various cellular responses.[1][2][6]
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol.
Detailed Methodologies
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Treatment: Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) before stimulation.
-
Stimulation (Optional): If studying receptor-mediated Syk activation, stimulate cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a short period (e.g., 5-15 minutes) following inhibitor pre-treatment.
2. Cell Lysis
-
Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Sample Dilution: Based on the protein concentration, dilute the lysates to ensure equal protein loading for each sample (typically 20-50 µg per lane).
-
Laemmli Buffer: Add an equal volume of 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol) to each lysate.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE
-
Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel in 1x running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
7. Blocking
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. For phospho-antibodies, BSA is often recommended.
8. Primary Antibody Incubation
-
Dilute the primary antibody (e.g., anti-phospho-Syk (Tyr525/526)) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
10. Detection
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
11. Stripping and Reprobing (Optional)
-
To analyze total Syk or a loading control (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped.
-
Washing: Wash the membrane in TBST.
-
Stripping: Incubate the membrane in a stripping buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol) at 50°C for 30 minutes with agitation.
-
Washing: Wash the membrane extensively with TBST.
-
Re-blocking and Re-probing: Repeat the blocking and antibody incubation steps with the new primary antibody (e.g., anti-Syk or anti-β-actin).
Conclusion
This application note provides a comprehensive protocol for utilizing this compound in Western blot analysis to investigate Syk-mediated signaling pathways. By following these detailed methodologies, researchers can effectively assess the inhibitory effect of this compound on Syk phosphorylation and its downstream consequences, contributing to a better understanding of Syk's role in health and disease.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of Syk Inhibitor II in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Syk Inhibitor II in cell culture experiments. This document outlines the inhibitor's mechanism of action, summarizes effective concentrations across various cell-based assays, and offers detailed protocols for practical application.
Introduction to Spleen Tyrosine Kinase (Syk) and this compound
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR), Fc receptors, and integrins. Its activation is crucial for mediating diverse cellular responses such as proliferation, differentiation, phagocytosis, and inflammatory mediator release. Consequently, Syk has emerged as a significant therapeutic target for autoimmune diseases, inflammatory conditions, and certain hematological malignancies.
This compound is a potent, selective, and ATP-competitive inhibitor of Syk. It has demonstrated efficacy in various in vitro models by blocking Syk-mediated signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of the Syk kinase domain. This competitive inhibition prevents the phosphorylation of Syk's downstream substrates, thereby disrupting the signaling cascades that lead to cellular activation. Key pathways affected include those downstream of immunoreceptors, which are critical in cells of the hematopoietic lineage like B-cells, mast cells, and macrophages.
Summary of Effective Concentrations
The effective concentration of this compound can vary significantly depending on the cell type, the specific biological endpoint being measured, and the duration of treatment. The following tables summarize reported IC₅₀ and effective concentrations from in vitro studies. Data for the closely related and well-characterized Syk inhibitor, R406, is also included for reference, as it targets the same kinase and provides valuable context for experimental design.
Table 1: IC₅₀ Values for this compound
| Assay Type | Cell Line / System | IC₅₀ Value | Reference(s) |
| Enzymatic Assay | Cell-free | 41 nM | [1] |
| Serotonin (5-HT) Release | RBL cells | 460 nM | [1] |
| Band 3 Tyrosine Phosphorylation | Human Erythrocytes | 1.72 µM | [2] |
| Parasitemia Inhibition (48h) | P. falciparum in RBCs | 2.5 µM (Palo Alto strain) | [3] |
| Parasitemia Inhibition (48h) | P. falciparum in RBCs | 3.2 µM (Dd2 strain) | [3] |
Table 2: Effective Concentrations of Syk Inhibitor R406 (for reference)
| Assay Type | Cell Line / System | Effective Concentration / IC₅₀ | Reference(s) |
| Enzymatic Assay | Cell-free | 41 nM | [4][5] |
| Apoptosis Induction | DLBCL Cell Lines | 1 - 4 µM | [6] |
| Cell Viability | SH-SY5Y (Neuroblastoma) | 0.8 - 1 µM | [7] |
| Inhibition of pSyk | SU-DHL-1, SR-786 (T-cell Lymphoma) | ~8 µM (complete inhibition) | [8] |
| Cell Proliferation | SU-DHL-1, SR-786 (T-cell Lymphoma) | Dose-dependent inhibition | [8] |
| Cytokine Inhibition (TNF-α, IL-6, IL-8) | RA Synovial Membrane Cells | IC₅₀ values determined by dose-response | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a concentration of 10 mM.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Working Dilutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed 0.5%, and include a vehicle control (medium with the same final DMSO concentration) in all experiments.[8]
Protocol: Cell Viability (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours to allow for cell attachment and recovery.
-
Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[11]
-
MTT Addition : After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12]
-
Formazan Formation : Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]
-
Solubilization : Carefully remove the medium and add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis : Subtract the absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Western Blot for Phospho-Syk (pY525/526)
This protocol describes the detection of phosphorylated Syk at tyrosines 525 and 526, a key indicator of its activation state.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibody: anti-Phospho-Syk (Tyr525/526) (e.g., Cell Signaling Technology #2710 or #2711)[13][14]
-
Primary antibody: anti-total Syk
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis : Plate and treat cells with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer : Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle shaking.[13]
-
Primary Antibody Incubation : Incubate the membrane with the anti-Phospho-Syk (Tyr525/526) primary antibody (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total Syk and a loading control like β-actin.
Protocol: Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of mast cell degranulation.
Materials:
-
Mast cells (e.g., RBL-2H3, LAD2, or primary mast cells)
-
Tyrode's buffer or similar physiological buffer
-
This compound
-
Stimulating agent (e.g., IgE + anti-IgE, Compound 48/80)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer (pH 4.5)
-
Stop solution: 0.4 M Glycine, pH 10.7
-
Lysis buffer: 0.2% Triton X-100
-
96-well V-bottom or flat-bottom plates
Procedure:
-
Cell Preparation : If using IgE-mediated stimulation, sensitize mast cells with IgE overnight. Wash the cells and resuspend them in buffer at a density of approximately 5 x 10⁵ cells/mL.[15]
-
Inhibitor Pre-treatment : Aliquot cells into a 96-well plate. Add this compound at various concentrations and incubate for 30-60 minutes at 37°C.
-
Stimulation : Add the stimulating agent to the appropriate wells. Include controls for spontaneous release (buffer only) and total release (lysis buffer). Incubate for 30-60 minutes at 37°C.[15][16]
-
Sample Collection : Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
Total Release Lysate : Lyse the cells in the "total release" wells with Triton X-100.
-
Enzymatic Reaction : Add the PNAG substrate solution to the supernatants and the total release lysate. Incubate for 30-90 minutes at 37°C.[15][17]
-
Stop Reaction : Stop the reaction by adding the glycine stop solution. A yellow color will develop.
-
Absorbance Reading : Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample Abs - Spontaneous Abs) / (Total Abs - Spontaneous Abs)] x 100
Visualizations
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway upon immunoreceptor activation and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for determining the effective concentration of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. munin.uit.no [munin.uit.no]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. abmgood.com [abmgood.com]
Application Notes and Protocols for Syk Inhibitor II in Flow Cytometry Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Syk Inhibitor II in flow cytometry experiments to investigate the role of Spleen Tyrosine Kinase (Syk) in various cellular processes. The following sections offer comprehensive methodologies for intracellular phospho-protein analysis, cell surface marker expression, and mast cell degranulation assays, along with data presentation and pathway diagrams to facilitate experimental design and data interpretation.
Introduction to Syk and this compound
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways in a variety of immune cells, including B cells, mast cells, neutrophils, and macrophages.[1] Upon activation by immunoreceptors, such as the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI), Syk initiates downstream signaling cascades that lead to cellular responses like proliferation, differentiation, cytokine production, and degranulation.[1][2]
This compound is a cell-permeable, ATP-competitive pyrimidine-carboxamide compound that selectively and reversibly inhibits Syk with a reported IC50 of 41 nM.[1][2][3] Its high potency and selectivity make it a valuable tool for studying Syk-dependent signaling pathways and for assessing the therapeutic potential of Syk inhibition in various diseases, including autoimmune disorders, allergies, and hematological malignancies.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant Syk inhibitors, providing a reference for experimental planning.
| Inhibitor | Target | IC50 (Cell-free) | Cellular Assay | Cell Type | Reference |
| This compound | Syk | 41 nM | - | - | [1][2][3] |
| R406 | Syk | 41 nM | Inhibition of SYK in human Ramos cells | Ramos (B cell line) | [4] |
| BAY 61-3606 | Syk | 7.5 nM (Ki) | - | - | |
| LAS189386 | Syk | 7.2 nM | LAD2 cell degranulation | LAD2 (mast cell line) | [5] |
| R112 | Syk | 96 nM (Ki) | Tryptase release | Human mast cells | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedures, refer to the following diagrams.
Caption: Syk Signaling Pathway and Point of Inhibition.
References
- 1. biorbyt.com [biorbyt.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dissolving and Using Syk Inhibitor II
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in mediating signal transduction downstream of various cell surface receptors, including immunoreceptors.[1][2] It is activated upon phosphorylation and binds to immunoreceptor tyrosine-based activation motifs (ITAMs), initiating signaling cascades involved in inflammation, platelet function, and allergic responses.[1][2] Syk Inhibitor II (CAS 726695-51-8) is a potent, cell-permeable, and ATP-competitive inhibitor of Syk with an IC50 of 41 nM.[1][3][4] It selectively and reversibly blocks Syk activity, making it a valuable tool for studying Syk-mediated signaling pathways in various experimental models, including allergy, inflammation, and oncology.[1][4][5] These notes provide detailed protocols for the proper dissolution, storage, and handling of this compound for research applications.
Data Presentation: Solubility Profile
The solubility of this compound can vary depending on its salt form (free base vs. hydrochloride) and the solvent used. The following table summarizes the solubility data from various suppliers. It is crucial to use a freshly opened, anhydrous grade solvent, particularly for DMSO, as its hygroscopic nature can negatively impact solubility.[4]
| Compound Form | Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| This compound (Free Base) | DMSO | 5 - 15 | 14.7 - 44.1 | Sonication may be required.[1][4] |
| MW: 340.3 g/mol | DMF | 25 | 73.5 | |
| CAS: 726695-51-8 | ||||
| This compound (Dihydrochloride) | DMSO | 11 - 30 | 26.6 - 72.6 | Sonication is recommended.[2][6] |
| MW: 413.2 g/mol | PBS (pH 7.2) | 10 | 24.2 | Sonication is recommended.[2][6] |
| CAS: 227449-73-2 | Ethanol | 0.3 | 0.73 | Sonication is recommended.[2][6] |
| DMF | 2 | 4.8 | ||
| This compound (Form Unspecified) | Water | 25 | ~73.5 | Data from one supplier; verify with product sheet. |
| DMSO | 100 | ~293.9 | Data from one supplier; verify with product sheet. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most in vitro experiments.
Materials:
-
This compound powder (confirm molecular weight from the datasheet)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (recommended)[6]
Procedure:
-
Pre-warm the Inhibitor: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weigh the Compound: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution of the free base form (MW = 340.3 g/mol ), weigh out 3.4 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 340.3 g/mol = 0.0034 g = 3.4 mg
-
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[4][6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[6]
-
Store Properly: Store the aliquots at -80°C for long-term stability (up to 6 months or a year) or at -20°C for shorter-term use (up to 1 month).[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into cell culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.
-
Solvent Control: It is critical to maintain a final DMSO concentration that does not affect cell viability or function, typically below 0.1%.[6] Prepare a vehicle control by adding the same final concentration of DMSO to untreated cells to account for any solvent effects.[6]
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted solutions in aqueous media.
Visualizations
Caption: Experimental workflow for dissolving and using this compound.
Caption: Simplified Syk signaling pathway and the action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 726695-51-8 | BEB69551 | Biosynth [biosynth.com]
- 6. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
Application Notes and Protocols: Syk Inhibitor II Treatment in Primary Human B Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR).[1][2][3] Upon antigen binding to the BCR, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a and CD79b coreceptors, leading to its activation and the initiation of a signaling cascade that governs B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making Syk an attractive therapeutic target.[2]
Syk Inhibitor II is a cell-permeable, ATP-competitive pyrimidine-carboxamide compound that selectively and reversibly inhibits Syk with high potency.[5][6] These application notes provide detailed protocols for the treatment of primary human B cells with this compound and for assessing its effects on key cellular processes.
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound and other relevant Syk inhibitors. This data can be used as a reference for designing dose-response experiments in primary human B cells.
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Target | Cell Type/System | IC50 | Reference |
| Cell-free kinase assay | Syk | Recombinant | 41 nM | [5][6] |
| Band 3 Tyrosine Phosphorylation | Syk | Human Erythrocytes | 1.72 µM | [7] |
Table 2: Biological Effects of Other Syk Inhibitors on Primary B Cells
| Inhibitor | Concentration | Effect | Cell Type | Reference |
| BAY61-3606 | 5 µM | Reduced Syk phosphorylation | Activated tonsillar B cells | [8] |
| BAY61-3606 | 5 µM | Decreased cell viability | Activated tonsillar B cells | [8] |
| BAY61-3606 | 5 µM | Impaired IgG secretion | Activated tonsillar B cells | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Isolation and Culture of Primary Human B Cells
This protocol describes the isolation of untouched human B cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Human B Cell Isolation Kit (Negative Selection, e.g., EasySep™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
50 mL conical tubes
-
Centrifuge
Protocol:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[4]
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.[4]
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
-
B Cell Isolation:
-
Resuspend the PBMC pellet in the recommended buffer from the B cell isolation kit.
-
Follow the manufacturer's instructions for the negative selection B cell isolation kit. This typically involves adding an antibody cocktail to label non-B cells, followed by magnetic particle separation.[2]
-
-
Cell Culture:
-
Resuspend the purified B cells in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells at the desired density (e.g., 1 x 10^6 cells/mL) in a tissue culture plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Western Blot for Phospho-Syk and Downstream Targets
This protocol is for assessing the phosphorylation status of Syk and its downstream targets, such as PLCγ2, in response to BCR stimulation and Syk inhibitor treatment.
Materials:
-
Primary human B cells
-
Anti-IgM antibody (for stimulation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2, anti-PLCγ2)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Pre-treat cultured primary B cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[10]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[12]
-
Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration following BCR stimulation, a key downstream event of Syk activation.
Materials:
-
Primary human B cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Anti-IgM antibody
-
This compound
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation and Dye Loading:
-
Resuspend primary B cells in HBSS.
-
Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in HBSS, potentially with the addition of Pluronic F-127 to aid in dye dispersal.[13]
-
Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes in the dark.[14]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Inhibitor Treatment:
-
Resuspend the dye-loaded cells in HBSS.
-
Pre-treat the cells with this compound (or vehicle control) for the desired time (e.g., 30-60 minutes).
-
-
Data Acquisition:
-
Acquire a baseline fluorescence reading for approximately 60 seconds using a flow cytometer or fluorescence plate reader (Ex/Em ~490/525 nm).
-
Add anti-IgM to stimulate the cells and continue recording the fluorescence for several minutes to capture the calcium flux.
-
Analyze the data by plotting the change in fluorescence intensity over time.
-
Cell Viability/Apoptosis Assay
This protocol assesses the effect of this compound on the viability and induction of apoptosis in primary human B cells.
Materials:
-
Primary human B cells
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or a reagent from a kit like CellTiter-Glo®)
-
96-well plate
-
Plate reader
-
(Optional for Apoptosis) Annexin V-FITC and Propidium Iodide (PI) staining kit
-
(Optional for Apoptosis) Flow cytometer
Protocol (MTT Assay Example):
-
Cell Plating and Treatment:
-
Seed primary B cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the IC50 value for cell viability.
-
Protocol (Annexin V/PI Staining for Apoptosis):
-
Cell Treatment:
-
Treat B cells with this compound as described above.
-
-
Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on primary human B cells. By utilizing these detailed methodologies, researchers can effectively characterize the inhibitor's impact on BCR signaling, calcium mobilization, and overall cell fate, thereby advancing our understanding of Syk's role in B-cell biology and its potential as a therapeutic target.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. Isolation of Untouched Human B Cells by Depletion of Non-B Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sanguinebio.com [sanguinebio.com]
- 5. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hellobio.com [hellobio.com]
Application Notes and Protocols: Syk Inhibitor II (BAY 61-3606) in Experimental Autoimmune Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Syk Inhibitor II, also known as BAY 61-3606, in preclinical experimental autoimmune arthritis models, specifically Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA). This document includes detailed experimental protocols, a summary of the mechanism of action, and quantitative data where available in the public domain.
Introduction to Spleen Tyrosine Kinase (Syk) in Autoimmune Arthritis
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[1][2] In the context of rheumatoid arthritis (RA), Syk is a critical mediator of inflammation. It is activated downstream of Fc receptors (FcR) on B cells, macrophages, neutrophils, and mast cells, which are stimulated by autoantibodies and immune complexes.[1][3][4] This activation triggers a cascade of intracellular events leading to the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, as well as promoting osteoclastogenesis, which contributes to the joint destruction characteristic of RA.[2][5][6] Genetic deletion or pharmacological inhibition of Syk has been shown to protect against the development of arthritis in animal models, making it an attractive therapeutic target.[3][4][7][8]
This compound (BAY 61-3606)
This compound, BAY 61-3606, is a potent, ATP-competitive, and reversible inhibitor of Syk tyrosine kinase with a reported IC50 of 10 nM. It has demonstrated efficacy in blocking Syk-mediated cellular functions in vitro and has shown oral bioavailability and in vivo efficacy in various models of inflammation.
Mechanism of Action: BAY 61-3606 acts by binding to the ATP-binding pocket of Syk, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of inflammatory responses mediated by immune cells.
Experimental Autoimmune Arthritis Models
Collagen-Induced Arthritis (CIA) is a widely used autoimmune model of rheumatoid arthritis. It is induced by immunization with type II collagen emulsified in Freund's adjuvant, leading to a T cell-dependent inflammatory arthritis that shares many pathological features with human RA.
Collagen Antibody-Induced Arthritis (CAIA) is a more rapid and synchronized model that bypasses the need for T and B cell activation. Arthritis is induced by the passive transfer of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge to enhance the inflammatory response.[6] This model is particularly useful for studying the effector phase of arthritis.
Quantitative Data on this compound (BAY 61-3606) in Arthritis Models
| Parameter | Value | Cell/System | Reference |
| IC50 (Syk Kinase Activity) | 10 nM | In vitro kinase assay | [3] |
| IC50 (Mast Cell Degranulation) | 46 nM | RBL-2H3 cells | [9] |
Further research is required to generate comprehensive in vivo dose-response data for BAY 61-3606 in these specific arthritis models.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of CIA in genetically susceptible DBA/1J mice.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
-
Emulsifying needle or device
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare a 1:1 emulsion of CII solution and CFA.
-
Draw equal volumes of the CII solution and CFA into two separate syringes connected by an emulsifying needle.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of CII solution and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Begin monitoring the mice for signs of arthritis daily from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (see Arthritis Scoring section). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
Collagen Antibody-Induced Arthritis (CAIA) in BALB/c Mice
This protocol describes the rapid induction of arthritis using an anti-collagen antibody cocktail.[6]
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Anti-collagen type II monoclonal antibody cocktail
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Antibody Administration (Day 0):
-
Administer the anti-collagen antibody cocktail intravenously or intraperitoneally to each mouse. The exact dose should be determined based on the manufacturer's instructions.
-
-
LPS Challenge (Day 3):
-
Administer a single intraperitoneal injection of LPS (typically 25-50 µg per mouse) to synchronize and enhance the inflammatory response.
-
-
Arthritis Assessment:
-
Monitor the mice for the onset of arthritis, which typically occurs within 24-48 hours after the LPS injection.
-
Score the severity of arthritis and measure paw thickness daily.
-
Preparation and Administration of this compound (BAY 61-3606)
Materials:
-
This compound (BAY 61-3606) powder
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water, or a solution of 30% polyethylene glycol, 1% Tween 80, and 1% DMSO)[3]
-
Oral gavage needles (20-22G, straight or curved with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of BAY 61-3606 based on the desired dose and the number and weight of the animals.
-
Prepare the vehicle solution under sterile conditions.
-
Weigh the BAY 61-3606 powder and dissolve it in the vehicle to the desired final concentration. Sonication may be required to aid dissolution. Prepare fresh daily.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid perforation of the esophagus or stomach.
-
Insert the gavage needle into the mouth, passing it gently over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the BAY 61-3606 solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
For prophylactic treatment, administration should begin before or at the time of arthritis induction. For therapeutic treatment, administration should begin after the onset of clinical signs of arthritis.
-
Arthritis Scoring
A widely used scoring system for assessing the severity of arthritis in mice is as follows:
-
0: No signs of inflammation.
-
1: Mild swelling and/or erythema of the wrist or ankle.
-
2: Moderate swelling and erythema of the wrist or ankle.
-
3: Severe swelling and erythema of the entire paw, including digits.
-
4: Maximal inflammation with joint deformity and/or ankylosis.
Each paw is scored, resulting in a maximum possible score of 16 per mouse.
Visualizations
Syk Signaling Pathway in Immune Cells
Caption: Syk signaling pathway in immune cells during autoimmune arthritis.
Experimental Workflow for CAIA Model and Syk Inhibitor Treatment
Caption: Experimental workflow for the CAIA model and Syk inhibitor evaluation.
Conclusion
The experimental autoimmune arthritis models, CIA and CAIA, are valuable tools for the preclinical evaluation of therapeutic agents targeting RA. This compound (BAY 61-3606) has shown promise as a potent inhibitor of Syk kinase, a key player in the inflammatory cascade of arthritis. The protocols provided herein offer a framework for investigating the efficacy of BAY 61-3606 and other Syk inhibitors in these models. Further studies are warranted to establish a comprehensive in vivo dose-response relationship and to fully elucidate the therapeutic potential of Syk inhibition in autoimmune arthritis.
References
- 1. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Hematopoietic or Osteoclast-Specific Deletion of Syk Leads to Increased Bone Mass in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of differentiation and generation of osteoclasts in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Syk-dependent signaling pathways in neutrophils and macrophages are indispensable in the pathogenesis of anti-collagen antibody-induced arthritis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Syk Inhibitor II in Kinase Activity Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] Its involvement in coupling activated immunoreceptors to downstream signaling makes it a critical mediator of cellular responses such as proliferation, differentiation, and phagocytosis.[2][3] Dysregulation of Syk activity has been implicated in various autoimmune diseases, allergic conditions, and hematological malignancies, making it an attractive therapeutic target.[1][4]
Syk Inhibitor II is a potent, selective, and ATP-competitive inhibitor of Syk kinase.[5] These application notes provide detailed protocols for utilizing this compound in kinase activity screening assays to identify and characterize modulators of Syk activity.
Mechanism of Action
This compound functions by binding to the ATP-binding site of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and inhibiting subsequent downstream signaling cascades.[1] This inhibition effectively dampens the overactive immune responses associated with diseases where Syk is implicated.[1]
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the quantitative data regarding the inhibitory potency of this compound against Syk and its selectivity against other kinases.
| Kinase | IC50 (nM) | Reference |
| Syk | 41 | [5] |
| ZAP-70 | 11,200 | [5] |
| Btk | 15,500 | [5] |
| Itk | 22,600 | [5] |
| PKCε | 5,100 | [5] |
| PKCβ2 | 11,000 | [5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
In a study comparing multiple Syk inhibitors, this compound had an IC50 of 1.72 μM in a band 3 phosphorylation assay.[6]
Signaling Pathway
Syk kinase is a crucial component of the immunoreceptor tyrosine-based activation motif (ITAM) signaling pathway. Upon receptor engagement, ITAMs are phosphorylated, leading to the recruitment and activation of Syk. Activated Syk then phosphorylates downstream targets, initiating a cascade that results in cellular responses.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. promega.com [promega.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage and Stability of Syk Inhibitor II Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the long-term storage, stability, and handling of Syk Inhibitor II solutions to ensure experimental integrity and reproducibility. The included protocols outline methods for assessing the stability of this small molecule inhibitor.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction in various cell types, including B-cells, mast cells, and macrophages.[1][2][3] It plays a critical role in mediating signaling from immunoreceptors, making it a valuable tool for studying a range of biological processes such as allergic responses, inflammation, and cellular adhesion.[2][4] Given its integral role in research, maintaining the stability and integrity of this compound solutions is paramount for obtaining reliable and consistent experimental results.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₅F₃N₆O |
| Molecular Weight | 340.30 g/mol |
| CAS Number | 726695-51-8 |
| Appearance | White to off-white solid |
Long-Term Storage and Stability of this compound
Proper storage is critical to prevent the degradation of this compound. The stability of the compound varies significantly between its solid form and when it is in solution.
Storage Recommendations
Below is a summary of recommended storage conditions for this compound in both solid and dissolved forms, compiled from various supplier datasheets.[1][5][6] Adherence to these guidelines is crucial for preserving the compound's activity.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C | Up to 1 month | For more frequent use. |
Note: For cellular experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced artifacts.[7]
Syk Signaling Pathway
Syk is a key mediator in various signaling cascades, particularly those initiated by immunoreceptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor activation, Syk is recruited to phosphorylated ITAMs and subsequently activates downstream signaling molecules, leading to diverse cellular responses.[2][8]
Experimental Protocols for Stability Assessment
To ensure the continued efficacy of this compound solutions, particularly when stored for extended periods, it is advisable to perform stability assessments. The following protocols describe a general workflow for evaluating the chemical stability and biological activity of the inhibitor.
Experimental Workflow for Stability Testing
The overall process for assessing the stability of a small molecule inhibitor involves subjecting the compound to various conditions over time and then analyzing its integrity and potency.[9]
Protocol 1: Assessment of Chemical Purity and Concentration by HPLC
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to quantify the concentration and assess the purity of this compound, identifying any potential degradation products.[9][10]
Materials:
-
This compound solution (stored under various conditions)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Method:
-
Standard Curve Preparation:
-
Prepare a fresh stock solution of this compound of known concentration in DMSO.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Sample Preparation:
-
Thaw the stored aliquots of this compound.
-
Dilute the samples to fall within the range of the standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC method. A typical gradient might be from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes.
-
Inject the standards and samples onto the C18 column.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (e.g., ~260-285 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the stored samples by interpolating their peak areas from the standard curve.
-
Assess purity by examining the chromatogram for the appearance of new peaks, which may indicate degradation products. The purity can be expressed as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identification of Degradation Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the molecular weights of any degradation products observed in the HPLC analysis.
Materials:
-
Samples showing potential degradation from HPLC analysis
-
LC-MS system with an electrospray ionization (ESI) source
Method:
-
Sample Analysis:
-
Inject the sample into the LC-MS system using the same or a similar chromatographic method as in the HPLC analysis.
-
-
Mass Spectrometry:
-
Acquire mass spectra for the parent compound and any new peaks observed in the chromatogram.
-
-
Data Interpretation:
-
Determine the molecular weights of the potential degradation products. This information can help in elucidating the degradation pathway.
-
Protocol 3: In Vitro Kinase Assay for Biological Activity
This protocol assesses the functional activity of the stored this compound by measuring its ability to inhibit Syk kinase activity in a cell-free assay.
Materials:
-
Recombinant active Syk kinase
-
Kinase substrate (e.g., a peptide containing a tyrosine phosphorylation site for Syk)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Stored this compound samples and a freshly prepared standard
-
Detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection kit)
Method:
-
Inhibitor Preparation:
-
Prepare serial dilutions of the stored this compound samples and the fresh standard.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase buffer, recombinant Syk kinase, and the various dilutions of the inhibitor or standard.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using the chosen detection method. For example, if using a phosphotyrosine antibody, perform an ELISA-like procedure. If using an ATP-based luminescence assay, add the detection reagent and measure the light output.
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration for both the stored samples and the fresh standard.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each. A significant increase in the IC₅₀ of the stored sample compared to the fresh standard indicates a loss of biological activity.
-
Conclusion
The stability of this compound is crucial for its effective use in research. By adhering to the recommended storage conditions, researchers can minimize degradation and ensure the compound's potency. Regular stability assessments, particularly for long-term studies, are recommended to verify the integrity of the inhibitor solutions. The protocols provided here offer a framework for conducting such assessments, enabling researchers to maintain high standards of data quality and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|726695-51-8|MSDS [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying B-Cell Receptor Signaling with Syk Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Syk Inhibitor II for the investigation of B-cell receptor (BCR) signaling pathways. This document includes detailed protocols for key experiments, quantitative data on inhibitor activity, and visualizations to facilitate understanding of the underlying molecular mechanisms and experimental designs.
Introduction to Syk and B-Cell Receptor Signaling
The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that leads to B-cell activation, proliferation, differentiation, and antibody production.[1][2] Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in transducing signals downstream of the BCR.[2][3] Upon antigen binding to the BCR, Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the Igα/Igβ (CD79a/CD79b) heterodimer.[2][4][5] This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation.[6] Activated Syk then phosphorylates a multitude of downstream substrates, including BLNK, Btk, and PLCγ2, initiating signaling cascades that result in calcium mobilization, activation of transcription factors such as NF-κB, and ultimately, the modulation of B-cell fate.[5][7]
This compound: A Tool for Studying BCR Signaling
This compound is a potent and selective, ATP-competitive inhibitor of Syk kinase.[8][9][10] By binding to the ATP-binding site of Syk, it prevents the phosphorylation of its substrates, thereby blocking downstream signaling events.[11] This makes this compound a valuable tool for dissecting the role of Syk in BCR-mediated cellular processes. Another potent and selective Syk inhibitor with a similar mechanism of action is BAY 61-3606.[12][13][14]
Quantitative Data for this compound
The following tables summarize the inhibitory activity of this compound and provide a starting point for experimental design.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference(s) |
| Syk | 41 | [7][8][9][10][15][16] |
| PKCε | 5,100 | [7][8][16] |
| PKCβII | 11,000 | [7][8][16] |
| ZAP-70 | 11,200 | [7][8][16] |
| Btk | 15,500 | [7][8][16] |
| Itk | 22,600 | [7][8][16] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) | Reference(s) |
| 5-HT Release Inhibition | RBL-2H3 | 460 | [8][16] |
| Inhibition of Passive Cutaneous Anaphylaxis (in vivo) | Mice | 13.2 mg/kg (ID50) | [8][16] |
| Inhibition of anti-IgM-induced proliferation | Mouse Splenic B-cells | 58 | [17] |
Visualizing the Role of this compound in BCR Signaling
To illustrate the mechanism of action and experimental applications of this compound, the following diagrams are provided.
Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for investigating the effects of this compound on BCR signaling.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on BCR signaling.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is designed to assess the phosphorylation status of Syk and its downstream targets following BCR stimulation and treatment with this compound.
Materials:
-
B-cell line (e.g., Ramos, SUDHL-4) or primary B-cells
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
BCR stimulus (e.g., Goat F(ab')2 anti-human IgM)
-
Cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the B-cells with anti-IgM (e.g., 10 µg/mL) for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with cold PBS.
-
Lyse the cells in cold lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and image using a suitable imaging system.
-
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following BCR stimulation, a key downstream event of Syk activation.
Materials:
-
B-cell line or primary B-cells
-
Complete RPMI-1640 medium
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
BCR stimulus (e.g., anti-IgM)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest B-cells and resuspend them in pre-warmed HBSS at a concentration of 1 x 10^6 cells/mL.
-
Add the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) to the cell suspension.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess dye.
-
Resuspend the cells in warm HBSS at 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with this compound or vehicle for 30-60 minutes at 37°C.
-
-
Data Acquisition:
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds using a flow cytometer or plate reader.
-
Add the BCR stimulus (e.g., anti-IgM) to the cells and continue to record the fluorescence for several minutes.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the extent of calcium mobilization.
-
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of Syk inhibition on B-cell proliferation.
Materials:
-
B-cell line
-
Complete RPMI-1640 medium
-
This compound
-
BCR stimulus (e.g., anti-IgM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed B-cells into a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete medium.
-
-
Treatment:
-
Add various concentrations of this compound to the wells.
-
If required, add a BCR stimulus to induce proliferation.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
In Vitro Syk Kinase Assay
This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of purified Syk kinase.
Materials:
-
Recombinant active Syk kinase
-
Syk kinase substrate (e.g., a biotinylated peptide)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at or near the Km for Syk)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plate
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle (DMSO).
-
Add 2 µL of Syk kinase solution to each well.
-
Add 2 µL of a mixture of the Syk substrate and ATP to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection (using ADP-Glo™ Kit):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a powerful and specific tool for elucidating the intricate role of Syk in B-cell receptor signaling. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms governing B-cell function and for the development of novel therapeutics targeting B-cell-mediated diseases.
References
- 1. ovid.com [ovid.com]
- 2. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 9. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 10. BAY 61-3606 hydrochloride hydrate ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
Application of Syk Inhibitor II in Oncology Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that has emerged as a significant therapeutic target in oncology.[1][2] It plays a crucial role in the signaling pathways of both hematopoietic and, in some contexts, non-hematopoietic cells, influencing cell proliferation, survival, and migration.[1][3] Syk's involvement in various malignancies, including B-cell lymphomas, leukemias, and some solid tumors, has spurred the development of specific inhibitors.[2][4] Syk Inhibitor II is a potent and selective, ATP-competitive inhibitor of Syk with an IC50 of 41 nM in cell-free assays.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research.
Introduction
Spleen Tyrosine Kinase (Syk) is a critical mediator of signal transduction downstream of various transmembrane receptors, including the B-cell receptor (BCR).[5] In many hematological malignancies, Syk provides an essential survival signal, and its inhibition can lead to apoptosis.[1][6] The role of Syk in solid tumors is more complex, where it can act as both a tumor promoter and a suppressor depending on the cancer type.[2][7] Syk activation can trigger downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are fundamental to cancer cell growth and survival.[3][8]
This compound, a pyrimidine-5-carboxamide compound, offers a valuable tool for investigating the role of Syk in cancer biology and for assessing its therapeutic potential.[5][9] Its high selectivity allows for the specific interrogation of Syk-dependent pathways.
Data Presentation
Kinase Selectivity of this compound
| Kinase | IC50 (µM) |
| Syk | 0.041 |
| PKCε | 5.1 |
| PKCβ2 | 11 |
| ZAP-70 | 11.2 |
| Btk | 15.5 |
| Itk | 22.6 |
Data sourced from MedchemExpress and Cayman Chemical.[1][5]
Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| RBL-2H3 | 5-HT release | 460 |
Signaling Pathways
Syk Signaling Pathway and Inhibition
The following diagram illustrates the central role of Syk in B-cell receptor (BCR) signaling and its downstream effects on cell survival and proliferation. This compound acts by competitively binding to the ATP pocket of the Syk kinase domain, thereby preventing the phosphorylation of its downstream targets.
Caption: Syk signaling cascade initiated by BCR activation and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in oncology research. Optimal conditions, including inhibitor concentration and incubation time, should be determined for each specific cell line and experiment.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Syk Signaling
This protocol is for examining the effect of this compound on the phosphorylation of Syk and its downstream targets.
Materials:
-
This compound
-
Cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Syk (Tyr525/526), anti-Syk, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with this compound at a selected concentration (e.g., the IC50 value) for various time points (e.g., 0, 15, 30, 60 minutes) or with different concentrations for a fixed time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an oncology research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Fc Receptor Signaling with Syk Inhibitor II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Syk Inhibitor II to investigate Fc receptor (FcR) signaling pathways. Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of immunoreceptors, including Fc receptors. Its inhibition offers a powerful tool to dissect the molecular mechanisms governing immune cell activation and to explore potential therapeutic interventions in inflammatory and autoimmune diseases.
Introduction to Syk and Fc Receptor Signaling
Fc receptors, present on the surface of various immune cells, bind to the Fc portion of antibodies, initiating a cascade of intracellular signaling events. This process is fundamental for a range of immune responses, including phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), mast cell degranulation, and cytokine release. A key early event in Fc receptor signaling is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex by Src family kinases. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation. Activated Syk then phosphorylates a plethora of downstream substrates, amplifying the initial signal and orchestrating the cellular response.
This compound: A Selective Tool for Studying FcR Signaling
This compound is a potent and selective, ATP-competitive inhibitor of Syk kinase. Its ability to specifically block the catalytic activity of Syk makes it an invaluable tool for elucidating the precise role of this kinase in Fc receptor-mediated signaling cascades. By observing the effects of this compound on various cellular processes, researchers can delineate Syk-dependent and -independent pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on Syk kinase and its downstream cellular effects.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| Syk | 41 | |
| PKCε | 5100 | |
| PKCβII | 11000 | |
| ZAP-70 | 11200 | |
| Btk | 15500 | |
| Itk | 22600 |
Table 2: Cellular Activity of this compound in Fc Receptor-Mediated Responses
| Cell Type | Response Measured | IC50 (nM) | Reference |
| RBL-2H3 Cells | 5-HT (Serotonin) Release | 460 | |
| Mast Cells | Degranulation (Tryptase Release) | Not explicitly for this compound, but other Syk inhibitors show potent inhibition. | |
| Macrophages | Phagocytosis | Inhibition demonstrated, but specific IC50 for this compound not readily available. | |
| Macrophages | TNF-α and IL-6 Production | Inhibition observed at concentrations >1.5 µmol/L for a Syk inhibitor. |
Signaling Pathways and Experimental Workflows
Fc Receptor Signaling Pathway
Caption: Canonical Fc Receptor Signaling Pathway and the point of inhibition by this compound.
Experimental Workflow for Investigating FcR Signaling
Caption: General experimental workflow for studying Fc receptor signaling using this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Syk Phosphorylation
This protocol describes the analysis of Syk phosphorylation in response to Fc receptor stimulation and its inhibition by this compound.
Materials:
-
Cell line expressing Fc receptors (e.g., RBL-2H3, THP-1, or primary macrophages)
-
This compound (dissolved in DMSO)
-
Fc receptor stimulating agent (e.g., DNP-IgE and DNP-BSA for RBL-2H3 cells, or aggregated IgG for macrophages)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526), anti-Syk (total), and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Starvation: Plate cells at an appropriate density and allow them to adhere. For experiments involving IgE, sensitize the cells with IgE overnight. Prior to stimulation, starve the cells in serum-free media for 2-4 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Fc Receptor Stimulation: Stimulate the cells with the appropriate Fc receptor ligand for a predetermined time (e.g., 5-15 minutes at 37°C).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-Syk (total) and anti-GAPDH antibodies to ensure equal protein loading.
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the phospho-Syk signal to total Syk and the loading control.
Protocol 2: Immunoprecipitation and In Vitro Kinase Assay
This protocol is for immunoprecipitating Syk to assess its kinase activity.
Materials:
-
Cell lysates prepared as in Protocol 1
-
Anti-Syk antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Exogenous substrate (e.g., a peptide corresponding to the ITAM of the FcR γ chain)
-
[γ-³²P]ATP
-
Scintillation counter
Procedure:
-
Immunoprecipitation:
-
Incubate 200-500 µg of cell lysate with the anti-Syk antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing the exogenous substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Alternatively, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.
-
Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA
-
This compound
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plate reader
Procedure:
-
Cell Sensitization: Plate RBL-2H3 cells in a 24-well plate and sensitize them with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.
-
Washing and Inhibitor Treatment:
-
Wash the cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour at 37°C.
-
-
Stimulation: Stimulate the cells with DNP-BSA (e.g., 100 ng/mL) for 30-60 minutes at 37°C. Include a non-stimulated control and a total release control (cells lysed with Triton X-100).
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
β-Hexosaminidase Assay:
-
In a 96-well plate, mix a sample of the supernatant with the PNAG substrate solution.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with the stop solution.
-
-
Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Calculation: Express the percentage of β-hexosaminidase release as: [(Absorbance of sample - Absorbance of non-stimulated) / (Absorbance of total release - Absorbance of non-stimulated)] x 100.
Conclusion
This compound is a powerful and specific tool for dissecting the intricate signaling pathways downstream of Fc receptors. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies of immune cell function, inflammation, and the development of novel therapeutics. Careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.
Troubleshooting & Optimization
Syk Inhibitor II solubility issues in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Syk Inhibitor II in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is also soluble in dimethylformamide (DMF).[3]
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Use fresh, high-quality DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[1] Always use newly opened, anhydrous DMSO.
-
Apply sonication or gentle heating: Sonication or warming the solution in a hot water bath can aid in dissolution.[4]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.[4]
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution in aqueous buffers is generally challenging for the standard this compound. However, the dihydrochloride salt of this compound shows good solubility in PBS (pH 7.2).[2][5] For the free base form, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental buffer.
Q4: What is the maximum final concentration of DMSO that is acceptable for cell-based assays?
A4: For most cell-based experiments, the final concentration of DMSO should not exceed 0.1%.[2] If a higher concentration is necessary, it is crucial to run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess any potential solvent-induced effects.[2]
Q5: How should I store my this compound solutions?
A5:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
DMSO Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide: Precipitation in Aqueous Buffer
Issue: I diluted my DMSO stock solution of this compound into my aqueous buffer, and the compound precipitated out of solution.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are the steps to troubleshoot this problem:
Step 1: Verify the Final Concentration
-
Is the final concentration too high? The solubility of this compound in aqueous buffers is significantly lower than in DMSO. Check the solubility data table below and ensure your final concentration is within the reported soluble range for aqueous solutions.
Step 2: Adjust the Dilution Protocol
-
Perform a serial dilution: Instead of a single large dilution, perform a stepwise (serial) dilution. This can help to avoid localized high concentrations that can lead to immediate precipitation.
-
Increase the volume of the aqueous buffer: Diluting into a larger volume of buffer can help to keep the final concentration of the inhibitor below its solubility limit.
-
Add the stock solution slowly while vortexing: Add the DMSO stock drop-wise to the aqueous buffer while continuously vortexing or stirring. This promotes rapid mixing and prevents the formation of localized, supersaturated areas.
Step 3: Consider the Buffer Composition
-
pH of the buffer: The solubility of compounds can be pH-dependent. The dihydrochloride salt of this compound is reported to be soluble in PBS at pH 7.2.[2][5] If you are using a different buffer or pH, this could be a factor.
-
Protein content: If you are diluting into a cell culture medium containing serum, the proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.
Step 4: Use the Dihydrochloride Salt
-
If you continue to face solubility issues with the free base form of this compound in your aqueous buffer, consider using the This compound dihydrochloride salt.[5] This form has significantly better solubility in aqueous solutions, including PBS.[2][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Compound Form | Solvent | Solubility | Source |
| This compound (Free Base) | DMSO | 5 mg/mL (14.69 mM) | MedchemExpress[1] |
| DMSO | 15 mg/mL | Cayman Chemical[3] | |
| DMSO | 11 mg/mL (26.62 mM) | TargetMol[2] | |
| DMF | 25 mg/mL | Cayman Chemical[3] | |
| This compound (Dihydrochloride) | DMSO | 30 mg/mL | Cayman Chemical[5] |
| PBS (pH 7.2) | 10 mg/mL (24.2 mM) | TargetMol, Cayman Chemical[2][5] | |
| Ethanol | 0.3 mg/mL (0.73 mM) | TargetMol, Cayman Chemical[2][5] | |
| DMF | 2 mg/mL | Cayman Chemical[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 340.30 g/mol .[1] To prepare a 10 mM stock solution, you will need 3.403 mg of the compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution vigorously until the powder is completely dissolved. d. If necessary, briefly sonicate the tube or warm it in a 37°C water bath to aid dissolution. e. Once dissolved, aliquot the stock solution into single-use, sterile tubes. f. Store the aliquots at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound DMSO stock solution, desired aqueous buffer (e.g., PBS or cell culture medium), sterile tubes.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM DMSO stock solution. b. Perform a 1:1000 dilution. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of the aqueous buffer. c. It is critical to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing. d. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. e. Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-cell receptor.
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Troubleshooting Syk Inhibitor II Off-Target Effects
This technical support center provides guidance to researchers, scientists, and drug development professionals who are using Syk Inhibitor II in their experiments. The information is presented in a question-and-answer format to directly address potential issues arising from off-target effects.
Troubleshooting Guide
This section addresses specific problems that may be encountered during experiments with this compound and provides step-by-step guidance to identify and mitigate off-target effects.
Q1: I'm observing a greater-than-expected effect or toxicity in my cell-based assay even at low concentrations of this compound. Could this be due to off-target effects?
A1: Yes, unexpected potency or toxicity can be a sign of off-target activity. This compound, while potent against Syk, can inhibit other kinases at higher concentrations, leading to unintended biological consequences.[1]
Troubleshooting Steps:
-
Review the Selectivity Profile: Compare the concentration of this compound you are using with its known IC50 values for off-target kinases (see Table 1). If your experimental concentration is approaching the IC50 for other kinases, off-target effects are likely.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the EC50 for your observed phenotype. If the EC50 is significantly lower than the IC50 for Syk in your cellular system, it may indicate that another, more sensitive target is responsible for the effect.
-
Use a Structurally Unrelated Syk Inhibitor: To confirm that the observed phenotype is due to Syk inhibition, use a different, structurally unrelated Syk inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment with Syk Overexpression: If possible, perform a rescue experiment by overexpressing a wild-type or inhibitor-resistant mutant of Syk. If the phenotype is rescued, it confirms that the effect is mediated by Syk.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify the cytotoxic effects of the inhibitor and determine the window between the desired Syk inhibition and overt toxicity.
Q2: My Western blot results are ambiguous. I see a decrease in the phosphorylation of my target downstream of Syk, but other unexpected changes in protein phosphorylation are also present. How can I interpret this?
A2: Ambiguous Western blot results are a common challenge when working with kinase inhibitors due to the complex and interconnected nature of signaling pathways. Unexpected phosphorylation changes can arise from the inhibition of off-target kinases or from indirect effects downstream of Syk inhibition.
Troubleshooting Steps:
-
Phospho-Kinase Array: To get a broader view of the signaling changes, consider using a phospho-kinase array. This will allow you to simultaneously assess the phosphorylation status of a wide range of kinases and their substrates, potentially revealing which off-target pathways are being affected.
-
Targeted Western Blots for Known Off-Targets: Based on the known selectivity profile of this compound (see Table 1), perform Western blots for the phosphorylated forms of key downstream effectors of potential off-target kinases like PKC and ZAP-70.[1]
-
Time-Course Experiment: Conduct a time-course experiment to distinguish between direct and indirect effects. Direct inhibition of a kinase should lead to a rapid decrease in the phosphorylation of its immediate substrates, while indirect effects may take longer to manifest.
-
Use a More Specific Inhibitor (if available): If a more selective Syk inhibitor is available, use it as a comparison. If the unexpected phosphorylation changes are absent with the more selective compound, it strongly suggests they are off-target effects of this compound.
-
Validate Antibody Specificity: Ensure the antibodies you are using are specific for the phosphorylated and total proteins. Run appropriate controls, such as lysates from cells treated with a phosphatase or cells where the target protein is knocked down.
Frequently Asked Questions (FAQs)
Q3: What are the known primary off-targets of this compound?
A3: this compound is a cell-permeable, pyrimidine-carboxamide compound that acts as an ATP-competitive inhibitor of Spleen tyrosine kinase (Syk). While it is highly potent against Syk, it has been shown to be significantly less potent against other kinases, including Protein Kinase C ε (PKCε), Protein Kinase C βII (PKCβII), Zeta-chain-associated protein kinase 70 (ZAP-70), Bruton's tyrosine kinase (Btk), and Interleukin-2-inducible T-cell kinase (Itk).[1]
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: To minimize off-target effects, it is recommended to use the lowest concentration of this compound that gives the desired on-target effect. This should be determined empirically for your specific cell type and experimental conditions. A good starting point is to use a concentration at or near the IC50 for Syk in a cellular context, which has been reported to be around 460 nM for inhibiting FcεRI-mediated serotonin release in RBL-2H3 cells.[1] However, always perform a dose-response curve to determine the optimal concentration for your system.
Q5: How can I confirm that the observed effects in my experiment are due to Syk inhibition and not off-target effects?
A5: The gold standard for confirming on-target effects is to use multiple, independent methods. This can include:
-
Using a structurally different Syk inhibitor: This helps to rule out off-target effects that are specific to the chemical scaffold of this compound.
-
Genetic approaches: Using siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out Syk should phenocopy the effects of the inhibitor.
-
Rescue experiments: Overexpressing a form of Syk that is resistant to the inhibitor should reverse the observed phenotype.
Q6: Can off-target effects of this compound lead to unexpected activation of signaling pathways?
A6: Yes, this is a phenomenon known as paradoxical pathway activation. Inhibition of one kinase can sometimes lead to the activation of other pathways through complex feedback loops and cross-talk between signaling networks. If you observe an unexpected increase in the phosphorylation of a protein, it is important to investigate whether this could be an indirect consequence of on-target Syk inhibition or a direct effect on an off-target kinase.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the known in vitro inhibitory potency of this compound against its primary target, Syk, and several known off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Syk |
| Syk | 41 | 1 |
| PKCε | 5,100 | ~124 |
| PKCβII | 11,000 | ~268 |
| ZAP-70 | 11,200 | ~273 |
| Btk | 15,500 | ~378 |
| Itk | 22,600 | ~551 |
Data compiled from publicly available sources.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot and validate the on-target and off-target effects of this compound.
Protocol 1: Kinase Profiling Using a Commercial Service
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology, Carna Biosciences). Select a panel that covers a significant portion of the human kinome (e.g., >400 kinases).
-
Assay Format: The CRO will typically use a binding assay (e.g., KINOMEscan) or an enzymatic assay to determine the percent inhibition at a fixed concentration (e.g., 1 µM) or to determine the dissociation constant (Kd) or IC50 value for a range of concentrations.
-
Data Analysis: The service provider will supply a report detailing the interaction of this compound with each kinase in the panel. Analyze the data to identify any kinases that are significantly inhibited at concentrations relevant to your experiments.
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of Syk and potential off-target signaling pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Starve cells in serum-free media for 4-6 hours if necessary to reduce basal signaling.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with an appropriate agonist to activate the Syk pathway (e.g., anti-IgM for B cells, pervanadate for a general tyrosine phosphorylation stimulus).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-Syk (e.g., p-Syk Y525/526)
-
Total Syk
-
Phospho-PKC substrates
-
Phospho-ZAP-70 substrates
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Syk Inhibitor II Concentration for Cell Viability
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Syk Inhibitor II?
A1: this compound is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] By binding to the ATP-binding site of Syk, it prevents the phosphorylation and subsequent activation of the kinase. This inhibition disrupts downstream signaling pathways, such as the B-cell receptor (BCR) and Fc receptor (FcR) pathways, which are crucial for various cellular responses including proliferation, differentiation, and cytokine production.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration range for this compound in cell culture experiments is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in DMSO.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. When diluting into your final medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: How can I assess the effect of this compound on cell viability?
A4: A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Other methods include trypan blue exclusion assay, and assays that measure ATP levels or lactate dehydrogenase (LDH) release.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is highly selective for Syk, at higher concentrations it may inhibit other kinases to a lesser extent, such as PKCε, PKCβII, ZAP-70, Btk, and Itk.[1][2] It is crucial to use the lowest effective concentration to minimize potential off-target effects.[5][6][7] Comparing the effects of this compound with other Syk inhibitors with different off-target profiles or using genetic approaches like siRNA can help confirm that the observed phenotype is due to Syk inhibition.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low inhibitor concentrations. | 1. Cell line is highly sensitive to Syk inhibition. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a finer titration of the inhibitor at lower concentrations (e.g., nanomolar range). 2. Test a different Syk inhibitor with a distinct selectivity profile. Confirm Syk dependence using siRNA. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a solvent-only control. |
| No observable effect on the target pathway. | 1. Inhibitor concentration is too low. 2. Poor inhibitor stability or solubility in the culture medium. 3. Cell line does not rely on the Syk pathway for the measured outcome. | 1. Increase the inhibitor concentration in a stepwise manner. 2. Prepare fresh dilutions of the inhibitor for each experiment. Ensure the inhibitor is fully dissolved in the medium before adding to the cells. 3. Confirm Syk expression and activity in your cell line by Western blot for total and phosphorylated Syk. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration. 3. Variation in incubation time. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare a fresh serial dilution of the inhibitor from a reliable stock solution for each experiment. 3. Maintain a consistent incubation time with the inhibitor across all experiments. |
| Precipitation of the inhibitor in the culture medium. | 1. Poor solubility of the inhibitor at the working concentration. 2. Interaction with components in the serum or medium. | 1. Prepare the final dilution in pre-warmed medium and vortex thoroughly. Consider using a lower concentration or a different solvent if solubility issues persist. 2. Test the inhibitor's solubility in serum-free medium. If the issue persists, a different inhibitor may be necessary. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a specific cell line using the MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a 2-fold serial dilution from 10 µM down to 0.078 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other Syk inhibitors on various cell lines.
Table 1: IC50 Values of this compound in Different Assays
| Assay | Cell Line/System | IC50 | Reference |
| Syk Kinase Assay | Purified Syk enzyme | 41 nM | [1][2] |
| 5-HT Release | RBL cells | 460 nM | [1][2] |
Table 2: Comparative IC50 Values of Various Syk Inhibitors on Cell Viability
| Inhibitor | Cell Line | Assay Duration | IC50 | Reference |
| This compound | Palo Alto (P. falciparum) | 48 hours | ~1.72 µM | [9] |
| R406 | SU-DHL-1 (T-cell lymphoma) | 72 hours | ~1 µM | [6] |
| R406 | SR-786 (T-cell lymphoma) | 72 hours | ~1 µM | [6] |
| BAY 61-3606 | SH-SY5Y (Neuroblastoma) | 48 hours | ~0.1-0.6 µM | [6] |
| PRT062607 | SH-SY5Y (Neuroblastoma) | 48 hours | ~1 µM | [6] |
| GS-9973 | SH-SY5Y (Neuroblastoma) | 48 hours | ~1 µM | [6] |
Visualizations
Syk Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. researchgate.net [researchgate.net]
how to minimize Syk Inhibitor II toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Syk Inhibitor II in cell culture, with a primary focus on minimizing cytotoxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, pyrimidine-carboxamide compound that functions as a selective and reversible ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] By binding to the ATP-binding site of Syk, it blocks the phosphorylation and subsequent activation of the kinase.[2] This disrupts downstream signaling pathways that are crucial for various cellular responses, including immune cell activation.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For long-term storage (months), the stock solution in DMSO should be kept at -80°C. For short-term storage (weeks), -20°C is sufficient. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. For inhibiting cellular processes mediated by Syk, such as 5-HT release in RBL-2H3 cells, an IC50 of 460 nM has been reported.[1][2] However, for assessing general cytotoxicity, a dose-response experiment is crucial. A starting point for such an experiment could range from low nanomolar to low micromolar concentrations.
Q4: Can the solvent (DMSO) cause toxicity in my cell culture?
A4: Yes, DMSO can be toxic to cells, especially at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines, particularly primary cells, may show signs of toxicity at concentrations as low as 0.1%. It is always recommended to include a vehicle control (culture medium with the same final concentration of DMSO as the inhibitor-treated wells) in your experiments to account for any solvent-induced effects.
Q5: How can I differentiate between on-target Syk inhibition and off-target cytotoxic effects?
A5: This is a critical aspect of working with any kinase inhibitor. Here are a few strategies:
-
Use a kinase-dead control: If available, a structurally similar but inactive version of the inhibitor can help distinguish between on-target and off-target effects.
-
Rescue experiments: Attempting to rescue the phenotype by overexpressing a constitutively active form of a downstream effector of Syk can indicate on-target activity.
-
Use another Syk inhibitor with a different chemical scaffold: Observing the same biological effect with a structurally different Syk inhibitor strengthens the evidence for an on-target mechanism.
-
Dose-response analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's IC50 for Syk, while off-target effects often require higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell death at low inhibitor concentrations | 1. High sensitivity of the cell line to Syk inhibition. 2. Solvent (DMSO) toxicity. 3. Error in inhibitor concentration calculation or dilution. | 1. Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the precise cytotoxic IC50 for your specific cell line. 2. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1% v/v). Always include a vehicle control. 3. Double-check all calculations and ensure proper mixing of the stock solution before dilution. |
| Inhibitor precipitates in the culture medium | 1. The concentration of the inhibitor exceeds its solubility in the aqueous medium. 2. Interaction with components in the serum or medium. | 1. Prepare a fresh dilution of the inhibitor from the stock solution. Ensure the final concentration does not exceed its solubility limit. 2. Briefly warm the medium to 37°C and gently mix to aid dissolution. 3. Consider reducing the serum concentration during the treatment period if it is suspected to cause precipitation, but be mindful of the potential impact on cell health. |
| Inconsistent or not reproducible results | 1. Variability in cell seeding density. 2. Inconsistent inhibitor incubation times. 3. Degradation of the inhibitor stock solution. 4. Cell line heterogeneity or passage number. | 1. Ensure a uniform and optimal cell seeding density across all wells and experiments. 2. Standardize the duration of inhibitor treatment. 3. Use freshly prepared dilutions from a properly stored and aliquoted stock solution. Avoid repeated freeze-thaw cycles. 4. Use cells within a consistent and low passage number range. |
| No observable effect of the inhibitor, even at high concentrations | 1. The biological process under investigation is not Syk-dependent in your cell model. 2. Inactive inhibitor. 3. The cell line is resistant to the inhibitor. | 1. Confirm Syk expression and activity in your cell line using techniques like Western blotting or an in vitro kinase assay. 2. Verify the activity of the inhibitor on a known Syk-dependent positive control cell line or in a cell-free kinase assay. 3. Consider the possibility of intrinsic or acquired resistance mechanisms in your cell line. |
Quantitative Data Summary
Table 1: Inhibitory Activity and Selectivity of this compound
| Target Kinase | IC50 | Reference(s) |
| Syk | 41 nM | [1][2] |
| PKCε | 5.1 µM | [1][2] |
| PKCβII | 11 µM | [1][2] |
| ZAP-70 | 11.2 µM | [1][2] |
| Btk | 15.5 µM | [1][2] |
| Itk | 22.6 µM | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | IC50 / Concentration | Reference(s) |
| RBL-2H3 | 5-HT Release | Inhibition | 460 nM | [1][2] |
| P. falciparum infected erythrocytes | Band 3 Phosphorylation | Inhibition | 1.72 µM | [3] |
| Neuroblastoma (SH-SY5Y) | Cell Viability | Reduction | Significant effect at 0.1-1 µM | [4] |
| Neuroblastoma (SK-N-BE(2), Syk-negative) | Cell Viability | Reduction (off-target) | Significant effect at >1 µM | [4] |
Note: IC50 values for cytotoxicity are not widely published for this compound across a broad range of cancer cell lines. It is crucial to experimentally determine the cytotoxic IC50 in the specific cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[6]
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Visualizations
Caption: Simplified Syk Signaling Pathway.
Caption: Experimental Workflow for Minimizing Toxicity.
Caption: Troubleshooting Decision Tree for Cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Syk Inhibitor II stability at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Syk Inhibitor II.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What are the recommended storage conditions for this compound dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: Can I store this compound at room temperature?
A3: While some suppliers ship this compound at ambient temperature, suggesting some short-term stability, there is no quantitative data available on its long-term stability at room temperature.[1][3] It is strongly recommended to follow the specified storage conditions to ensure the compound's integrity and activity. Prolonged storage at room temperature may lead to degradation.
Q4: What solvents can I use to dissolve this compound?
A4: this compound is soluble in DMSO.[1][3][4] For cell-based assays, the final concentration of DMSO should generally be kept low (e.g., <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected activity in my assay. | 1. Improper storage leading to degradation of the inhibitor. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect final concentration. | 1. Verify that the inhibitor has been stored according to the recommendations (-20°C or -80°C for solutions). If the inhibitor was left at room temperature for an extended period, its potency may be compromised. Consider using a fresh vial. 2. Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 3. Double-check all calculations for dilution and ensure the final concentration in your experiment is accurate. |
| Precipitate observed in the stock solution after thawing. | The solubility limit might have been exceeded, or the solvent may have absorbed moisture. | 1. Gently warm the vial and vortex to try and redissolve the precipitate. Sonication can also aid in dissolution. 2. Ensure that anhydrous grade DMSO is used, as hygroscopic DMSO can impact solubility.[1] 3. If the precipitate does not dissolve, centrifuge the vial and use the supernatant, but be aware that the actual concentration may be lower than calculated. It is best to prepare a fresh stock solution. |
| Variability between experiments. | Inconsistent handling or storage of the inhibitor. | 1. Standardize the protocol for preparing and storing the inhibitor solution. 2. Ensure all users are aware of the correct handling procedures. 3. If possible, perform a quality control check on a new batch of inhibitor to establish its potency in your specific assay. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in downstream experiments.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the inhibitor name, concentration, and date of preparation.
-
Store the aliquots at -80°C or -20°C as recommended.
-
Visualizations
Caption: Syk Signaling Pathway and the point of intervention for this compound.
Caption: Recommended workflow for handling this compound in experiments.
References
preventing precipitation of Syk Inhibitor II in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Syk Inhibitor II in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many small molecule inhibitors, is hydrophobic. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions such as cell culture media or PBS.[1][2][3] When a concentrated DMSO stock solution is diluted into the aqueous medium, the inhibitor can crash out of solution, forming a precipitate. This is a common issue known as the "hydrophobic effect".[4]
Q2: What is the best solvent to dissolve this compound?
A2: The recommended solvent for preparing a stock solution of this compound for cell culture experiments is high-purity, anhydrous DMSO.[5][6][7] It is important to use a fresh stock of DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[6][7]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% with minimal cytotoxic effects.[8] However, for sensitive or primary cell lines, it is best to keep the final DMSO concentration at or below 0.1%.[6][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[6][8]
Q4: How should I prepare and store my this compound stock solution?
A4: Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO. To aid dissolution, you can use an ultrasonic bath.[1][5][7] Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for at least six months.[7][9] For short-term storage (up to one month), -20°C is acceptable.[7]
Solubility and Storage Data
For optimal experimental results, it is critical to work within the solubility limits of this compound and adhere to proper storage conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 11 - 15 mg/mL | 26.62 - 44.08 mM | Sonication is recommended to aid dissolution.[5][10] Use newly opened, hygroscopic DMSO for best results.[7] |
| DMF | 25 mg/mL | 73.46 mM | --- |
| PBS (pH 7.2) | 10 mg/mL | 24.2 mM | Sonication is recommended.[5] Note: This is solubility in buffer, not complex media where precipitation is more likely. |
| Ethanol | 0.3 mg/mL | 0.73 mM | Sonication is recommended.[5] |
Molecular Weight of this compound: 340.30 g/mol [7][9]
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | 3 years |
| Stock Solution | DMSO | -80°C | 6 months[7][9] |
| Stock Solution | DMSO | -20°C | 1 month[7] |
| Working Solution | Cell Culture Media | Use immediately | N/A |
Experimental Protocols & Troubleshooting
Protocol: Preparing a Precipitate-Free Working Solution of this compound
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture medium, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium
-
Vortexer and Sonicator
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, add 293.9 µL of DMSO to 1 mg of powder (MW: 340.3).[11]
-
Vortex thoroughly. If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes.[1][12]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
For high final concentrations in media, direct dilution can cause precipitation. To avoid this, first make an intermediate dilution of your stock solution in pure DMSO.[6]
-
For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock 1:10 in DMSO to create a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of your stock (or intermediate) solution needed. Ensure the final DMSO concentration will be below 0.5% (preferably ≤0.1%).
-
Add the required volume of the DMSO stock solution drop-wise into the pre-warmed medium while gently vortexing or swirling the tube.[1] Do not add the medium to the DMSO stock.
-
Once added, mix the solution immediately and thoroughly by gentle inversion or pipetting.
-
Let the working solution stand for a few minutes and then visually inspect for any signs of precipitation. For a more sensitive check, place a drop on a slide and view under a microscope.[1]
-
If a fine precipitate is still observed, you may sonicate the final working solution briefly.[1]
-
Use the freshly prepared working solution immediately in your cell culture experiments.
-
Visual Guides
Syk Signaling Pathway Overview
Syk (Spleen Tyrosine Kinase) is a non-receptor tyrosine kinase crucial for signaling downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptors. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of Syk and subsequent downstream signaling events that mediate inflammation and cell activation.[5][10]
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Workflow for Preparing this compound Working Solution
Following a structured workflow is key to preventing precipitation. This diagram outlines the recommended steps from reconstituting the powder to preparing the final working solution for your experiment.
Caption: Recommended workflow for dissolving and diluting this compound.
Troubleshooting Flowchart for Precipitation Issues
If you observe a precipitate in your media after adding this compound, use this flowchart to diagnose and resolve the potential cause.
Caption: A logical flowchart to troubleshoot precipitation of this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetein.com [lifetein.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
non-specific binding of Syk Inhibitor II in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Syk Inhibitor II in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, pyrimidine-carboxamide compound that acts as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the Syk kinase domain, preventing the phosphorylation of its substrates and subsequent downstream signaling.[1][4][5]
Q2: What are the known IC50 values for this compound against Syk and other kinases?
This compound exhibits high selectivity for Syk. The half-maximal inhibitory concentration (IC50) for Syk is 41 nM.[1][3][4] Its potency against other kinases is significantly lower, indicating a favorable selectivity profile.[1][4]
Q3: In what types of assays has this compound been utilized?
This compound has been employed in a variety of in vitro and cellular assays to probe the function of Syk in different biological contexts. These include:
-
Biochemical Kinase Assays: To determine the direct inhibitory activity against purified Syk enzyme.[6][7][8]
-
Cellular Assays:
-
Inhibition of serotonin (5-HT) release from rat basophilic leukemia (RBL) cells (IC50 = 460 nM).[1][4][9]
-
Inhibition of FcεRI-mediated signaling in mast cells.[1][10]
-
Suppression of B-cell receptor (BCR) signaling.[5]
-
Reduction of band 3 tyrosine phosphorylation in erythrocytes.[9][11][12][13]
-
Inhibition of passive cutaneous anaphylaxis in mice.[1]
-
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective, like most kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations.[14] It is crucial to perform appropriate control experiments to validate that the observed phenotype is a direct result of Syk inhibition. Known less potent off-target kinases include PKCε, PKCβII, ZAP-70, Btk, and Itk.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in various assays.
Issue 1: High background signal or lack of dose-dependent inhibition in a biochemical kinase assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the inhibitor solution for any precipitate. Determine the solubility of this compound in your assay buffer. If necessary, prepare a fresh stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the assay is low and consistent across all conditions. |
| ATP Concentration | As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the ATP concentration in your assay. Ensure the ATP concentration is at or below the Km for Syk to obtain an accurate potency measurement. |
| Enzyme Quality/Activity | Verify the activity of your recombinant Syk enzyme using a known potent Syk inhibitor as a positive control. Ensure proper storage and handling of the enzyme to maintain its activity. |
| Non-Specific Binding to Assay Plates | Include a no-enzyme control to assess the level of background signal. Consider using low-binding assay plates. |
Issue 2: Inconsistent or unexpected results in a cellular assay.
| Possible Cause | Troubleshooting Step |
| Cell Permeability and Efflux | Although described as cell-permeable, the actual intracellular concentration can vary between cell types.[1] Perform a time-course experiment to determine the optimal pre-incubation time. Consider using cell lines with known differences in drug transporter expression. |
| Off-Target Effects | To confirm that the observed effect is due to Syk inhibition, use a structurally unrelated Syk inhibitor as an orthogonal control.[15] Additionally, perform a rescue experiment by overexpressing a drug-resistant mutant of Syk, if available. Western blotting for downstream Syk signaling markers (e.g., phospho-BLNK, phospho-SLP-76) can also confirm on-target activity.[16] |
| Cell Health and Viability | High concentrations of the inhibitor or prolonged incubation times may lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure the observed effects are not due to cell death. |
| Compensation by Other Kinases | In some cellular contexts, other kinases might compensate for the loss of Syk activity.[17] Analyze the broader signaling network using phosphoproteomics or a panel of phospho-specific antibodies to identify potential compensatory mechanisms. |
Issue 3: Difficulty validating the specificity of this compound.
| Possible Cause | Troubleshooting Step |
| Lack of Appropriate Controls | Include multiple negative and positive controls. For cellular assays, use a vehicle control (e.g., DMSO), an inactive enantiomer if available, and a known activator of the Syk pathway. For biochemical assays, include a no-inhibitor control and a positive control inhibitor.[18] |
| Reliance on a Single Assay | Do not rely on a single experimental readout. Validate your findings using multiple, independent assays. For example, complement a cell proliferation assay with a direct measure of Syk activity, such as a cellular phosphorylation assay or a target engagement assay like NanoBRET™.[19] |
| Cross-reactivity with Other Cellular Components | Consider performing chemical proteomics experiments, such as drug affinity chromatography followed by mass spectrometry, to identify potential off-target binding proteins in your specific cell model.[20] |
Quantitative Data Summary
Table 1: IC50 Values of this compound against various kinases.
| Kinase | IC50 |
| Syk | 41 nM [1][3][4] |
| PKCε | 5.1 µM[1][4] |
| PKCβII | 11 µM[1][4] |
| ZAP-70 | 11.2 µM[1][4] |
| Btk | 15.5 µM[1][4] |
| Itk | 22.6 µM[1][4] |
Key Experimental Protocols
Protocol 1: In Vitro Syk Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assay kits.[7]
-
Reagent Preparation:
-
Prepare a 2X Syk enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP solution in kinase assay buffer.
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 10 µL of the 2X Syk enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a kinase detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for Inhibition of B-cell Receptor (BCR) Signaling
This protocol outlines a general method to assess the effect of this compound on BCR-induced phosphorylation events.
-
Cell Culture and Treatment:
-
Culture B-lymphoma cells (e.g., Ramos) in appropriate media.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the B-cells with an anti-IgM antibody for 5-10 minutes to induce BCR signaling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Syk, total Syk, phospho-downstream targets (e.g., phospho-PLCγ2), and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels and the loading control.
-
Compare the levels of phosphorylation in inhibitor-treated samples to the stimulated vehicle control.
-
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 6. Syk Kinase Enzyme Activity Assay Kit [emea.discoverx.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of Syk Inhibitor II
Welcome to the technical support center for Syk Inhibitor II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vivo efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable, pyrimidine-carboxamide compound that functions as a potent, selective, and ATP-competitive inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] By binding to the ATP-binding site of Syk, it blocks its kinase activity, thereby inhibiting downstream signaling pathways.[1][2][3] Syk is a non-receptor tyrosine kinase crucial for signal transduction in various immune cells, including B cells, mast cells, and macrophages.[4][5][6] Its inhibition can modulate immune responses, making it a valuable tool for studying and potentially treating inflammatory and autoimmune diseases, as well as certain cancers.[4][7][8][9]
Q2: I am observing poor efficacy of this compound in my in vivo model. What are the potential causes?
Several factors can contribute to lower-than-expected in vivo efficacy. These can be broadly categorized as issues with the compound's formulation and delivery, or biological factors within the animal model.
-
Formulation and Bioavailability: this compound has limited aqueous solubility.[2] An improper formulation can lead to poor absorption and low bioavailability, meaning insufficient concentration of the inhibitor reaches the target tissue.
-
Dose and Schedule: The dosage and frequency of administration may not be optimal for your specific model. The reported effective dose of 13.2 mg/kg (ID50) was for a subcutaneous passive cutaneous anaphylaxis model in mice and may require adjustment for other disease models or routes of administration.[1][2][3][7]
-
Target Engagement: It is crucial to confirm that the inhibitor is reaching its target (Syk) in the tissue of interest and inhibiting its activity. Lack of target engagement can result from poor pharmacokinetics or rapid metabolism.
-
Off-Target Effects: While described as selective, this compound can inhibit other kinases at higher concentrations.[1][2][3] These off-target effects could potentially counteract the desired therapeutic effect or cause toxicity.
-
Animal Model Specifics: The pathophysiology of your specific animal model may involve pathways that are redundant or less dependent on Syk signaling, or there could be species-specific differences in metabolism.
Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?
Due to its hydrophobic nature, a suitable vehicle is necessary for in vivo administration. A commonly used formulation for kinase inhibitors with poor water solubility involves a mixture of solvents.
Recommended Vehicle Formulation:
A suggested formulation strategy involves a multi-component solvent system:[1]
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline or PBS to reach the final desired concentration.
A typical final composition might be: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS .[1] It is essential to perform a small-scale formulation test to ensure the inhibitor remains in solution at the desired final concentration. For pyrimidine-carboxamide derivatives, prodrug strategies have also been explored to enhance oral bioavailability.[10][11]
Troubleshooting Guides
Problem: Suboptimal Therapeutic Effect
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Bioavailability | Optimize the formulation and administration route. | Prepare the inhibitor using the recommended vehicle (e.g., DMSO/PEG300/Tween 80/Saline).[1] Consider alternative administration routes if subcutaneous injection is not effective. For oral administration, strategies to improve the bioavailability of similar compounds include the use of prodrugs.[10][11] |
| Insufficient Target Engagement | Assess Syk phosphorylation in the target tissue. | Isolate tissues or cells from treated and control animals at various time points after dosing. Prepare protein lysates and perform a Western blot using an antibody specific for phosphorylated Syk (e.g., p-Syk Y525/526).[12][13][14] A decrease in the p-Syk/total Syk ratio in the treated group compared to the vehicle control indicates target engagement. |
| Inadequate Dosing | Perform a dose-response study. | Administer a range of doses of this compound to different groups of animals. Monitor the therapeutic outcome and assess target engagement at each dose to determine the optimal dose for your model. |
| Rapid Metabolism/Clearance | Conduct a preliminary pharmacokinetic (PK) study. | Administer a single dose of this compound and collect blood samples at multiple time points. Analyze plasma concentrations of the inhibitor to determine key PK parameters like Cmax, Tmax, and half-life. This will inform the optimal dosing frequency. While specific PK data for this compound is not readily available, other small molecule kinase inhibitors often have a half-life that necessitates twice-daily dosing to maintain therapeutic concentrations.[15][16][17] |
Problem: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Kinase Inhibition | Evaluate the inhibitor's selectivity profile and consider reducing the dose. | This compound is known to have off-target activity against kinases such as PKCε, PKCβ2, ZAP-70, Btk, and Itk at higher concentrations.[1][2][3] If toxicity is observed, reduce the dose and confirm that target engagement is still achieved at the lower, non-toxic dose. |
| Vehicle Toxicity | Run a vehicle-only control group. | Administer the formulation vehicle without the inhibitor to a control group of animals and monitor for any adverse effects. This will help differentiate between toxicity caused by the inhibitor and the vehicle itself. |
| Inherent Compound Toxicity | Perform a formal toxicology study. | In a separate cohort of animals, administer escalating doses of the inhibitor and monitor for signs of toxicity, including changes in body weight, behavior, and complete blood counts. While a detailed toxicity profile for this compound is not published, other Syk inhibitors have been associated with side effects such as diarrhea and neutropenia at high doses.[18] |
Quantitative Data Summary
| Parameter | This compound | Other Syk Inhibitors (for comparison) | Reference |
| IC50 (Syk) | 41 nM | R406: 41 nM; BI 1002494: 0.8 nM | [1][2][3][15] |
| In Vivo Efficacy (Mouse) | ID50: 13.2 mg/kg (s.c.) in a passive cutaneous anaphylaxis model | Entospletinib: Effective in mouse arthritis models; BAY 61-3606: Effective in glioma models | [1][2][3][7][8][19] |
| Off-Target IC50 | PKCε: 5.1 µM; PKCβ2: 11 µM; ZAP-70: 11.2 µM; Btk: 15.5 µM; Itk: 22.6 µM | Fostamatinib (R406) has known off-target effects on other kinases. | [1][2][3][18] |
| Oral Bioavailability (Mouse) | Not reported | BI 1002494: 58% | [15] |
| Plasma Half-life (Mouse) | Not reported | BI 1002494: 0.4 hours (i.v.) | [15] |
Key Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
Objective: To prepare a clear, injectable solution of this compound for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, light-protected tubes
Procedure:
-
Calculate the required amount of this compound for your desired final concentration and volume.
-
In a sterile tube, dissolve the this compound powder in the required volume of DMSO to make a concentrated stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Add PEG300 to the DMSO stock solution. The volume of PEG300 should be six times the volume of DMSO (for a 5% DMSO, 30% PEG300 final concentration). Mix thoroughly until the solution is homogeneous.
-
Add Tween 80 to the solution. The volume of Tween 80 should be equal to the volume of DMSO (for a 5% Tween 80 final concentration). Mix until the solution is clear.
-
Slowly add sterile saline or PBS to the mixture to reach the final desired volume. Mix gently to avoid precipitation.
-
Protect the final formulation from light and use it shortly after preparation. A fresh preparation for each experiment is recommended.
Protocol 2: Assessment of In Vivo Target Engagement by Western Blot
Objective: To determine if this compound is inhibiting Syk phosphorylation in the target tissue.
Materials:
-
Tissues from treated and vehicle control animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-p-Syk (e.g., Tyr525/526), anti-total Syk, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Harvest tissues of interest from animals at a relevant time point after the final dose of this compound or vehicle.
-
Immediately homogenize the tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against p-Syk overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Syk and a loading control (e.g., β-actin) to normalize the p-Syk signal.
-
Quantify the band intensities to determine the ratio of p-Syk to total Syk. A significant decrease in this ratio in the treated group compared to the control group indicates successful target engagement.[12][14][20]
Visualizations
Caption: Syk Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SYK inhibition blocks proliferation and migration of glioma cells and modifies the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of Syk activation loop tyrosines is essential for Syk function. An in vivo study using a specific anti-Syk activation loop phosphotyrosine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pardon Our Interruption [opnme.com]
- 16. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
dealing with lot-to-lot variability of Syk Inhibitor II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syk Inhibitor II. The information is designed to address common issues and ensure the consistent and effective use of this inhibitor in your experiments.
I. Troubleshooting Guide
This guide addresses specific problems you might encounter when using this compound, particularly concerning inconsistent results that may arise from lot-to-lot variability or other experimental factors.
Problem: Observed Inhibitory Effect is Weaker Than Expected or Absent
If a new lot of this compound does not produce the expected level of inhibition, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Compound Quality/Activity | The activity of a new lot may differ. It is crucial to qualify each new batch. |
| Inaccurate Stock Concentration | The solid compound may be difficult to weigh accurately, or there may have been errors in dilution. |
| Compound Degradation | Improper storage of the solid compound or stock solutions can lead to degradation. |
| Incomplete Dissolution | The inhibitor may not be fully dissolved in the stock solution, leading to a lower effective concentration. |
| Suboptimal Assay Conditions | The conditions of your cellular assay may not be optimal for observing Syk inhibition. |
Detailed Troubleshooting Workflow
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, selective, and ATP-competitive inhibitor of Spleen tyrosine kinase (Syk).[1] It functions by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation.[1] This blockade disrupts downstream signaling pathways.
2. What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
3. How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents. The choice of solvent may depend on your experimental system.
| Solvent | Solubility |
| DMSO | ~11-15 mg/mL[3][4] |
| DMF | ~25 mg/mL[4] |
| Ethanol | ~0.3 mg/mL (sonication recommended)[3] |
| PBS (pH 7.2) | ~10 mg/mL (sonication recommended)[3] |
For cell-based assays, DMSO is commonly used. It is recommended to use freshly opened, anhydrous DMSO to prepare the stock solution.[2] Note that for cellular experiments, the final concentration of DMSO should generally not exceed 0.1%.[3] If you encounter solubility issues, sonication can aid in dissolution.[3]
4. How can I validate the activity of a new lot of this compound?
It is highly recommended to qualify each new lot of the inhibitor to ensure experimental consistency. A cellular validation assay is often the most informative approach. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general workflow is as follows:
5. What are the known off-target effects of this compound?
This compound is highly selective for Syk. However, at higher concentrations, it can inhibit other kinases. It is important to use the lowest effective concentration to minimize off-target effects.
| Kinase | IC50 |
| Syk | 41 nM [1][2] |
| PKCε | 5.1 µM[1][2] |
| PKCβII | 11 µM[1] |
| ZAP-70 | 11.2 µM[1][2] |
| Btk | 15.5 µM[1][2] |
| Itk | 22.6 µM[1][2] |
6. What is the Syk signaling pathway?
Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells. It is activated by immunoreceptors that have Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor engagement, ITAMs are phosphorylated, creating docking sites for the SH2 domains of Syk. This leads to Syk activation and autophosphorylation, initiating downstream signaling cascades that are involved in cellular responses like proliferation, differentiation, and phagocytosis.
III. Experimental Protocols
Protocol 1: Cellular Validation of this compound Activity by Western Blot
This protocol describes how to assess the potency of a new lot of this compound by measuring its ability to inhibit the phosphorylation of Syk at Tyr525/526 in a cellular context. Ramos cells, a human B-lymphoma cell line, are a suitable model as they express Syk and its phosphorylation can be induced by anti-IgM treatment.
Materials:
-
Ramos cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Anti-human IgM antibody
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA protein assay kit
-
Primary antibodies: Rabbit anti-phospho-Syk (Tyr525/526) and Rabbit anti-Syk (total)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
BSA
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 supplemented with 10% FBS.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Pre-incubate cells with the different concentrations of this compound for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells by adding anti-human IgM to a final concentration of 10 µg/mL for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Syk (Tyr525/526) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Syk as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Syk and total Syk.
-
Normalize the phospho-Syk signal to the total Syk signal for each sample.
-
Plot the normalized phospho-Syk signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Compare the IC50 of the new lot to that of previous lots or the value reported in the literature.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell line expressing Syk
-
This compound
-
PBS
-
Protease inhibitor cocktail
-
Equipment for heating samples to a precise temperature range (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Western blotting reagents as described in Protocol 1
Procedure:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat one set of cells with this compound at a concentration known to be effective (e.g., 10x the cellular IC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) in PBS containing protease inhibitors.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Syk in each sample by Western blot, as described in Protocol 1, using an antibody against total Syk.
-
-
Data Interpretation:
-
Plot the amount of soluble Syk as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples, indicating that the inhibitor stabilized Syk against thermal denaturation.
-
References
Syk Inhibitor II degradation products and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Syk Inhibitor II in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
Proper storage is critical to maintaining the stability and activity of this compound. Below are the recommended storage conditions based on supplier datasheets.
Q2: My experimental results are inconsistent or unexpected. Could this compound degradation be a factor?
Yes, inconsistent or unexpected results, such as a loss of expected biological effect or the appearance of off-target activities, could be due to the degradation of this compound. It is crucial to ensure the inhibitor's integrity throughout your experiment.
Q3: What are the potential consequences of using degraded this compound?
Using a degraded sample of this compound can lead to several experimental issues:
-
Loss of Potency: Degradation products may have reduced or no affinity for the Syk kinase, leading to a weaker than expected biological response.
-
Altered Selectivity: Degradants might inhibit other kinases or proteins, causing off-target effects that can complicate data interpretation.
-
Toxicity: Degradation products could be toxic to cells, leading to misleading results in cellular assays.
-
Irreproducible Results: The extent of degradation can vary between aliquots and over time, leading to poor reproducibility of your experimental findings.
Troubleshooting Guide
Issue: Reduced or No Inhibition of Syk Activity
If you observe a weaker than expected or complete loss of Syk inhibition in your assay, consider the following troubleshooting steps.
Potential Cause 1: Degradation of this compound Stock Solution
-
Troubleshooting Step: Prepare a fresh stock solution of this compound from a new vial of powder. Compare the activity of the fresh stock to your existing stock in a parallel experiment.
-
Best Practice: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles.
Potential Cause 2: Instability in Assay Buffer
-
Troubleshooting Step: Assess the stability of this compound in your specific assay buffer. This can be done by pre-incubating the inhibitor in the buffer for the duration of your experiment and then testing its activity.
-
Best Practice: Whenever possible, add the inhibitor to the assay medium immediately before starting the experiment.
Issue: Unexpected Off-Target Effects
If you observe biological effects that are not consistent with Syk inhibition, it's possible that degradation products are acting on other cellular targets.
Potential Cause: Formation of Active Degradants
-
Troubleshooting Step: Verify the purity of your this compound sample using an analytical technique like High-Performance Liquid Chromatography (HPLC). The presence of additional peaks may indicate degradation.
-
Best Practice: If degradation is suspected, a fresh, validated sample of the inhibitor should be used to confirm the on-target effect.
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| Syk | 41 |
| PKCε | 5,100 |
| PKCβII | 11,000 |
| ZAP-70 | 11,200 |
| Btk | 15,500 |
| Itk | 22,600 |
Table 2: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | ≥ 4 years | Protect from light. The compound is hygroscopic. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for shorter-term storage. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer or solvent over time.
1. Materials:
- This compound
- HPLC-grade solvent for stock solution (e.g., DMSO)
- Experimental buffer (e.g., PBS, cell culture medium)
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
- Dilute the stock solution to the final experimental concentration in the buffer to be tested.
- Immediately inject a sample of the freshly prepared solution into the HPLC system to obtain a "time zero" chromatogram.
- Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
- At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC system.
- Monitor the chromatograms for a decrease in the area of the main peak (corresponding to intact this compound) and the appearance of new peaks (corresponding to degradation products).
- Calculate the percentage of remaining this compound at each time point relative to the time zero sample.
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Optimizing Syk Inhibitor II Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Syk Inhibitor II.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density- Pipetting errors- Edge effects in multi-well plates- Inhibitor instability in media | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of plates or fill them with sterile media/PBS.- Prepare fresh inhibitor dilutions for each experiment. |
| No or weak inhibitory effect observed | - Suboptimal inhibitor concentration- Insufficient incubation time- Low cell permeability- Incorrect assay endpoint | - Perform a dose-response experiment to determine the optimal concentration (IC50).- Conduct a time-course experiment to identify the optimal incubation duration.- Verify cell permeability of the inhibitor in your cell type.- Ensure the chosen assay (e.g., phosphorylation of a downstream target) is appropriate to measure Syk activity. |
| Inconsistent results across experiments | - Variation in cell passage number or health- Different lots of inhibitor or reagents- Fluctuation in incubator conditions (CO2, temperature) | - Use cells within a consistent and low passage number range.- Aliquot and store the inhibitor properly; test new lots of reagents before use.- Regularly calibrate and monitor incubator conditions. |
| Unexpected off-target effects | - this compound may inhibit other kinases at higher concentrations.[1][2] | - Use the lowest effective concentration of the inhibitor.- Include appropriate controls, such as a structurally different Syk inhibitor or a known inactive compound.- Confirm findings using a more specific method, like siRNA-mediated Syk knockdown. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: The optimal incubation time is highly dependent on the cell type and the specific biological question. For signaling studies, such as measuring the phosphorylation of Syk or its immediate downstream targets, shorter incubation times of 30 minutes to 4 hours are often sufficient.[3] For functional assays that measure downstream effects like cytokine production or cell proliferation, longer incubation times of 24 to 72 hours are typically required.[3][4] It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q2: How can I determine the optimal incubation time for this compound in my experiment?
A2: A time-course experiment is the best approach. Treat your cells with a fixed, effective concentration of this compound (previously determined by a dose-response experiment) and collect samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours). Analyze the desired endpoint at each time point to identify when the maximal and most stable inhibitory effect is achieved.
Q3: Should I pre-incubate my cells with this compound before adding a stimulant?
A3: Yes, pre-incubation is a common practice. This allows the inhibitor to enter the cells and bind to Syk before the signaling pathway is activated by a stimulant. A typical pre-incubation time is 30 to 60 minutes.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective, ATP-competitive inhibitor of Spleen tyrosine kinase (Syk).[1][2] By binding to the ATP-binding pocket of Syk, it prevents the phosphorylation and activation of the kinase, thereby blocking downstream signaling cascades.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol outlines a general workflow for a time-course experiment to determine the optimal incubation time for this compound in a cell-based assay. The endpoint assay used here as an example is the analysis of Syk phosphorylation by Western blotting.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., anti-IgM for B-cells, lipopolysaccharide (LPS) for macrophages)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Syk, anti-total-Syk, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make fresh dilutions in cell culture medium to the desired final concentration.
-
Time-Course Treatment:
-
Treat the cells with this compound for various durations (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Include a vehicle control (e.g., DMSO) for the longest time point.
-
-
Stimulation (if applicable): For the last 15-30 minutes of each inhibitor incubation period, add the appropriate stimulant to the wells to activate the Syk signaling pathway.
-
Cell Lysis:
-
At the end of each time point, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Syk.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe for total Syk and a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Syk signal to the total Syk and loading control signals. Plot the normalized phospho-Syk levels against the incubation time to determine the optimal duration for Syk inhibition.
Visualizations
Caption: Syk Signaling Pathway and Point of Inhibition.
Caption: Workflow for Optimizing Incubation Time.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule screening identifies Syk kinase inhibition and rutaecarpine as modulators of macrophage training and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with Syk Inhibitor II
Welcome to the technical support center for Syk Inhibitor II (also known as BAY 61-3606). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Syk Inhibator II (BAY 61-3606)?
This compound is a potent and selective, ATP-competitive, and reversible inhibitor of Spleen tyrosine kinase (Syk).[1][2] It binds to the kinase domain of Syk, preventing the phosphorylation of its downstream targets and thereby blocking signal transduction.[3] This inhibition can lead to various cellular effects, including the induction of cell cycle arrest and apoptosis.[4]
Q2: I'm not seeing the expected level of Syk phosphorylation inhibition. What could be the cause?
Several factors could contribute to a lack of expected Syk inhibition:
-
Inhibitor Concentration: Ensure you are using the inhibitor at an effective concentration. The reported Ki and IC50 values for this compound are in the low nanomolar range.[1][2] However, the optimal concentration can vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific system.
-
Inhibitor Integrity: Improper storage or handling can lead to the degradation of the inhibitor. This compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[5] Ensure the inhibitor was dissolved properly, and if using a stock solution in DMSO, be aware that moisture-absorbing DMSO can reduce solubility.[4]
-
Cellular Context: The expression level of Syk in your cell line can influence the observed effect. Cell lines with low or no Syk expression may not show a significant response to the inhibitor.[1][6] It is advisable to confirm Syk expression in your experimental model via western blot or other methods.
-
Assay Timing: The timing of inhibitor treatment and subsequent analysis is crucial. The effect of the inhibitor on Syk phosphorylation can be transient. Consider performing a time-course experiment to identify the optimal time point for observing maximal inhibition.
Q3: My cells are showing a cytotoxic effect, but I'm not sure if it's a specific result of Syk inhibition. How can I verify this?
This is a common and important question, as off-target effects can lead to misinterpretation of results. Here's how to approach this:
-
Syk Knockdown/Knockout: The most definitive way to confirm specificity is to use a genetic approach. Silencing Syk expression using siRNA or shRNA, or using a Syk knockout cell line, should phenocopy the effects of the inhibitor if they are indeed on-target.[6]
-
Rescue Experiment: If possible, overexpressing a constitutively active form of Syk in the presence of the inhibitor could rescue the cells from the observed phenotype, further confirming the on-target effect.[6]
-
Consider Off-Target Effects: Be aware that this compound has known off-target effects. For instance, it has been shown to inhibit CDK9 and affect JNK signaling.[6][8] If your observed phenotype could be related to these pathways, further investigation into these off-targets may be necessary.
Q4: I'm observing Syk-independent effects with the inhibitor. Is this expected?
Yes, Syk-independent effects of BAY 61-3606 have been reported. A notable example is its ability to downregulate the anti-apoptotic protein Mcl-1, which in some breast cancer cells, occurs independently of Syk inhibition and is instead mediated by its inhibitory effect on CDK9.[4][8] This can sensitize cells to apoptosis induced by other agents like TRAIL.[8] When interpreting your data, it's crucial to consider these potential off-target activities.
Q5: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[4] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles. When preparing working solutions, it is best to use fresh DMSO, as moisture absorption can decrease the inhibitor's solubility.[4]
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh stock solutions of the inhibitor. Ensure proper storage conditions are maintained (-20°C or -80°C).[5] |
| Cell Culture Variability | Use cells from the same passage number for all experiments. Ensure consistent cell density at the time of treatment. |
| Inconsistent Treatment Conditions | Standardize incubation times, inhibitor concentrations, and media conditions across all experiments. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) in all experiments at the same concentration used for the inhibitor. |
Problem 2: No effect on cell viability in a Syk-positive cell line.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the IC50 for your specific cell line. Concentrations up to 10 µM have been used in some studies.[1] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Redundant Signaling Pathways | The cells may have compensatory signaling pathways that bypass the need for Syk for survival. Investigate other relevant pathways that might be active in your cell model. |
| Inhibitor Inactivity | Test the inhibitor on a well-characterized Syk-dependent cell line as a positive control to confirm its activity. |
Problem 3: Unexpected increase in phosphorylation of a downstream target.
| Potential Cause | Troubleshooting Step |
| Paradoxical Pathway Activation | Some kinase inhibitors can paradoxically activate certain signaling pathways.[9] This can be due to off-target effects or complex feedback loops. |
| Off-Target Effects | This compound can affect other kinases.[6][8] Review the literature for known off-targets and test their activation status in your system. |
| Feedback Mechanisms | Inhibition of Syk may lead to the activation of a feedback loop that results in the phosphorylation of other proteins. A broader analysis of the signaling network may be required. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound (BAY 61-3606)
| Parameter | Value | Notes |
| Ki (Syk) | 7.5 nM | Potent and selective inhibitor.[3][4] |
| IC50 (Syk) | 10 nM | In vitro kinase assay.[1][2] |
| IC50 (CDK9) | 37 nM | An example of a known off-target.[4] |
| IC50 (5-HT release) | 460 nM | Inhibition of serotonin release from RBL cells.[5] |
Table 2: Selectivity Profile of this compound (BAY 61-3606)
| Kinase | Inhibition | Concentration |
| Lyn | No inhibition | Up to 4.7 µM[4] |
| Fyn | No inhibition | Up to 4.7 µM[4] |
| Src | No inhibition | Up to 4.7 µM[4] |
| Itk | No inhibition | Up to 4.7 µM[4] |
| Btk | No inhibition | Up to 4.7 µM[4] |
Experimental Protocols
Western Blot for Phospho-Syk
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Syk (e.g., p-Syk Y525/526) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Syk and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 48 or 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for a short period to stabilize the luminescent signal, and then measure luminescence.[10]
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to calculate the IC50 value.
Visualizations
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Syk kinase inhibitors | New Drugs and Targets for Asthma and COPD | Books Gateway | Karger Publishers [karger.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oncotarget.com [oncotarget.com]
Technical Support Center: Confirmation of Syk Inhibition in Cells
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the inhibition of Spleen Tyrosine Kinase (Syk) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the most direct way to confirm that my compound is inhibiting Syk kinase activity in cells?
The most direct method is to measure the phosphorylation status of Syk itself. Syk undergoes autophosphorylation upon activation, and a decrease in the phosphorylation of specific tyrosine residues is a primary indicator of successful inhibition.[1][2] The most widely accepted readout is the phosphorylation of tyrosines 525 and 526 (Tyr525/526) in the activation loop, which is essential for Syk's catalytic function.[3][4][5]
Primary Methods:
-
Western Blotting: Allows for the semi-quantitative assessment of phospho-Syk (p-Syk) levels relative to total Syk protein in cell lysates.
-
Phosflow Cytometry: Enables the quantitative measurement of p-Syk on a single-cell basis, which is particularly useful for analyzing heterogeneous cell populations like peripheral blood mononuclear cells (PBMCs).[6][7]
Q2: Which phosphorylation sites on Syk are most important to monitor for inhibition?
While Syk has multiple phosphorylation sites, the following are key for assessing its activation and inhibition status:
| Phosphorylation Site(s) | Location & Function | Significance for Inhibition Studies |
| Tyr525 / Tyr526 | Activation Loop | Primary Indicator. Phosphorylation here is essential for Syk kinase activity. A decrease in this signal is strong evidence of inhibition.[3][4][5] |
| Tyr352 | SH2-Kinase Linker | Involved in the association with PLCγ1. Monitoring this site can provide secondary confirmation of Syk inactivation.[3][5] |
| Tyr348 | SH2-Kinase Linker | An autophosphorylation site that can be monitored as an additional readout for Syk activity.[1] |
| Tyr323 | SH2-Kinase Linker | A negative regulatory site that provides a binding site for Cbl, leading to Syk downregulation. This site is less commonly used to assess inhibitor activity.[3][5] |
Q3: How do I select the right antibody for detecting Syk phosphorylation?
Choosing a well-validated, specific antibody is critical. Look for antibodies that are specific to the phosphorylated form of the tyrosine residue you are interested in and have been validated in the application you are using (e.g., Western Blot, Flow Cytometry).
| Target | Recommended Application(s) | Vendor Example | Specificity Notes |
| p-Syk (Tyr525/526) | Western Blot, Phosflow, IHC | Cell Signaling Technology (#2710, #2711), R&D Systems (MAB6459) | Detects Syk only when phosphorylated at Tyr525/526.[3][4] Some clones may cross-react with phosphorylated ZAP-70.[3] |
| p-Syk (Tyr348) | Phosflow, Western Blot | BD Biosciences (#558479) | Suitable for intracellular staining in Phosflow protocols.[1][8] |
| p-Syk (Tyr352) | Western Blot | Cell Signaling Technology (#2705) | Useful for assessing the disruption of downstream signal transduction.[3][5] |
| Total Syk | Western Blot, Phosflow | Cell Signaling Technology (#2712) | Essential loading control for Western blotting to normalize p-Syk levels. |
This table is for illustrative purposes; always consult vendor datasheets for the most current validation information.
Q4: Beyond Syk autophosphorylation, what are the key downstream readouts to confirm functional inhibition?
Confirming that Syk inhibition leads to a functional consequence is crucial. This involves assessing the phosphorylation of known downstream substrates and effector pathways.[9][10]
Key Downstream Pathways & Readouts:
-
PLCγ Signaling: Syk phosphorylates and activates Phospholipase C gamma (PLCγ). Assessing p-PLCγ1 (Tyr783) or p-PLCγ2 (Tyr759) is a reliable downstream marker.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is often downstream of Syk.[11] A reduction in phosphorylated Akt (Ser473) can indicate Syk inhibition.[12][13]
-
MAPK/ERK Pathway: Syk activation can lead to the phosphorylation of ERK1/2.[12][14] Measuring p-ERK1/2 (Thr202/Tyr204) provides another layer of confirmation.[13]
-
Cellular Responses: In immune cells, functional readouts can include measuring the inhibition of B-cell proliferation, mast cell degranulation (β-hexosaminidase release), or cytokine production.[15][16]
Q5: What are the essential controls for a Syk inhibition experiment?
Proper controls are necessary to ensure that the observed effects are due to specific Syk inhibition.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This is your baseline for activated Syk signaling.
-
Stimulated vs. Unstimulated Control: Compare cells stimulated to activate Syk (e.g., with anti-IgM for B-cells) with unstimulated cells to define the dynamic range of the phosphorylation signal.[4]
-
Positive Control Inhibitor: Use a well-characterized, potent Syk inhibitor (e.g., Fostamatinib, Entospletinib, Piceatannol) alongside your test compound.[17][18]
-
Total Protein Loading Control: For Western blots, always probe for total Syk and a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading and to confirm that the inhibitor is not causing Syk degradation.[1]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Syk (p-Syk)
This protocol outlines the detection of p-Syk (Tyr525/526) in a B-cell line (e.g., Ramos cells) following stimulation and inhibitor treatment.
Materials:
-
Ramos cell line
-
Syk inhibitor and vehicle (DMSO)
-
Anti-human IgM antibody
-
Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Syk (Tyr525/526), anti-total Syk, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture & Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-treat cells with the Syk inhibitor or vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells by adding anti-human IgM (e.g., 10 µg/mL) for 5-10 minutes at 37°C.[3] An unstimulated control should be included.
-
-
Cell Lysis:
-
Immediately after stimulation, pellet the cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-p-Syk (Tyr525/526) antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Reprobing:
-
To normalize the signal, strip the membrane and re-probe with an antibody for total Syk.
-
A final reprobe for a housekeeping protein like β-actin confirms equal loading.
-
Protocol 2: Phosflow Cytometry for p-Syk
This protocol is adapted for analyzing p-Syk in human PBMCs at the single-cell level.[6][7][8]
Materials:
-
Human PBMCs
-
Syk inhibitor and vehicle (DMSO)
-
Stimulant (e.g., anti-IgM/IgG)
-
Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer)
-
Fluorochrome-conjugated antibodies: anti-p-Syk (Tyr525/526 or Tyr348), cell surface markers (e.g., anti-CD20 for B-cells).
Procedure:
-
Cell Treatment & Stimulation:
-
Aliquot 1x10^6 PBMCs per condition into flow cytometry tubes.
-
Pre-treat with the Syk inhibitor or vehicle for the desired time.
-
Stimulate cells with anti-IgM/IgG for 5-10 minutes at 37°C.[8]
-
-
Fixation:
-
Immediately stop the stimulation by adding pre-warmed Fixation Buffer. This step is critical to preserve the phosphorylation state.[6]
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the cells, decant the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer (e.g., methanol-based).
-
Incubate for 30 minutes on ice.
-
-
Staining:
-
Wash the cells twice with FACS buffer (PBS + 1% BSA).
-
Resuspend the cell pellet in the antibody cocktail containing the anti-p-Syk antibody and any surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., lymphocytes by scatter, then B-cells using the CD20 marker).
-
Analyze the median fluorescence intensity (MFI) of the p-Syk signal in the inhibitor-treated samples compared to the vehicle-treated control.
-
Visual Guides & Workflows
Syk Signaling Pathway
References
- 1. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Syk Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune cells: potential for inferring immune cell function and treatment response in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PE Mouse anti-Syk (pY348) [bdbiosciences.com]
- 9. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syk activation initiates downstream signaling events during human polymorphonuclear leukocyte phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 17. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background signal in Syk Inhibitor II assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Syk Inhibitor II assays and mitigate common issues such as high background signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways of various immune cells.[1] this compound is a potent, selective, and ATP-competitive inhibitor of Syk with an IC50 of 41 nM.[2] By binding to the ATP-binding site of Syk, it prevents the phosphorylation and subsequent activation of the kinase, thereby disrupting downstream signaling pathways.[1] This inhibitory action makes it a valuable tool for studying allergic responses and other immune-related processes.[2]
Q2: What are the common causes of high background signal in kinase assays?
High background signals in kinase assays, particularly fluorescence and luminescence-based assays, can arise from several factors:
-
Reagent-related issues: Impure ATP preparations containing ADP can lead to high background in ADP-detection assays like ADP-Glo™.[3][4] High concentrations of detection reagents or antibodies can also increase non-specific signals.
-
Assay conditions: Suboptimal concentrations of enzyme or substrate can lead to a poor signal-to-background ratio.[5][6] Inadequate washing steps in ELISA-based formats can leave unbound reagents that contribute to background.
-
Compound interference: The inhibitor itself or other small molecules in the assay may possess autofluorescent properties or interfere with the detection chemistry (e.g., luciferase inhibition).[6][7]
-
Non-specific binding: The inhibitor or detection reagents may bind non-specifically to the microplate wells or other assay components.[8]
-
Signal crosstalk: In plate-based assays, strong signals from one well can bleed into adjacent wells, artificially raising their background readings.
Q3: How can I optimize the signal-to-background ratio in my Syk assay?
Optimizing the signal-to-background ratio is critical for obtaining reliable data. Key optimization steps include:
-
Titration of key reagents: Systematically titrate the concentrations of the Syk enzyme and the substrate to find the optimal balance that yields a robust signal with minimal background.[5][6][9]
-
Use high-purity reagents: Utilize high-purity ATP in ADP-detection assays to minimize background luminescence.[3][4]
-
Optimize incubation times: Adjust the incubation times for both the kinase reaction and the detection steps to achieve a stable and optimal signal window.
-
Include appropriate controls: Always run no-enzyme and no-substrate controls to accurately determine the level of background signal.
Troubleshooting Guide: Reducing High Background Signal
This guide provides a structured approach to identifying and resolving the root causes of high background in your this compound assays.
| Observation | Potential Cause | Recommended Solution |
| High background in all wells (including no-enzyme controls) | Reagent contamination or degradation | • Use fresh, high-purity reagents, especially ATP for ADP-Glo™ assays.[3][4]• Prepare fresh buffers and solutions.• Filter-sterilize buffers to remove particulate matter. |
| High concentration of detection reagents | • Titrate the concentration of detection antibodies or other signal-generating reagents to the lowest concentration that provides a robust signal. | |
| Autofluorescence of this compound or other compounds | • Read the plate before adding detection reagents to check for intrinsic fluorescence of the compounds.• If using a fluorescence-based assay, consider switching to a different detection modality (e.g., luminescence) if compound interference is significant.[6] | |
| Signal crosstalk between wells | • Avoid placing very high-signal wells (e.g., positive controls) adjacent to low-signal wells (e.g., negative controls).• Use opaque, white microplates for luminescence assays to minimize crosstalk. | |
| High background only in wells containing the enzyme | Non-specific enzyme activity or contamination | • Ensure the purity of the recombinant Syk enzyme.• Include a control with a broad-spectrum kinase inhibitor to see if the background is kinase-dependent. |
| Suboptimal assay buffer composition | • Optimize the buffer components, including the concentration of detergents (e.g., Triton X-100) and carrier proteins (e.g., BSA) to reduce non-specific binding.[8] | |
| Inconsistent or variable background across the plate | Inadequate mixing | • Ensure thorough mixing of all reagents after each addition, especially in 384-well plates.[10] |
| Bubbles in wells | • Centrifuge the plate briefly after adding reagents to remove bubbles.[10]• Be careful during pipetting to avoid introducing air bubbles. | |
| Edge effects | • Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations.• Ensure proper sealing of the plate during incubations. |
Data Presentation
Signal-to-Background Ratio Optimization in a Syk HTRF Assay
The following table summarizes data on the optimization of a Homogeneous Time-Resolved Fluorescence (HTRF) assay for Syk, demonstrating how enzyme and substrate concentrations can be adjusted to improve the signal-to-background ratio.
| Syk Enzyme (nM) | Substrate | Substrate Concentration (µM) | Signal-to-Background Ratio |
| 6.8 | poly-GT-biotin | 0.1 | 8.1[6] |
| 1.36 | TK substrate-biotin | 1.0 | 43.9[1][5] |
| 1.36 | TK substrate-biotin | 0.1 | 21.5[2][5][9] |
Comparative IC50 Values for Syk Inhibitors
The inhibitory potency (IC50) of Syk inhibitors can vary depending on the assay format and conditions. This table provides a comparison of reported IC50 values for this compound and other common Syk inhibitors.
| Inhibitor | IC50 Value | Assay Type/Context |
| This compound | 41 nM | Biochemical assay[2] |
| This compound | 1.72 µM | Densitometric analysis of band 3 phosphorylation[11][12] |
| R406 | 9.9 nM | HTRF assay with Staurosporine as a reference[6] |
| P505-15 | 0.64 µM | Densitometric analysis of band 3 phosphorylation[11] |
Experimental Protocols
Detailed Protocol for an ADP-Glo™ Syk Kinase Assay
This protocol is adapted for a 384-well plate format and is designed to determine the activity of Syk and the potency of this compound.
Materials:
-
Syk Kinase (recombinant)
-
Syk substrate (e.g., a suitable peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Ultra-Pure ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Kinase Buffer.
-
Dilute the Syk enzyme, substrate, and ATP to their final desired concentrations in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 1 µl of the diluted this compound or DMSO (for controls) to the wells of the 384-well plate.
-
Add 2 µl of the diluted Syk enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µl of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Detailed Protocol for an HTRF® Syk Kinase Assay
This protocol outlines the steps for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure Syk activity and inhibition.
Materials:
-
Syk Kinase (recombinant)
-
Biotinylated substrate (e.g., TK substrate-biotin)
-
This compound
-
HTRF® KinEASE™ TK Kit (including Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665)
-
ATP
-
Enzymatic Buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1mM DTT)
-
Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Enzymatic Buffer.
-
Dilute the Syk enzyme, biotinylated substrate, and ATP in Enzymatic Buffer.
-
-
Kinase Reaction:
-
Add 2 µl of the diluted this compound or vehicle control to the wells.
-
Add 4 µl of the Syk enzyme solution.
-
Add 2 µl of the biotinylated substrate solution.
-
Initiate the reaction by adding 2 µl of the ATP solution.
-
Incubate for the desired time (e.g., 30 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the reaction and add the detection reagents by dispensing 10 µl of a pre-mixed solution of Europium anti-phospho-antibody and Streptavidin-XL665 in Detection Buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm. The HTRF ratio is calculated from these readings and is proportional to the extent of substrate phosphorylation.[6]
-
Visualizations
Caption: Syk Signaling Pathway in B-Cells and the point of intervention for this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity [benthamopen.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity [benthamopen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Syk Inhibitor-Induced Hypertension in Clinical Trials
This guide provides researchers, scientists, and drug development professionals with essential information and protocols for managing hypertension as a side effect of Spleen Tyrosine Kinase (Syk) inhibitors in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: Why is hypertension a potential side effect of Syk inhibitors?
A1: While Syk inhibitors are designed to target the Spleen Tyrosine Kinase enzyme, which is crucial for signaling in various immune cells, hypertension is generally not considered an on-target effect.[1] Instead, it is often an off-target effect. For instance, the active metabolite of the Syk inhibitor fostamatinib, R406, also inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] This inhibition disrupts normal vascular homeostasis, leading to a decrease in the vasodilator nitric oxide and an increase in vasoconstrictors, which ultimately raises blood pressure.[3][4] This mechanism is similar to that observed with other tyrosine kinase inhibitors (TKIs) that target the VEGF signaling pathway.[4][5]
Q2: Which Syk inhibitors have been associated with hypertension in clinical trials?
A2: Fostamatinib is a well-documented Syk inhibitor associated with an increased incidence of hypertension in clinical trials.[2] Data on other Syk inhibitors such as cerdulatinib, lanraplenib, and entospletinib regarding specific rates of hypertension are not as readily available in published literature, which often groups adverse events without detailing the incidence of each.
Q3: What is the typical onset and severity of Syk inhibitor-induced hypertension?
A3: For TKIs that induce hypertension, the effect is often dose-dependent and can appear early in treatment, sometimes within the first week or even the first day of the initial cycle.[3][6] The severity can range from mild (Grade 1) to severe (Grade 3) or even life-threatening (Grade 4) hypertensive crises, underscoring the need for vigilant monitoring.[3] Most adverse events with fostamatinib, including hypertension, have been reported as mild to moderate.
Q4: Is hypertension induced by a Syk inhibitor reversible?
A4: Yes, hypertension induced by TKIs is generally considered a reversible, dose-dependent class effect. The elevation in blood pressure typically resolves with dose reduction, temporary interruption of the treatment, or discontinuation of the drug.[6][7] Once the TKI treatment is completed, it is expected that blood pressure will decrease, and any antihypertensive medications may need to be reduced or stopped.[6]
Troubleshooting Guide
Issue: A trial participant's blood pressure (BP) is elevated after initiating a Syk inhibitor.
Solution: Follow a structured approach to confirm, evaluate, and manage the hypertension. The goal is to control blood pressure to allow for the continuation of the investigational therapy safely.
-
Confirm the Reading: Re-measure the blood pressure after the participant has rested for at least 5 minutes in a quiet room. Ensure proper measurement technique is used.
-
Grade the Hypertension: Use the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 to grade the severity. This will guide the intervention strategy.
-
Assess for Contributing Factors: Evaluate other potential causes or contributors to the elevated BP, such as pain, stress, or concomitant medications (e.g., NSAIDs, steroids).[8]
-
Initiate Management Protocol: Follow the pre-defined experimental protocol for hypertension management outlined in your clinical trial plan. This typically involves more frequent monitoring, lifestyle advice, and initiation of antihypertensive medication.
Issue: A participant develops Grade 3 hypertension (e.g., SBP ≥160 mmHg or DBP ≥100 mmHg).
Solution: This requires prompt intervention.
-
Interrupt Investigational Drug: Temporarily hold the Syk inhibitor therapy as per the protocol.
-
Initiate/Intensify Antihypertensive Therapy: Start antihypertensive medication immediately. Combination therapy with an Angiotensin-Converting Enzyme inhibitor (ACEi) or Angiotensin Receptor Blocker (ARB) plus a dihydropyridine calcium channel blocker (CCB) may be necessary for rapid control.[2]
-
Monitor Closely: Monitor BP daily or as clinically indicated until it is controlled to the target level (typically <140/90 mmHg).[8]
-
Re-initiate Syk Inhibitor: Once BP is controlled, the Syk inhibitor can be re-initiated, often at a reduced dose, according to the trial protocol.[6]
Quantitative Data on Hypertension Incidence
The following table summarizes the available quantitative data on hypertension incidence for the Syk inhibitor fostamatinib from its Phase 3 clinical trial program for immune thrombocytopenia (ITP). Data for other investigational Syk inhibitors are not consistently reported in publicly available sources.
| Syk Inhibitor | Indication | Dose | Incidence of Hypertension (All Grades) | Placebo Incidence | Study Population (n) |
| Fostamatinib | Chronic ITP | 100-150 mg BID | 28% | 13% | 150 |
(Data sourced from pooled analysis of FIT1 and FIT2 Phase 3 trials)
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in a Syk Inhibitor Trial
Objective: To ensure early detection and consistent monitoring of hypertension in trial participants.
Methodology:
-
Baseline Assessment:
-
Measure BP at screening and baseline visits. Obtain at least two readings, taken 5 minutes apart, with the participant seated and rested.
-
Record a detailed medical history, including any pre-existing hypertension and current antihypertensive medications.
-
Establish a baseline BP goal for each participant (e.g., <140/90 mmHg, or <130/80 mmHg for high-risk patients).[6]
-
-
On-Treatment Monitoring:
-
Cycle 1: Monitor BP weekly.[9] Home blood pressure monitoring (HBPM) should be encouraged to supplement in-clinic readings.[2]
-
Subsequent Cycles: If BP is stable, monitoring frequency can be reduced to every 2-3 weeks or at the start of each new treatment cycle.[6][9]
-
Dose Adjustments: Increase monitoring frequency (e.g., weekly) following any dose increase of the Syk inhibitor.
-
-
Equipment and Technique:
-
Use a validated, automated oscillometric BP device.
-
Ensure proper cuff size and placement.
-
For in-clinic readings, take the average of three measurements after an initial rest period.
-
Protocol 2: Management of New or Worsening Hypertension
Objective: To provide a standardized, graded approach to managing treatment-emergent hypertension to ensure participant safety and maximize adherence to the investigational therapy.
Methodology:
-
Grade 1 Hypertension (SBP 120-139 mmHg or DBP 80-89 mmHg):
-
Continue Syk inhibitor at the current dose.
-
Increase BP monitoring frequency to weekly.
-
Advise on lifestyle modifications (e.g., low sodium diet, exercise).
-
-
Grade 2 Hypertension (SBP 140-159 mmHg or DBP 90-99 mmHg):
-
Continue Syk inhibitor at the current dose.
-
Initiate antihypertensive therapy.
-
First-line: Angiotensin-Converting Enzyme inhibitors (ACEi) or Angiotensin Receptor Blockers (ARBs).[10]
-
Second-line: Dihydropyridine Calcium Channel Blockers (e.g., amlodipine).[8]
-
Note: Avoid non-dihydropyridine CCBs like diltiazem and verapamil due to potential drug-drug interactions via CYP3A4 inhibition.[3]
-
-
Monitor BP closely and titrate antihypertensive medication to achieve the target BP goal.
-
-
Grade 3 Hypertension (SBP ≥160 mmHg or DBP ≥100 mmHg):
-
Interrupt Syk inhibitor treatment.
-
Initiate or intensify antihypertensive therapy, potentially with a two-drug combination.
-
Monitor BP at least daily until SBP <160 mmHg and DBP <100 mmHg.[8]
-
Once BP is controlled to ≤ Grade 2, restart the Syk inhibitor at a reduced dose (e.g., one dose level reduction) as defined in the study protocol.
-
-
Grade 4 Hypertension (Life-threatening consequences, e.g., hypertensive crisis):
-
Permanently discontinue the Syk inhibitor.
-
Provide immediate and urgent medical management for the hypertensive crisis.
-
Visualizations
Caption: On- and off-target signaling pathways of a Syk inhibitor leading to hypertension.
References
- 1. Efficacy and safety of the dual SYK/JAK inhibitor cerdulatinib in patients with relapsed or refractory B-cell malignancies: Results of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 3. acc.org [acc.org]
- 4. Tyrosine Kinase Inhibitor-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview and Management of Cardiac Adverse Events Associated With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitor-induced hypertension—marker of anti-tumour treatment efficacy or cardiovascular risk factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entospletinib with decitabine in acute myeloid leukemia with mutant TP53 or complex karyotype: A phase 2 substudy of the Beat AML Master Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Cardiovascular Concerns With the Use of VEGFR Tyrosine Kinase Inhibitors - The ASCO Post [ascopost.com]
- 10. medicsciences.com [medicsciences.com]
Validation & Comparative
Syk Inhibitor II vs. Fostamatinib (R406): A Head-to-Head In Vitro Potency Comparison
For researchers in immunology, oncology, and inflammation, spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target. This non-receptor tyrosine kinase plays a pivotal role in signal transduction downstream of various immunoreceptors, including Fc receptors and B-cell receptors. Inhibition of Syk can modulate immune responses, making it an attractive strategy for treating autoimmune diseases, allergic reactions, and certain cancers. This guide provides a detailed comparison of the in vitro potency of two widely used Syk inhibitors: Syk Inhibitor II and Fostamatinib's active metabolite, R406.
Executive Summary
Both this compound and Fostamatinib (R406) are potent, ATP-competitive inhibitors of the Syk enzyme. In biochemical assays, they exhibit comparable potencies with IC50 values in the low nanomolar range. However, R406 has been more extensively characterized in a variety of cell-based assays, demonstrating potent inhibition of downstream signaling pathways in multiple immune cell types. This guide presents a comprehensive overview of their comparative in vitro efficacy, supported by experimental data and detailed methodologies.
In Vitro Potency: A Quantitative Comparison
The in vitro potency of this compound and Fostamatinib (R406) has been evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Assay Type | Target/Process | Cell Type | IC50 |
| This compound | Enzymatic Assay | Syk Kinase Activity | - | 41 nM[1][2][3] |
| Cellular Assay | 5-HT Release | RBL-2H3 | 460 nM[1][3] | |
| Fostamatinib (R406) | Enzymatic Assay | Syk Kinase Activity | - | 50 nM |
| Binding Assay (Kd) | Syk | - | 12 nM | |
| Cellular Assay | Mast Cell Tryptase Release | - | 43-53 nM[4] | |
| Cellular Assay | Neutrophil Oxidative Burst | - | 30 nM[4] | |
| Cellular Assay | Macrophage TNFα Release | - | 85 nM[4] | |
| Cellular Assay | B-cell CD69 Upregulation | - | 48 nM[4] |
Table 1: Comparison of In Vitro Potency (IC50 values)
Experimental Methodologies
A clear understanding of the experimental conditions is crucial for the interpretation of potency data. Below are summaries of the typical protocols used to determine the in vitro efficacy of these inhibitors.
Syk Kinase Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Syk. A common method is a radiometric assay:
-
Reaction Setup: Purified recombinant Syk enzyme is incubated in a reaction buffer containing a specific peptide or protein substrate, the inhibitor at various concentrations, and γ-33P-labeled ATP.[1][5]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, during which the kinase transfers the radiolabeled phosphate group from ATP to the substrate.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a filter paper and washing away the excess ATP.[5]
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays
Cellular assays provide a more physiologically relevant measure of an inhibitor's potency by assessing its effect on Syk-mediated signaling pathways within a cellular context.
-
Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells or primary mast cells are cultured and sensitized with IgE.
-
Inhibitor Treatment: The sensitized cells are pre-incubated with varying concentrations of the Syk inhibitor.
-
Stimulation: Degranulation is triggered by challenging the cells with an antigen (e.g., DNP-HSA).
-
Quantification of Release: The amount of released mediators, such as serotonin (5-HT) or tryptase, in the cell supernatant is quantified using an appropriate method (e.g., ELISA or enzymatic assay).[4]
-
IC50 Determination: The inhibitory effect of the compound on mediator release is calculated, and the IC50 value is determined.
-
Neutrophil Isolation: Neutrophils are isolated from whole blood.
-
Inhibitor Incubation: The isolated neutrophils are pre-treated with different concentrations of the Syk inhibitor.
-
Stimulation: The oxidative burst is induced by a stimulant such as phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan.
-
Detection of Reactive Oxygen Species (ROS): The production of ROS is measured using a fluorescent probe (e.g., dihydroethidium).
-
IC50 Calculation: The reduction in ROS production in the presence of the inhibitor is used to calculate the IC50 value.[4]
Syk Signaling Pathway
The following diagram illustrates the central role of Syk in immunoreceptor signaling and the key downstream pathways it activates.
Figure 1: Syk Signaling Pathway and points of inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The logical flow of a typical in vitro kinase inhibition assay is depicted below.
Figure 2: Workflow for a radiometric Syk kinase inhibition assay.
Conclusion
Both this compound and Fostamatinib (R406) are highly potent inhibitors of Syk kinase activity in biochemical assays. Fostamatinib (R406) has been more extensively profiled in a range of cellular assays, demonstrating consistent low nanomolar potency in blocking downstream Syk-dependent signaling in various immune cell types. The choice between these inhibitors may depend on the specific research application, the need for well-documented cellular activity, and the desired selectivity profile. For researchers investigating the cellular consequences of Syk inhibition in diverse immune cell populations, the extensive characterization of R406 provides a robust data set. This compound remains a valuable tool for focused studies on the direct inhibition of the Syk enzyme.
References
- 1. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Syk Inhibitor II and Entospletinib Selectivity
In the landscape of kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (Syk), selectivity is a paramount attribute for researchers and drug developers. High selectivity minimizes off-target effects, leading to more precise experimental outcomes and potentially safer therapeutic agents. This guide provides a detailed comparison of the selectivity profiles of two prominent Syk inhibitors: Syk Inhibitor II and Entospletinib (GS-9973), supported by available experimental data and methodologies.
Executive Summary
Entospletinib emerges as a significantly more selective and potent inhibitor of Syk compared to this compound. While both compounds effectively inhibit Syk, Entospletinib has been extensively profiled against large kinase panels, demonstrating a superior selectivity profile with minimal off-target interactions.[1][2][3] this compound, although a potent Syk inhibitor, has been reported to be less efficient in certain cellular contexts, and comprehensive, direct comparative selectivity data against a broad kinome panel is less readily available.[4]
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the available quantitative data for this compound and Entospletinib, highlighting their potency against Syk and other kinases.
| Inhibitor | Target Kinase | IC50 / Kd | Off-Target Kinases of Note | Selectivity Profile Summary |
| This compound | Syk | IC50: 41 nM[5] | Data from broad kinome screens are not readily available. Described as less potent against other kinases.[5] | Potent Syk inhibitor with some level of selectivity. |
| Entospletinib (GS-9973) | Syk | IC50: 7.7 nM[6], Kd: 7.6 nM[3] | TNK1: Kd of 86 nM (less than 10-fold selectivity vs. Syk).[7] Cellular selectivity: 13- to >1000-fold selective for Syk over Jak2, c-Kit, Flt3, Ret, and KDR.[6] | Highly potent and selective Syk inhibitor, extensively profiled against large kinase panels.[1][2] |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for its characterization. A common and robust method for this is the in vitro kinase inhibition assay, often performed in a high-throughput format.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol is a generalized representation based on commonly used methods like the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, Entospletinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)
-
384-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are then further diluted in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase enzyme solution to each well.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
The plate is incubated for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of the kinase-specific substrate and ATP to each well.
-
Reaction Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow the kinase to phosphorylate the substrate.
-
ADP Detection:
-
The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The luminescence data is normalized to the controls. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Syk Signaling Pathway
The following diagram illustrates the central role of Syk in immune cell signaling, a pathway targeted by both this compound and Entospletinib.
Caption: A simplified diagram of the Syk signaling cascade.
Experimental Workflow: Kinase Selectivity Profiling
The workflow for determining the selectivity of kinase inhibitors is a systematic process, as depicted below.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
- 1. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Second-Generation SYK Inhibitor Entospletinib Ameliorates Fully Established Inflammation and Bone Destruction in the Cherubism Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating Syk Inhibitor II Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Spleen Tyrosine Kinase (Syk) Inhibitor II. We present objective comparisons with alternative Syk inhibitors, supported by experimental data, and offer detailed protocols for key validation techniques.
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase involved in signal transduction for various immune cells.[1] Its role in mediating cellular responses like proliferation, differentiation, and cytokine production makes it a key therapeutic target for autoimmune diseases, hematological malignancies, and allergic conditions.[1] Syk Inhibitor II (also known as BAY 61-3606) is a potent and selective, ATP-competitive inhibitor of Syk.[2][3] Validating that such inhibitors reach and bind to their intended target within a complex cellular environment is a crucial step in drug development. This guide explores and compares several established and emerging techniques to confirm the direct interaction of this compound with its target in cells.
Comparison of Syk Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used Syk inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for target validation studies.
| Inhibitor | Type | Target | IC50 (in vitro kinase assay) | Cellular Potency (example) |
| This compound (BAY 61-3606) | ATP-competitive, reversible | Syk | 10 nM[3] | Reduces pSyk in cells at 2 µM[3] |
| R406 (active metabolite of Fostamatinib) | ATP-competitive | Syk, Flt3, Lyn, Lck | 41 nM[4] | Induces apoptosis in CLL cells[5] |
| Entospletinib (GS-9973) | Selective | Syk | - | Reduces pSyk in B-ALL cell lines[6] |
| Cerdulatinib | Dual Inhibitor | Syk, JAK1/3 | - | Full inhibition of Syk and JAK in patient blood[7] |
| Mivavotinib (TAK-659) | Dual Inhibitor | Syk, Flt3 | - | Reduces Syk protein levels in CAL27 cells[8] |
| P505-15 | Selective | Syk | - | Prevents neuronal loss at 10 µM[9] |
| RO9021 | Selective | Syk | - | Suppresses immune responses in vitro[10] |
Methods for Validating Target Engagement
Several robust methods can be employed to validate the engagement of this compound with its target in a cellular context. The choice of method often depends on the specific research question, available resources, and desired throughput.
Western Blotting for Phospho-Syk
Principle: This method indirectly assesses target engagement by measuring the inhibition of Syk's catalytic activity. Upon activation, Syk autophosphorylates at specific tyrosine residues (e.g., Tyr525/526).[11] Treatment with an effective Syk inhibitor will prevent this phosphorylation.
Workflow:
-
Treat cells with this compound or a vehicle control.
-
Stimulate the Syk signaling pathway (e.g., with anti-IgM in B-cells).[11]
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phospho-Syk (Tyr525/526) and total Syk.
-
A decrease in the phospho-Syk signal relative to total Syk indicates target engagement and inhibition.
Comparison:
| Method | Pros | Cons |
| Western Blotting | Widely accessible, relatively inexpensive, provides information on downstream signaling. | Indirect measure of target binding, can be low-throughput, requires specific and validated phospho-antibodies. |
Experimental Protocol: Western Blot for Phospho-Syk
-
Cell Culture and Treatment: Plate cells (e.g., Ramos cells) at an appropriate density. The following day, pre-treat cells with desired concentrations of this compound or DMSO (vehicle) for 1-2 hours.
-
Cell Stimulation: Stimulate Syk activation by adding an appropriate agonist (e.g., anti-human IgM for B-cells) for a short period (e.g., 5-10 minutes).[11]
-
Cell Lysis: Place the culture dish on ice, aspirate the media, and wash twice with ice-cold PBS. Add 1x Cell Lysis Buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-Syk (Tyr525/526) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Syk and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Immunoprecipitation (IP) followed by Kinase Assay
Principle: This method directly measures the enzymatic activity of Syk after its isolation from inhibitor-treated cells. It provides a more direct assessment of target inhibition than simply observing phosphorylation status.
Workflow:
-
Treat cells with this compound.
-
Lyse the cells and immunoprecipitate Syk using a specific antibody.
-
Perform an in vitro kinase assay using the immunoprecipitated Syk and an exogenous substrate (e.g., a generic tyrosine kinase substrate).
-
Measure the phosphorylation of the substrate. A reduction in substrate phosphorylation indicates that the inhibitor was bound to Syk in the cell.
Comparison:
| Method | Pros | Cons |
| IP-Kinase Assay | Directly measures kinase activity, can be very sensitive. | More complex and time-consuming than Western blotting, requires a robust IP protocol and a suitable kinase assay. |
Experimental Protocol: Immunoprecipitation-Kinase Assay
-
Cell Treatment and Lysis: Follow steps 1-3 from the Western Blot protocol.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add a primary antibody against Syk to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads with lysis buffer three to four times.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads in kinase buffer containing a Syk substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting with a phospho-specific antibody or by using radiolabeled ATP and autoradiography.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method that directly assesses target engagement in a cellular environment.[12] The principle is that a protein's thermal stability increases when a ligand is bound.[12]
Workflow:
-
Treat cells with this compound.
-
Heat the cell lysate or intact cells to a range of temperatures.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble Syk remaining at each temperature by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.
Comparison:
| Method | Pros | Cons |
| CETSA | Directly measures target binding in a physiological context, label-free.[13] | Can be technically challenging to optimize, may not be suitable for all protein targets. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for a set time (e.g., 3 minutes) at a range of temperatures, followed by cooling.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Centrifuge at high speed to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of Syk by Western blotting as described previously.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A shift in the Tm in the presence of the inhibitor confirms target engagement.
NanoBRET™ Target Engagement Assay
Principle: This is a newer, quantitative method to measure compound binding to a specific protein target in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that binds to the same protein. An inhibitor competing for the same binding site will displace the tracer, leading to a decrease in the BRET signal.
Workflow:
-
Express a fusion of Syk and NanoLuc® luciferase in cells.
-
Add the fluorescent tracer that binds to Syk.
-
Add this compound in a dose-response manner.
-
Measure the BRET signal. A decrease in the signal indicates displacement of the tracer by the inhibitor, allowing for the determination of cellular IC50 values.
Comparison:
| Method | Pros | Cons |
| NanoBRET™ | Quantitative, high-throughput, performed in live cells, provides direct binding affinity data.[14] | Requires genetic modification of cells to express the fusion protein, dependent on the availability of a suitable fluorescent tracer. |
Experimental Protocol: NanoBRET™ Target Engagement Assay
Detailed protocols and reagents for NanoBRET™ assays are typically provided by the manufacturer (e.g., Promega). The general steps are outlined below.
-
Cell Transfection: Transfect cells with a plasmid encoding the Syk-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the this compound at various concentrations, followed by the addition of the fluorescent tracer.
-
Signal Detection: Measure the BRET signal using a luminometer capable of detecting both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
Visualizing Cellular Pathways and Workflows
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Simplified Syk signaling pathway in B-cells.
Caption: General workflow for validating Syk inhibitor target engagement.
References
- 1. IP-Kinase Assay [en.bio-protocol.org]
- 2. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Syk inhibitors protect against microglia-mediated neuronal loss in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP-Kinase Assay [bio-protocol.org]
- 11. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. CETSA [cetsa.org]
- 13. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 14. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of Syk Inhibitor II: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a detailed comparison of Syk Inhibitor II's cross-reactivity with other kinases, supported by available experimental data. We delve into its inhibitory potency against its primary target, Spleen Tyrosine Kinase (Syk), and its off-target effects, offering a clear perspective on its potential applications and limitations.
Performance at a Glance: this compound Kinase Selectivity
This compound is a potent, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk) with a reported half-maximal inhibitory concentration (IC50) of 41 nM.[1] While demonstrating strong affinity for its intended target, a comprehensive analysis of its interaction with a broader panel of kinases is crucial for predicting its biological effects and potential for off-target toxicities.
The following table summarizes the known inhibitory activity of this compound against a selection of kinases. The data highlights its selectivity profile, showcasing a significant preference for Syk over other tested kinases.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. Syk |
| Syk | 0.041 | 1 |
| PKCε | 5.1 | ~124 |
| PKCβII | 11 | ~268 |
| ZAP-70 | 11.2 | ~273 |
| Btk | 15.5 | ~378 |
| Itk | 22.6 | ~551 |
Data sourced from MedchemExpress and Cayman Chemical product information.[1]
This limited screen indicates that this compound is significantly more potent against Syk than the other kinases tested, with selectivity ranging from over 100-fold to over 500-fold. However, for a complete understanding of its off-target profile, evaluation against a comprehensive kinase panel, such as a KINOMEscan, would be necessary.
Visualizing the Impact: Syk Signaling Pathway
To appreciate the biological context of Syk inhibition, it is essential to understand its role in cellular signaling. Syk is a key mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR) and Fc receptors. Its activation triggers a cascade of phosphorylation events that ultimately lead to cellular responses such as proliferation, differentiation, and inflammation.
Caption: A simplified diagram of the Syk signaling pathway, illustrating the central role of Syk in transducing signals from cell surface receptors to downstream effectors, and the point of intervention for this compound.
Experimental Methodologies
The determination of kinase inhibition potencies, such as IC50 values, is critical for the characterization of small molecule inhibitors. Below is a detailed protocol for a common in vitro kinase assay, the ADP-Glo™ Kinase Assay, which can be adapted to assess the activity of this compound against various kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human Syk)
-
Kinase-specific substrate and corresponding buffer
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in kinase buffer.
-
Prepare the kinase reaction buffer containing the appropriate concentrations of the kinase substrate and MgCl2.
-
Prepare the ATP solution at the desired concentration (typically at or near the Km for the specific kinase) in kinase buffer.
-
Prepare the ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO (for control wells).
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the luminescence by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a kinase inhibitor.
Caption: A flowchart outlining the key steps in determining the selectivity profile of a kinase inhibitor, from initial preparation to final data analysis.
Conclusion
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase based on the currently available data. Its high degree of selectivity against the limited panel of kinases tested suggests it can be a valuable tool for studying Syk-mediated signaling pathways with minimal immediate off-target effects on those specific kinases. However, researchers should exercise caution and consider the lack of a comprehensive kinome-wide screen. For applications where absolute specificity is critical, further profiling of this compound against a broader panel of kinases is highly recommended. The provided experimental protocols offer a framework for conducting such in-house selectivity studies, enabling a more complete understanding of this inhibitor's activity and its suitability for specific research or therapeutic development contexts.
References
A Head-to-Head Battle for Syk Suppression: Chemical Inhibition Versus Genetic Knockdown
In the quest to understand and modulate the activity of Spleen Tyrosine Kinase (Syk), a critical mediator of immune receptor signaling, researchers are often faced with a choice between two powerful techniques: small molecule inhibitors and RNA interference. This guide provides a detailed comparison of Syk Inhibitor II, a potent and selective chemical inhibitor, and siRNA-mediated knockdown of Syk, a method for transiently silencing gene expression. By examining their mechanisms, efficacy, and experimental considerations, researchers can make an informed decision for their specific experimental needs.
At a Glance: Two Approaches to Targeting Syk
| Feature | This compound | siRNA Knockdown of Syk |
| Mechanism of Action | Reversible, ATP-competitive inhibition of the Syk kinase domain, blocking its catalytic activity. | Post-transcriptional gene silencing by guiding the degradation of Syk mRNA, preventing protein synthesis. |
| Target | Syk protein | Syk mRNA |
| Mode of Action | Inhibition of protein function | Reduction of protein expression |
| Speed of Effect | Rapid, typically within minutes to hours | Delayed, requires time for existing protein to degrade (24-72 hours) |
| Duration of Effect | Transient, dependent on compound washout | Transient, lasts for several days depending on cell division |
| Specificity | High for Syk, but potential for off-target kinase inhibition at higher concentrations. | Highly specific to the Syk mRNA sequence, but potential for off-target gene silencing. |
Delving Deeper: Mechanism of Action
This compound acts as a direct antagonist to the Syk protein. It is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly binds to the ATP-binding pocket of the Syk kinase domain.[1] This competitive inhibition prevents the phosphorylation of Syk's downstream substrates, thereby blocking the propagation of signaling cascades.[1]
In contrast, siRNA (small interfering RNA) knockdown targets the genetic blueprint of the Syk protein. Exogenously introduced siRNA molecules, designed to be complementary to a specific sequence within the Syk mRNA, are incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out and cleaves the target Syk mRNA, leading to its degradation and preventing its translation into protein.[2]
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_inhibitor" { label="this compound"; bgcolor="#F1F3F4"; "Inhibitor" [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Syk_Protein_Active" [label="Active Syk Protein", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Syk_Protein_Inactive" [label="Inactive Syk Protein", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Downstream_Signaling_Blocked" [label="Downstream Signaling Blocked"]; "Inhibitor" -> "Syk_Protein_Active" [label="Binds to ATP pocket"]; "Syk_Protein_Active" -> "Syk_Protein_Inactive" [style=dashed, color="#EA4335"]; "Syk_Protein_Inactive" -> "Downstream_Signaling_Blocked"; }
subgraph "cluster_siRNA" { label="siRNA Knockdown"; bgcolor="#F1F3F4"; "siRNA" [label="Syk siRNA", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "RISC" [label="RISC Complex"]; "Syk_mRNA" [label="Syk mRNA"]; "Degradation" [label="mRNA Degradation"]; "No_Protein" [label="No Syk Protein Synthesis"]; "siRNA" -> "RISC"; "RISC" -> "Syk_mRNA" [label="Binds to mRNA"]; "Syk_mRNA" -> "Degradation"; "Degradation" -> "No_Protein"; } } caption: "Comparative mechanisms of this compound and Syk siRNA."
Performance Showdown: Quantitative Data
The efficacy of both methods can be quantified, but the metrics differ. For this compound, potency is typically measured by the half-maximal inhibitory concentration (IC50), while for siRNA, it is the percentage of protein or mRNA knockdown.
Table 1: Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Syk kinase activity) | 41 nM | In vitro kinase assay | [1] |
| IC50 (5-HT release) | 460 nM | RBL-2H3 cells | [1] |
| IC50 (Band 3 phosphorylation) | 1.72 µM | Diamide-treated erythrocytes | [3] |
Table 2: Efficacy of Syk siRNA Knockdown
| Parameter | Result | Cell Line | Reference |
| Syk Protein Knockdown | ~70% reduction | CFBE wt-CFTR cells | [4] |
| Syk mRNA Knockdown | >70% silencing with effective siRNAs | 293 cells | [5] |
| Effect on Cell Proliferation | Significant reduction in TE11 cells | TE11 and TE8 cells | [6] |
A direct comparison in RBL-2H3 basophilic cells demonstrated that an optimized Syk siRNA sequence could block FcεRI-mediated degranulation and TNFα secretion to a comparable extent as the Syk kinase inhibitors BAY61-3606 and R406.[7]
Experimental Protocols
This compound Treatment and Analysis
This protocol outlines a general procedure for treating cultured cells with this compound and assessing its effect on protein phosphorylation.
Materials:
-
This compound (e.g., from Cayman Chemical, Cat. No. 10007997)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies (e.g., anti-phospho-Syk, anti-Syk)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-Syk).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for total Syk as a loading control.
-
dot graph "Inhibitor_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];
"Start" [label="Plate Cells", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Inhibitor" [label="Prepare this compound dilutions"]; "Treat_Cells" [label="Treat cells with inhibitor/vehicle"]; "Incubate" [label="Incubate for desired time"]; "Lyse_Cells" [label="Lyse cells and quantify protein"]; "Western_Blot" [label="Perform Western Blot for p-Syk/Syk"]; "Analyze" [label="Analyze data (dose-response)"]; "End" [label="Conclusion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inhibitor" -> "Treat_Cells" -> "Incubate" -> "Lyse_Cells" -> "Western_Blot" -> "Analyze" -> "End"; } caption: "Workflow for this compound experiment."
Syk siRNA Knockdown and Verification
This protocol provides a general workflow for transfecting cells with Syk siRNA and confirming the knockdown efficiency.
Materials:
-
Syk siRNA duplexes and a non-targeting control siRNA (e.g., from Santa Cruz Biotechnology, sc-29501)
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Plating: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the Syk siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown will vary depending on the cell type and the stability of the Syk protein.
-
Verification of Knockdown:
-
Western Blot: Harvest the cells, prepare lysates, and perform Western blotting as described in the inhibitor protocol, using an antibody against total Syk. A loading control (e.g., GAPDH or β-actin) is essential.
-
qRT-PCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for Syk and a housekeeping gene for normalization.
-
dot graph "siRNA_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];
"Start" [label="Plate Cells", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Complexes" [label="Prepare siRNA-lipid complexes"]; "Transfect_Cells" [label="Transfect cells with complexes"]; "Incubate" [label="Incubate for 24-72 hours"]; "Harvest_Cells" [label="Harvest cells for analysis"]; "Analyze_Knockdown" [label="Analyze knockdown (Western Blot/qRT-PCR)"]; "Phenotypic_Assay" [label="Perform phenotypic assay"]; "End" [label="Conclusion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Complexes" -> "Transfect_Cells" -> "Incubate" -> "Harvest_Cells" -> "Analyze_Knockdown" -> "Phenotypic_Assay" -> "End"; } caption: "Workflow for Syk siRNA knockdown experiment."
The Underlying Network: Syk Signaling Pathway
Syk plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[] Upon receptor engagement, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and becomes activated. Activated Syk then phosphorylates a host of downstream targets, including PLCγ and Vav, initiating signaling cascades that lead to calcium mobilization, activation of protein kinase C (PKC), and the MAPK/ERK pathway.[] These events ultimately culminate in diverse cellular responses such as proliferation, differentiation, and inflammation.[]
dot digraph "Syk_Signaling_Pathway" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Receptor" [label="Immunoreceptor (e.g., BCR, FcR)", style=filled, fillcolor="#FBBC05"]; "ITAM" [label="ITAM"]; "Syk" [label="Syk", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PLCg" [label="PLCγ"]; "Vav" [label="Vav"]; "Ca_Mobilization" [label="Calcium Mobilization"]; "PKC" [label="PKC Activation"]; "MAPK_ERK" [label="MAPK/ERK Pathway"]; "Cellular_Response" [label="Cellular Responses\n(Proliferation, Inflammation, etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Receptor" -> "ITAM" [label="Engagement"]; "ITAM" -> "Syk" [label="Recruitment & Activation"]; "Syk" -> "PLCg"; "Syk" -> "Vav"; "PLCg" -> "Ca_Mobilization"; "PLCg" -> "PKC"; "Vav" -> "MAPK_ERK"; "Ca_Mobilization" -> "Cellular_Response"; "PKC" -> "Cellular_Response"; "MAPK_ERK" -> "Cellular_Response"; } caption: "Simplified Syk signaling pathway."
Choosing the Right Tool for the Job
The decision between using this compound and siRNA knockdown depends heavily on the experimental question.
Choose this compound for:
-
Studying the acute effects of Syk inhibition: Its rapid action is ideal for dissecting the immediate consequences of blocking Syk's catalytic activity.
-
Dose-response studies: The concentration of the inhibitor can be easily titrated to study the relationship between the level of Syk inhibition and a specific cellular outcome.
-
In vivo studies: Small molecule inhibitors are generally more amenable to use in animal models.
Choose siRNA Knockdown for:
-
Investigating the role of the Syk protein itself, beyond its kinase activity: siRNA removes the entire protein, which can be important if Syk has scaffolding functions independent of its catalytic domain.
-
Longer-term studies: The effects of siRNA knockdown can persist for several days, which is beneficial for studying slower cellular processes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A library of siRNA duplexes targeting the phosphoinositide 3-kinase pathway: determinants of gene silencing for use in cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the anti-allergic activity of Syk inhibitors with optimized Syk siRNAs in FcepsilonRI-activated RBL-2H3 basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different generations of Syk inhibitors
A Comparative Analysis of Spleen Tyrosine Kinase (Syk) Inhibitor Generations
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a variety of autoimmune diseases and hematological malignancies due to its central role in signal transduction for various immune cells.[1][2] Inhibition of Syk can modulate the immune response, offering a promising treatment avenue for conditions characterized by immune dysregulation.[1] Over the years, different generations of Syk inhibitors have been developed, each with improved selectivity and pharmacokinetic profiles. This guide provides a comparative analysis of these generations, focusing on key inhibitors and supported by experimental data.
First-Generation Syk Inhibitors: The Pioneer Fostamatinib
The first generation of Syk inhibitors is primarily represented by fostamatinib. It is an oral prodrug that is rapidly converted to its active metabolite, R406, which is a potent inhibitor of Syk.[3][4][]
Mechanism of Action: Fostamatinib's active metabolite, R406, competitively binds to the ATP-binding pocket of the Syk enzyme, inhibiting its kinase activity.[6] This blockade disrupts downstream signaling pathways initiated by the B-cell receptor (BCR) and Fc receptors (FcR) on various immune cells, including B cells, macrophages, neutrophils, and mast cells.[1][7] By inhibiting these pathways, fostamatinib reduces the destruction of platelets by the immune system, making it an effective treatment for chronic immune thrombocytopenia (ITP).[3][8]
Second-Generation Syk Inhibitors: Enhanced Selectivity and Improved Properties
Building on the experience with fostamatinib, second-generation Syk inhibitors were developed to offer greater selectivity and improved pharmacokinetic and pharmacodynamic properties. Key examples include entospletinib, lanraplenib, and cevidoplenib.
-
Entospletinib (GS-9973): This inhibitor was designed to be a more selective inhibitor of Syk compared to fostamatinib, with the aim of reducing off-target effects.[9] It has shown promising results in clinical trials for various hematological malignancies.[10][11] Entospletinib also inhibits the B-cell receptor (BCR) signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis.[7][12]
-
Lanraplenib (GS-9876): As a next-generation oral Syk inhibitor, lanraplenib exhibits high potency and selectivity.[13][14] It was developed to have pharmacokinetic properties suitable for once-daily administration.[15][16] Lanraplenib has been investigated in the context of various autoimmune diseases.[16][17]
-
Cevidoplenib (SKI-O-703): This is another orally available and selective Syk inhibitor.[18] It has demonstrated potential in treating autoimmune diseases by inhibiting both autoantibody-producing and autoantibody-sensing cells.[19] Clinical trials have shown its efficacy in patients with ITP.[20][21]
Quantitative Comparison of Syk Inhibitors
The following tables summarize key quantitative data for different generations of Syk inhibitors, providing a basis for their comparative assessment.
Table 1: In Vitro Potency of Syk Inhibitors
| Inhibitor (Generation) | Active Metabolite | Target | IC50 (nM) |
| Fostamatinib (1st) | R406 | Syk | 41[6] |
| Entospletinib (2nd) | - | Syk | 7.7[22][23] |
| Lanraplenib (2nd) | - | Syk | 9.5[13][14][24] |
| Cevidoplenib (2nd) | SKI-O-592 | Syk | 6.2[18] |
Table 2: Clinical Efficacy of Syk Inhibitors in Chronic Immune Thrombocytopenia (ITP)
| Inhibitor | Phase of Trial | Primary Endpoint | Results |
| Fostamatinib | Phase 3 (FIT-1 & FIT-2) | Stable platelet response (platelets ≥50,000/μL at ≥4 of 6 biweekly visits) | 18% of patients on fostamatinib achieved a stable response vs. 2% on placebo (p=0.0003).[25][26] |
| Cevidoplenib | Phase 2 | Platelet response (count ≥30,000/μL and doubled baseline) | At 400mg twice daily, 64% of patients responded compared to 33% on placebo.[21] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the Syk signaling pathway and a general experimental workflow for assessing Syk inhibitors.
Caption: Syk signaling pathway initiated by immune receptor activation.
Caption: General experimental workflow for Syk inhibitor development.
Detailed Experimental Protocols
1. Cell-Free Syk Kinase Assay (for IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to inhibit 50% of Syk kinase activity in a cell-free system.
-
Materials: Recombinant human Syk enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, assay buffer, and the test inhibitor at various concentrations.
-
Procedure:
-
The Syk enzyme is incubated with varying concentrations of the inhibitor in the assay buffer.
-
The kinase reaction is initiated by adding the peptide substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. B-Cell Proliferation Assay
-
Objective: To assess the effect of a Syk inhibitor on the proliferation of B-cells following B-cell receptor (BCR) stimulation.
-
Materials: Isolated primary B-cells or a B-cell line, cell culture medium, a BCR stimulating agent (e.g., anti-IgM antibody), a proliferation marker (e.g., BrdU or CFSE), and the test inhibitor.
-
Procedure:
-
B-cells are cultured in the presence of varying concentrations of the Syk inhibitor.
-
The cells are then stimulated with an anti-IgM antibody to cross-link the BCR and induce proliferation.
-
A proliferation marker is added to the culture. For example, BrdU is incorporated into the DNA of dividing cells, while CFSE is a fluorescent dye that is diluted with each cell division.
-
After a suitable incubation period (e.g., 48-72 hours), the extent of proliferation is measured. BrdU incorporation can be detected using an ELISA-based method, while CFSE dilution is measured by flow cytometry.
-
The EC50 value (the concentration of inhibitor that causes a 50% reduction in proliferation) is determined.
-
3. Collagen-Induced Arthritis (CIA) in Rodent Models
-
Objective: To evaluate the in vivo efficacy of a Syk inhibitor in a preclinical model of rheumatoid arthritis.
-
Materials: Susceptible strain of mice or rats (e.g., DBA/1 mice), type II collagen, complete and incomplete Freund's adjuvant, the test inhibitor formulated for oral administration, and calipers for measuring paw swelling.
-
Procedure:
-
Arthritis is induced in the animals by immunization with an emulsion of type II collagen and complete Freund's adjuvant, followed by a booster immunization with collagen in incomplete Freund's adjuvant.
-
Once arthritis develops (typically characterized by paw swelling and redness), animals are treated with the Syk inhibitor or a vehicle control, usually via oral gavage, on a daily basis.
-
The severity of arthritis is monitored over time by measuring paw thickness with calipers and assigning a clinical score based on the degree of inflammation.
-
At the end of the study, joint tissues can be collected for histological analysis to assess cartilage and bone erosion.
-
The efficacy of the inhibitor is determined by its ability to reduce paw swelling, lower clinical arthritis scores, and protect against joint damage compared to the vehicle-treated group.
-
Conclusion
The development of Syk inhibitors has progressed from the first-generation compound, fostamatinib, to more selective and potent second-generation agents like entospletinib, lanraplenib, and cevidoplenib. This evolution has been driven by the need to improve upon the therapeutic window by enhancing on-target activity while minimizing off-target effects. The comparative data presented here, derived from a range of in vitro and in vivo studies, highlights the advancements in potency and clinical efficacy. The continued investigation of these and future generations of Syk inhibitors holds significant promise for the treatment of a wide array of immune-mediated diseases.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Syk Inhibitors in Clinical Development for Hematological Malignancies" by Delong Liu and Aleksandra Mamorska-Dyga [touroscholar.touro.edu]
- 11. Syk inhibitors in clinical development for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. | Semantic Scholar [semanticscholar.org]
- 16. Can abandoned drugs still save lives? | Drug Discovery News [drugdiscoverynews.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oscotec reports data from immune thrombocytopenia therapy trial [clinicaltrialsarena.com]
- 21. onclive.com [onclive.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. allgenbio.com [allgenbio.com]
- 25. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. targetedonc.com [targetedonc.com]
A Researcher's Guide to Positive and Negative Controls for Syk Inhibitor II Experiments
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2][3] Its involvement in mediating cellular responses like proliferation, differentiation, and phagocytosis makes it an attractive therapeutic target for a range of conditions, from autoimmune diseases and allergies to hematological malignancies.[]
Syk Inhibitor II is a potent, selective, and ATP-competitive inhibitor of Syk, with a reported IC50 value of 41 nM.[5][6] It is a valuable tool for investigating Syk-dependent signaling pathways. As with any targeted inhibitor, rigorous experimental design with appropriate positive and negative controls is paramount to ensure that the observed effects are specifically due to the inhibition of Syk and not off-target activities or experimental artifacts. This guide provides a comprehensive overview of the essential controls and experimental setups for researchers using this compound.
Positive Controls: Validating the System's Responsiveness
Positive controls are essential to confirm that the experimental model is functioning as expected and is capable of producing the biological effect that the inhibitor is intended to block.
1. Pathway Activators (Inducers of Syk Phosphorylation): The most crucial positive control involves stimulating the Syk signaling pathway to ensure the target is active and responsive in your chosen cell type. Without pathway activation, the effect of an inhibitor cannot be meaningfully assessed.
-
For B-lymphocytes (e.g., Ramos, SU-DHL-4 cells): Cross-linking the B-cell receptor (BCR) with anti-IgM or anti-IgG antibodies robustly activates Syk.[7][8]
-
For Mast Cells (e.g., RBL-2H3 cells): FcεRI-mediated signaling, which is dependent on Syk, can be triggered by antigen challenge in sensitized cells, leading to the release of serotonin or histamine.[6][9]
-
For Erythrocytes: Oxidative stress induced by agents like diamide can trigger Syk-dependent tyrosine phosphorylation of band 3 protein.[9]
-
For Neutrophils and Monocytes: Stimulation with immune complexes or anti-neutrophil cytoplasmic antibodies (ANCA) can induce Syk phosphorylation.[10]
2. Alternative Syk Inhibitors: Using another well-characterized Syk inhibitor serves as a benchmark for the expected inhibitory effect. This helps to confirm that the observed phenotype is consistent with Syk inhibition.
-
Fostamatinib (R788): A prodrug of the active metabolite R406, which is a potent Syk inhibitor (IC50 = 41 nM).[][11] It has been used in clinical trials and is effective in experimental arthritis models.[12]
-
Piceatannol: A natural stilbene that acts as a selective Syk inhibitor.[13][14][15] It has demonstrated anti-inflammatory and anticancer properties.[13]
-
Entospletinib (GS-9973): A highly selective, second-generation Syk inhibitor with an IC50 of 7.7 nM.[11][12]
Negative Controls: Ensuring Specificity of Inhibition
Negative controls are designed to rule out non-specific or off-target effects, ensuring that the results obtained with this compound are directly attributable to its intended mechanism of action.
1. Vehicle Control: This is the most fundamental negative control. The solvent used to dissolve this compound (commonly DMSO) is added to cells at the same final concentration used for the inhibitor treatment.[10][16] This accounts for any effects the vehicle itself may have on the cells.
2. Genetically Defined Controls: Genetic models provide the highest level of specificity for target validation.
-
Syk-Deficient Cell Lines: Using cells where the SYK gene has been knocked out or knocked down (e.g., via CRISPR or shRNA) is the gold standard. These cells should not show a response to pathway activators and should be insensitive to the effects of this compound.[1][17]
-
Syk-Negative Cell Lines: Some cell lines naturally lack Syk expression. For instance, the T-cell lymphoma cell line SUP-T1 can be used as a negative control in studies involving B-cell lines.[8] The neuroblastoma cell line SK-N-BE(2) has also been used as a negative control due to a lack of Syk expression.[18]
3. Structurally Similar Inactive Analogs: An ideal negative control is a molecule that is structurally very similar to the inhibitor but is biologically inactive against the target kinase. While a specific inactive analog for this compound is not commercially available, this concept is crucial in drug development. If available from the same chemical series, such a compound would control for off-target effects related to the chemical scaffold.[19]
Experimental Protocols
Below are summarized protocols for key experiments to assess the efficacy and specificity of this compound.
1. Western Blot for Syk Pathway Activation and Inhibition
This assay directly measures the phosphorylation status of Syk and its downstream targets.
-
Cell Culture and Treatment: Plate cells (e.g., Ramos B-cells) and allow them to adhere or stabilize. Pre-incubate cells with this compound, a control inhibitor (e.g., Fostamatinib), or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add a pathway activator (e.g., anti-IgM antibody) for a predetermined time (e.g., 5-15 minutes) to induce Syk phosphorylation. Include an unstimulated control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Syk (e.g., Tyr525/526), total Syk, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.[18][20]
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize the protein bands.
2. In Vitro Kinase Assay
This cell-free assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Syk kinase.
-
Reaction Setup: In a microplate, combine purified recombinant Syk enzyme with a kinase buffer (e.g., containing HEPES, MgCl2, DTT).[21]
-
Inhibitor Addition: Add serial dilutions of this compound, a control inhibitor, or vehicle (DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a substrate (e.g., a specific peptide substrate) and ATP.
-
Detection: After incubation (e.g., 30-60 minutes at 30°C), measure kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which quantifies ADP production via a luminescent signal.[3]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
3. Cellular Viability Assay
This assay assesses the functional consequence of Syk inhibition on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of this compound or controls for 24, 48, or 72 hours.
-
Viability Measurement: Add a viability reagent such as MTT, XTT, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Measure absorbance or luminescence according to the manufacturer's protocol. Normalize the results to the vehicle-treated control to calculate the percentage of cell viability.[16]
Data Presentation: Expected Outcomes and Comparative Data
Clear data presentation is crucial for interpreting results. The tables below summarize the expected outcomes and provide comparative data for different inhibitors.
Table 1: Summary of Experimental Controls and Expected Outcomes
| Control Type | Specific Example | Purpose | Expected Outcome with Pathway Stimulation |
| Experimental | This compound | To test the effect of the inhibitor. | Decreased p-Syk; downstream effects (e.g., reduced viability). |
| Positive | Anti-IgM (for B-cells) | To confirm the pathway is active. | Increased p-Syk and downstream signaling. |
| Positive | Fostamatinib (R406) | To benchmark the inhibitory effect. | Decreased p-Syk, similar to a potent Syk inhibitor. |
| Negative | Vehicle (DMSO) | To control for solvent effects. | No inhibition; p-Syk levels similar to stimulated control. |
| Negative | Syk-deficient cells | To confirm target specificity. | No Syk expression; no response to stimulation or inhibitor. |
Table 2: Comparative IC50 Values of Common Syk Inhibitors
| Inhibitor | Syk IC50 | Selectivity Notes (Other Kinases) | Reference |
| This compound | 41 nM | Less potent against ZAP-70 (11.2 µM), Btk (15.5 µM), Itk (22.6 µM). | [5][6] |
| Fostamatinib (R406) | 41 nM | ~5-fold less potent against Flt3; does not strongly inhibit Lyn. | [11] |
| Entospletinib (GS-9973) | 7.7 nM | High selectivity over other kinases like Jak2, cKit, Flt3, KDR. | [11] |
| Piceatannol | ~15 µM (Ki) | ~10-fold selectivity versus Lyn; also inhibits PKA, PKC. | [14][22] |
Visualizing Experimental Logic and Pathways
Diagrams created using Graphviz DOT language can effectively illustrate complex relationships and workflows.
References
- 1. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syk Activation in Circulating and Tissue Innate Immune Cells in Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Piceatannol, a Syk-selective tyrosine kinase inhibitor, attenuated antigen challenge of guinea pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Syk Negatively Regulates TLR4-mediated IFNβ and IL-10 production and Promotes Inflammatory Responses in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Piceatannol, Syk tyrosine kinase inhibitor (CAS 10083-24-6) | Abcam [abcam.com]
A Comparative Guide to the Efficacy of Syk Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a promising therapeutic target in a variety of cancers, particularly in hematological malignancies. Its role in critical signaling pathways that drive cell proliferation and survival has led to the development of several small molecule inhibitors. This guide provides a comparative overview of the preclinical efficacy of Syk Inhibitor II and other notable Syk inhibitors—Fostamatinib (R406), BAY 61-3606, and Entospletinib (GS-9973)—across different cancer cell lines. While this compound is a potent biochemical inhibitor of Syk, a notable gap exists in the publicly available literature regarding its specific effects on cancer cell viability and apoptosis.
Overview of Syk Inhibitors
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, including the B-cell receptor (BCR).[1] Dysregulation of Syk signaling has been implicated in the pathogenesis of various B-cell malignancies and some solid tumors.[2][3] Syk inhibitors primarily act by competing with ATP for binding to the kinase domain of Syk, thereby blocking its catalytic activity and downstream signaling.
This compound is a potent and selective ATP-competitive inhibitor of Syk with a reported half-maximal inhibitory concentration (IC50) of 41 nM in biochemical assays.[4] However, to date, there is a lack of published studies detailing its efficacy in cancer cell lines.
Fostamatinib (R788) is a prodrug of the active metabolite R406, an orally available Syk inhibitor.[5] It has been investigated in numerous studies and has shown efficacy in inducing apoptosis and inhibiting the proliferation of various lymphoma and leukemia cell lines.[1][5]
BAY 61-3606 is another potent and selective Syk inhibitor that has demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including those from neuroblastoma and multiple myeloma.[6][7]
Entospletinib (GS-9973) is a selective, orally bioavailable Syk inhibitor with demonstrated clinical activity in chronic lymphocytic leukemia.[8][9] Preclinical studies have shown its ability to inhibit B-cell activation and proliferation.[8][10]
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the available data on the half-maximal inhibitory concentrations (IC50) of these Syk inhibitors in various cancer cell lines. It is important to note the absence of data for this compound in this context.
Hematological Malignancy Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fostamatinib (R406) | SU-DHL-1 | T-cell non-Hodgkin Lymphoma | Proliferation Inhibition (approx. 1-10) | [1] |
| SR-786 | T-cell non-Hodgkin Lymphoma | Proliferation Inhibition (approx. 1-10) | [1] | |
| Ramos | Burkitt's Lymphoma | Ca2+ flux inhibition (0.05-0.156) | [11] | |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Proliferation Inhibition (1-5) | [11] | |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Proliferation Inhibition (1-5) | [11] | |
| BAY 61-3606 | Ramos | Burkitt's Lymphoma | BCR-stimulated Ca2+ influx (0.081) | [12] |
| U937 | Histiocytic Lymphoma | FcγR-mediated superoxide production (0.052) | [12] | |
| Entospletinib (GS-9973) | MV4-11 | Acute Myeloid Leukemia | Proliferation Inhibition | [10] |
| Ramos | Burkitt's Lymphoma | Not specified | [8] | |
| NALM-6 | B-cell Precursor Leukemia | Apoptosis Induction | [13] | |
| SEM | B-cell Precursor Leukemia | Apoptosis Induction | [13] |
Solid Tumor Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fostamatinib (R406) | H1299 | Lung Cancer | Cell Viability (approx. 5-10) | [14] |
| SCC4 | Head and Neck Squamous Cell Carcinoma | Cell Viability (approx. 5-10) | [14] | |
| MB231 | Breast Cancer | Cell Viability (approx. 5-10) | [14] | |
| BAY 61-3606 | SH-SY5Y (Syk-positive) | Neuroblastoma | Cell Viability (approx. 0.1-0.6) | [6][15][16] |
| SK-N-BE(2) (Syk-negative) | Neuroblastoma | Cell Viability (>1) | [6][15][16] | |
| Entospletinib (GS-9973) | NCI-H460 | Lung Cancer | Cell Viability | [17] |
| SW620 | Colon Cancer | Cell Viability | [17] |
Signaling Pathways and Experimental Workflows
The inhibition of Syk impacts downstream signaling pathways crucial for cancer cell survival and proliferation. A simplified representation of the Syk signaling pathway and a typical experimental workflow for evaluating Syk inhibitors are depicted below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of common protocols used to evaluate the efficacy of Syk inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with various concentrations of the Syk inhibitor (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the Syk inhibitor at various concentrations for a defined time.
-
Cell Harvesting: Adherent cells are detached, and both adherent and suspension cells are collected by centrifugation.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye (e.g., propidium iodide, PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Quantification: The percentage of apoptotic cells is quantified for each treatment condition.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the Syk signaling pathway.
-
Protein Extraction: Following treatment with the Syk inhibitor, cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., total Syk, phospho-Syk, AKT, phospho-AKT).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression and phosphorylation.
Conclusion
While this compound demonstrates high potency in biochemical assays, its efficacy in cancer cell lines remains to be elucidated in the public domain. In contrast, Fostamatinib (R406), BAY 61-3606, and Entospletinib (GS-9973) have shown promising anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, particularly those of hematological origin. The data presented in this guide highlights the therapeutic potential of Syk inhibition and underscores the need for further research to fully characterize and compare the activity of different Syk inhibitors, including this compound, in relevant cancer models. Such studies will be crucial for guiding the future clinical development of this class of targeted therapies.
References
- 1. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. munin.uit.no [munin.uit.no]
- 16. mdpi.com [mdpi.com]
- 17. The Spleen Tyrosine Kinase Inhibitor, Entospletinib (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Syk Inhibitor II with a Rescue Experiment: A Comparative Guide
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction within various immune cells, including B cells, mast cells, and neutrophils.[1][2] Its activation, often downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptors, initiates a signaling cascade leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[1][2] Given its central role in immune signaling, Syk has become an attractive therapeutic target for autoimmune diseases, allergic conditions, and certain cancers.[1][3]
Syk Inhibitor II is a potent, selective, and ATP-competitive inhibitor of Syk with an IC50 of 41 nM.[4][5] It is a valuable chemical tool for dissecting Syk-dependent signaling pathways. However, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations.[6][7] Therefore, validating that the observed cellular phenotype is a direct consequence of Syk inhibition is essential. A rescue experiment is a robust method to achieve this validation.
The Principle of a Rescue Experiment
A rescue experiment is designed to demonstrate the specificity of an inhibitor by showing that its effects can be reversed by introducing a form of the target protein that is resistant to the inhibitor but retains its biological activity. If the inhibitor-resistant protein "rescues" the cellular phenotype caused by the inhibitor, it provides strong evidence that the inhibitor's effects are on-target.
Comparison of this compound with Other Syk Inhibitors
While this compound is a widely used research tool, several other Syk inhibitors are available, some of which have progressed to clinical trials. The choice of inhibitor can depend on the specific application, desired potency, and known off-target profile.
| Inhibitor | IC50 for Syk | Key Characteristics | Common Applications |
| This compound | 41 nM[4][5] | Highly selective research tool. | In vitro and in vivo studies of allergic reactions and inflammation.[5] |
| Fostamatinib (R788) | Prodrug of R406 | FDA-approved for chronic immune thrombocytopenia (ITP).[8] | Clinical treatment of ITP; research in autoimmune diseases.[8] |
| R406 | 41 nM | Active metabolite of Fostamatinib. | In vitro and preclinical studies of autoimmune and inflammatory diseases.[9] |
| BAY 61-3606 | 7.5 nM | Potent and selective Syk inhibitor. | Preclinical research in inflammation and cancer.[3] |
| P505-15 (Entospletinib) | 4 nM | Orally bioavailable inhibitor. | Clinical trials for hematological malignancies. |
Experimental Design: this compound Rescue Experiment
This section outlines the key steps and components for a successful rescue experiment to validate the on-target effects of this compound.
I. Generation of an Inhibitor-Resistant Syk Mutant
The core of the rescue experiment is a Syk mutant that is insensitive to this compound. Since this compound is an ATP-competitive inhibitor, a common strategy is to mutate a "gatekeeper" residue in the ATP-binding pocket. This mutation reduces the inhibitor's binding affinity without significantly impairing the kinase's ability to bind ATP and phosphorylate its substrates.
II. Experimental Workflow
The following workflow outlines the key stages of the rescue experiment.
III. Expected Outcomes
The table below summarizes the anticipated results from the key experimental groups. A successful rescue is observed when the "Mutant Syk + Inhibitor" group shows a phenotype similar to the "Vehicle Control" and "Mutant Syk" groups, and distinct from the "WT Syk + Inhibitor" group.
| Experimental Group | This compound Treatment | Expected Downstream Effect (e.g., Cytokine Release) | Interpretation |
| Empty Vector | No (Vehicle) | High | Baseline cellular response. |
| Empty Vector | Yes | Low | On-target and potential off-target effects of the inhibitor. |
| Wild-Type (WT) Syk | No (Vehicle) | High (or slightly elevated) | Overexpression of WT Syk may slightly enhance the pathway. |
| Wild-Type (WT) Syk | Yes | Low | WT Syk is inhibited, confirming inhibitor efficacy. |
| Mutant Syk (Resistant) | No (Vehicle) | High (or slightly elevated) | Mutant Syk is functional. |
| Mutant Syk (Resistant) | Yes | High (Rescued) | The inhibitor's effect is reversed, validating it is on-target. |
| Kinase-Dead Syk | No (Vehicle) | Low | A functional kinase domain is necessary for the signaling pathway. |
Key Experimental Protocols
Detailed and consistent protocols are crucial for the reproducibility of a rescue experiment.
Protocol 1: Western Blot for Phospho-Syk and Downstream Targets
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Syk, total Syk, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and/or transfect with Syk constructs as per the experimental design.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Cytokine Quantification (ELISA)
-
Sample Collection: Collect cell culture supernatants after treatment and stimulation.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6).
-
Standard Curve: Generate a standard curve using recombinant cytokine standards.
-
Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve.
Visualizing the Syk Signaling Pathway and the Logic of a Rescue Experiment
Understanding the underlying biological and logical frameworks is aided by visualization.
Conclusion
The validation of an inhibitor's mechanism of action is a cornerstone of rigorous scientific research and drug development. A rescue experiment, as detailed in this guide, provides compelling evidence for the on-target activity of this compound. By demonstrating that an inhibitor-resistant form of Syk can reverse the cellular effects of the compound, researchers can confidently attribute their findings to the specific inhibition of Syk. This approach, combined with a careful consideration of alternative inhibitors and validation methods, ensures the generation of reliable and translatable data.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do SYK Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of Commercial Syk Inhibitor II Sources for Researchers
For researchers and professionals in drug development, the selection of a reliable source for kinase inhibitors is a critical step that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of commercially available Spleen Tyrosine Kinase (Syk) Inhibitor II, a widely used tool compound in immunology and oncology research.
Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1][2] Its inhibition is a key area of investigation for autoimmune diseases, allergic reactions, and certain cancers.[2][3] Syk Inhibitor II is a cell-permeable, ATP-competitive inhibitor that has been instrumental in elucidating the cellular functions of Syk.[1]
This guide summarizes the product specifications from several major commercial suppliers, presents detailed experimental protocols for assessing inhibitor performance, and provides visual representations of the Syk signaling pathway and a typical inhibitor testing workflow.
Comparative Performance Data
The following table summarizes the key performance metrics for this compound as advertised by various commercial suppliers. It is important to note that much of this data is based on in-house quality control or references the original discovery literature and may not be from independent, head-to-head comparative studies. Researchers are encouraged to perform their own validation experiments.
| Supplier | Catalog Number | Purity | Biochemical IC50 (Syk) | Cellular Activity (IC50) |
| Cayman Chemical | 14829 | ≥98% | 41 nM[1][4] | 460 nM (FcεRI-mediated 5-HT release in RBL-2H3 cells)[1][4] |
| MedChemExpress | HY-112390A | 98.05% | 41 nM[5][6] | 460 nM (5-HT release from RBL-cells)[5][6] |
| Sigma-Aldrich | 574712 | ≥97% (sum of two isomers, HPLC) | Not explicitly stated for this product, but a different Syk inhibitor is listed with 14 nM IC50[7] | Not specified |
| TargetMol | T4348 | 98.53% | 41 nM[8] | 460 nM (FcεRI-mediated 5-HT release in RBL-2H3 cells)[8] |
Note: The biochemical and cellular IC50 values are frequently cited from the original publication by Hisamichi et al. (2005) in Bioorganic & Medicinal Chemistry.[1] A study by Cossu et al. (2020) reported an IC50 of 1.72 µM for this compound in a densitometric analysis of band 3 tyrosine phosphorylation in erythrocytes, highlighting that potency can vary significantly depending on the experimental system.[2]
Visualizing the Syk Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate Syk inhibitors, the following diagrams were generated.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Syk Inhibitor [sigmaaldrich.com]
- 8. This compound dihydrochloride | PKC | BTK | Syk | TargetMol [targetmol.com]
A Comparative Guide to Syk Inhibitor II and Other Tyrosine Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Syk Inhibitor II with other prominent tyrosine kinase inhibitors, supported by experimental data. Spleen Tyrosine Kinase (Syk) is a critical mediator in the signaling pathways of various immune cells, making it a key target for therapeutic intervention in autoimmune diseases and certain cancers. [1][2][3] This document details the mechanism of action, selectivity, and cellular effects of this compound alongside other notable inhibitors such as Fostamatinib, Entospletinib, and Cerdulatinib.
Mechanism of Action and Target Specificity
Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of immunoreceptors in cells of the hematopoietic system, including B cells, mast cells, and macrophages.[4] Upon receptor activation, Syk is recruited to the cell membrane and initiates a signaling cascade that leads to cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[4] Tyrosine kinase inhibitors, including Syk inhibitors, typically function by competing with ATP for the binding site on the kinase's catalytic domain, thereby blocking its phosphotransferase activity.[4]
This compound is a potent and selective ATP-competitive inhibitor of Syk.[5] It has been shown to inhibit the release of serotonin from rat basophilic leukemia (RBL) cells, demonstrating its anti-allergic potential.[5][6]
Fostamatinib is a prodrug that is converted in the body to its active metabolite, R406. R406 is a potent inhibitor of Syk and has been approved for the treatment of chronic immune thrombocytopenia (ITP).[1][7][8] Its mechanism involves reducing antibody-mediated destruction of platelets.[7][9]
Entospletinib (GS-9973) is another orally bioavailable and selective Syk inhibitor.[10][11][12] It has shown clinical activity in hematological malignancies by disrupting B-cell receptor (BCR) signaling.[9][13]
Cerdulatinib is a dual inhibitor, targeting both Syk and Janus kinases (JAKs).[5][14][15][16] This dual activity allows it to simultaneously block signals from the BCR and cytokine receptors, giving it a broad range of potential applications in B-cell malignancies and inflammatory diseases.[15]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected tyrosine kinase inhibitors against Syk and a panel of other kinases. Lower IC50 values indicate greater potency. The selectivity of an inhibitor is a critical factor, as off-target effects can lead to undesirable side effects.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Kinase Inhibitions (IC50 in nM) |
| This compound | Syk | 41 [5][17][18] | PKCε (5,100), PKCβII (11,000), ZAP-70 (11,200), Btk (15,500), Itk (22,600)[17] |
| Fostamatinib (R406) | Syk | 41 [9][10] | Flt3 (3), Lck (37), Lyn (63)[10] |
| Entospletinib | Syk | 7.7 [9][10][11][12][19] | Highly selective for Syk, with a dissociation constant (Kd) of 7.6 nM and only one other kinase (TNK1) showing less than 10-fold selectivity.[9][19] |
| Cerdulatinib | Syk | 32 [5][15] | TYK2 (0.5), JAK1 (12), JAK2 (6), JAK3 (8)[14][15] |
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the signaling pathways affected by these inhibitors.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation :
-
Kinase Reaction :
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[20]
-
Incubate at room temperature for 40 minutes.[20]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[20]
-
Incubate at room temperature for 30 minutes.[20]
-
Measure the luminescence using a plate reader.[20] The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the tyrosine kinase inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[21]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Absorbance Reading :
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration compared to the untreated control cells.
-
Determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Cell Proliferation Assay (BrdU Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Culture and Treatment :
-
Plate cells in a 96-well plate and treat them with the desired compounds for the appropriate duration.[23]
-
-
BrdU Labeling :
-
Fixation and Denaturation :
-
Immunodetection :
-
Remove the fixing/denaturing solution and add the BrdU detection antibody solution to each well.[23]
-
Incubate at room temperature for 1 hour with gentle shaking.[23]
-
Wash the wells multiple times with a wash buffer.[23]
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for a specified time.[23]
-
Wash the wells again to remove any unbound secondary antibody.[23]
-
-
Signal Development and Measurement :
-
Data Analysis :
-
The absorbance value is directly proportional to the amount of BrdU incorporated into the DNA, and therefore to the level of cell proliferation.
-
Calculate the percentage of proliferation inhibition for each treatment condition relative to the control.
-
Conclusion
The choice of a tyrosine kinase inhibitor for research or therapeutic development depends on the specific application and the desired selectivity profile. This compound is a valuable tool for specifically studying the role of Syk in various cellular processes due to its high selectivity. Fostamatinib and Entospletinib have demonstrated clinical efficacy, with Fostamatinib being an approved drug, highlighting the therapeutic potential of targeting Syk. Cerdulatinib's dual Syk/JAK inhibition offers a broader mechanism of action that may be advantageous in complex diseases driven by multiple signaling pathways. Researchers should carefully consider the potency, selectivity, and mechanism of action of each inhibitor in the context of their experimental design and therapeutic goals.
References
- 1. SYK Inhibitors Market, Drug Price, Sales & Clinical Trials Outlook 2030 [researchandmarkets.com]
- 2. researchgate.net [researchgate.net]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. oncotarget.com [oncotarget.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 12. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 13. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cerdulatinib - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 20. promega.com [promega.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal and Safe Handling of Syk Inhibitor II
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe work environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of Syk Inhibitor II, a potent and selective spleen tyrosine kinase (Syk) inhibitor.
Safety and Hazard Information
This compound is a chemical compound that requires careful handling. While one safety data sheet indicates that the substance is not classified according to the Globally Harmonized System (GHS), another classifies it as an acute oral toxicant (Category 4) and highly toxic to aquatic life with long-lasting effects (Category 1).[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Hazard Statements:
Precautionary Statements:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a poison center or doctor if you feel unwell.[1]
-
Collect spillage.[1]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Quantitative Data
| Property | Value | Source |
| IC50 (Syk) | 41 nM | [2][3][4] |
| IC50 (PKCε) | 5.1 µM | [2][4] |
| IC50 (PKCβII) | 11 µM | [2][4] |
| IC50 (ZAP-70) | 11.2 µM | [2][4] |
| IC50 (Btk) | 15.5 µM | [2][4] |
| IC50 (Itk) | 22.6 µM | [2][4] |
| Solubility in DMF | 25 mg/ml | [2] |
| Solubility in DMSO | 15 mg/ml | [2] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
Syk Signaling Pathway Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various cell types, particularly in immune cells. It is activated by binding to immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of cell surface receptors. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of Syk and thereby inhibiting downstream signaling pathways.
Caption: Inhibition of the Syk signaling pathway by this compound.
Experimental Workflow: Disposal of this compound
The following procedure outlines the steps for the proper disposal of this compound. This workflow is designed to ensure safety and compliance with environmental regulations.
Caption: Step-by-step workflow for the proper disposal of this compound.
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Solutions: If this compound is in a solvent, do not dispose of it down the drain.[1] Collect the solution in a sealed, labeled container for hazardous liquid waste. Be sure to list all components of the solution on the waste label.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and paper towels, should be considered contaminated. Place these items in a designated hazardous waste container.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Acutely Toxic," "Aquatic Toxin").
4. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from drains and sources of ignition.[1]
5. Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1] Follow your institution's or company's specific procedures for arranging the pickup and disposal of chemical waste. Do not attempt to dispose of this chemical through regular trash or sewer systems.[5]
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an absorbent material like diatomite or universal binders.[1]
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the decontamination materials as hazardous waste.[1]
By adhering to these procedures, you can ensure the safe handling and environmentally responsible disposal of this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the product.
References
Essential Safety and Operational Guidance for Handling Syk Inhibitor II
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Syk Inhibitor II. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, selective, and ATP-competitive inhibitor of Spleen tyrosine kinase (Syk). While some safety data sheets (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), others indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a cautious approach to handling is warranted. The following personal protective equipment is recommended to minimize exposure.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. Double-gloving is recommended. | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat. A disposable gown is recommended when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. |
Operational Procedures for Safe Handling
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
1. Preparation and Weighing:
-
Conduct all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure.
-
Before weighing, ensure the balance is clean and placed on a stable surface.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
2. Solution Preparation:
-
This compound is soluble in DMSO and DMF.[2]
-
When dissolving the compound, add the solvent slowly to the solid.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store stock solutions in a tightly sealed container at -80°C for long-term storage or -20°C for short-term storage to maintain stability.[1][3]
-
Protect from light and moisture.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
For spills, evacuate the area and prevent others from entering. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
